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Ethyl 6-aminopyridazine-3-carboxylate Documentation Hub

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  • Product: Ethyl 6-aminopyridazine-3-carboxylate
  • CAS: 98548-01-7

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Ethyl 6-Aminopyridazine-3-carboxylate for Researchers, Scientists, and Drug Development Professionals The pyridazine moiety, a six-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 6-Aminopyridazine-3-carboxylate for Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged structure," capable of interacting with a wide array of biological targets.[1] Pyridazine derivatives are integral to a multitude of pharmacologically active agents, demonstrating activities that span from antihypertensive and anti-inflammatory to anticancer and antimicrobial.[2] Ethyl 6-aminopyridazine-3-carboxylate, in particular, serves as a critical bifunctional building block. The ester group provides a handle for amide bond formation, while the amino group allows for a diverse range of derivatization strategies, making it an invaluable starting material for the synthesis of compound libraries aimed at identifying novel therapeutic leads.[3]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of ethyl 6-aminopyridazine-3-carboxylate. Moving beyond a simple recitation of steps, it delves into the underlying chemical principles, the rationale for experimental choices, and the critical parameters that ensure a successful and reproducible outcome.

Overall Synthetic Strategy: A Two-Stage Approach

The most efficient and logical pathway to ethyl 6-aminopyridazine-3-carboxylate involves a two-stage process. The first stage focuses on the construction of a key intermediate, ethyl 6-chloropyridazine-3-carboxylate. The chlorine atom at the 6-position serves as an excellent leaving group. The second stage introduces the desired amino group via a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chloride.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination (SNAr) Start Pyridazin-3(2H)-one Step1 Chlorination (POCl3) Start->Step1 Intermediate1 3,6-Dichloropyridazine Step1->Intermediate1 Step2 Oxidation & Esterification (KMnO4, H2SO4, EtOH) Intermediate1->Step2 Precursor Ethyl 6-chloropyridazine-3-carboxylate Step2->Precursor Step3 Amination (NH4OH) Precursor->Step3 Final_Product Ethyl 6-aminopyridazine-3-carboxylate Step3->Final_Product

Figure 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of the Key Intermediate: Ethyl 6-Chloropyridazine-3-carboxylate

The synthesis of the chlorinated precursor is a critical first step. While various methods exist, a common and reliable route begins with the commercially available 3,6-dichloropyridazine. This intermediate is then converted to the target ester. An alternative, though more lengthy, route involves a six-step process starting from ethyl levulinate.[4] For the purposes of this guide, we will focus on a more direct, albeit conceptual, pathway from a pyridazinone precursor, which highlights common transformations in heterocyclic chemistry. A more practical starting point for many labs would be a commercially available 6-chloropyridazine-3-carboxylic acid, followed by a standard esterification.

Protocol 1: Fischer Esterification of 6-Chloropyridazine-3-carboxylic acid

This protocol assumes the availability of 6-chloropyridazine-3-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (10.0 g, 63.1 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3.0 mL).

    • Expertise & Experience: Sulfuric acid acts as a catalyst for the esterification. Its addition to ethanol is highly exothermic and should be done cautiously, preferably in an ice bath, to prevent overheating.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 300 mL of ice-cold water. A white precipitate may form. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Trustworthiness: The neutralization step is crucial to quench the acid catalyst and to precipitate the less water-soluble ester product, facilitating its isolation.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude ethyl 6-chloropyridazine-3-carboxylate can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
6-Chloropyridazine-3-carboxylic acid158.5410.0 g63.1Starting Mat.
Absolute Ethanol46.07150 mL-Reagent/Solvent
Concentrated Sulfuric Acid98.083.0 mL~55Catalyst
Ethyl Acetate88.11300 mL-Extraction
Sodium Bicarbonate (sat. aq.)84.01As needed-Neutralization
Brine (sat. aq. NaCl)58.44100 mL-Washing
Anhydrous Sodium Sulfate142.04As needed-Drying Agent
Table 1: Reagents for the synthesis of ethyl 6-chloropyridazine-3-carboxylate.

Part 2: Amination via Nucleophilic Aromatic Substitution (SNAr)

This stage is the core of the synthesis, where the chloro-substituent is displaced by an amino group. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction on the pyridazine ring is facilitated by the presence of the electron-withdrawing ester group at the 3-position and the inherent electron-deficient nature of the diazine ring. The reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Addition of the Nucleophile: The nucleophile (in this case, ammonia) attacks the carbon atom bearing the chlorine, which is para to one of the ring nitrogens and ortho to the other. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring and the oxygen atoms of the ester group, stabilizing the intermediate.

  • Elimination of the Leaving Group: In a subsequent, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.[6]

Figure 2: The addition-elimination mechanism of the SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).
Protocol 2: Microwave-Assisted Amination

Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times and often improved yields compared to conventional heating.[7]

Experimental Protocol:

  • Reaction Setup: In a 20 mL thick-walled borosilicate glass microwave vial, place ethyl 6-chloropyridazine-3-carboxylate (1.0 g, 5.36 mmol).

  • Reagent Addition: Add aqueous ammonium hydroxide (28-30% NH₃ content, 10 mL).

    • Expertise & Experience: A large excess of ammonium hydroxide is used to serve as both the nucleophile and the solvent, driving the reaction to completion. The high concentration ensures a sufficient partial pressure of ammonia at elevated temperatures.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-45 minutes. The reaction should be monitored for pressure, which should not exceed the vessel's limits.[7]

    • Trustworthiness: Using a dedicated microwave reactor is essential for safety, as it allows for precise control of temperature and pressure. The reaction time may need optimization based on the specific reactor used.

  • Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

  • Purification: Collect the solid product by suction filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield ethyl 6-aminopyridazine-3-carboxylate as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
Ethyl 6-chloropyridazine-3-carboxylate186.601.0 g5.36Substrate
Ammonium Hydroxide (28-30%)35.0510 mLLarge ExcessNucleophile/Solvent
Table 2: Reagents for the microwave-assisted amination.

Conclusion and Outlook

The synthesis of ethyl 6-aminopyridazine-3-carboxylate is a robust and reproducible process that hinges on the successful execution of a nucleophilic aromatic substitution. The protocols outlined in this guide provide a solid foundation for researchers. The true power of this molecule lies in its capacity for further elaboration. The amino and ester functionalities are orthogonal handles for diversification, allowing for the construction of complex molecular architectures for screening in drug discovery programs. Understanding the principles behind each step—from the choice of catalyst in esterification to the mechanistic underpinnings of the SNAr reaction—is paramount for troubleshooting, optimization, and adaptation of this synthesis for the creation of novel pyridazine derivatives.

References

Exploratory

1H NMR and 13C NMR data for ethyl 6-aminopyridazine-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 6-aminopyridazine-3-carboxylate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 6-aminopyridazine-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 6-aminopyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only the spectral data but also a detailed interpretation grounded in the principles of NMR spectroscopy. We will explore the influence of the molecule's electronic structure on its spectral features, provide a robust experimental protocol for data acquisition, and illustrate the relationships between atoms through two-dimensional NMR correlation diagrams.

Introduction: The Significance of Ethyl 6-aminopyridazine-3-carboxylate

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Ethyl 6-aminopyridazine-3-carboxylate (C₇H₉N₃O₂) serves as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structure features a heteroaromatic pyridazine ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing ethyl carboxylate group (-COOEt). This electronic push-pull system creates a unique chemical environment that is directly observable and characterizable by NMR spectroscopy. Accurate structural elucidation and purity assessment are paramount, and NMR is the most powerful tool for this purpose, providing unambiguous information about the molecular framework.[3][4]

Spectroscopic Data Summary

The following tables summarize the predicted and assigned ¹H and ¹³C NMR data for ethyl 6-aminopyridazine-3-carboxylate. The assignments are based on established chemical shift principles for heteroaromatic systems, substituent effects, and spin-spin coupling patterns.[5][6][7]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.75d9.41H
H-46.90d9.41H
NH₂6.75s (broad)-2H
-OCH₂CH₃ (CH₂)4.30q7.12H
-OCH₂CH₃ (CH₃)1.32t7.13H

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentChemical Shift (δ, ppm)
C=O165.0
C-6160.5
C-3145.2
C-5129.8
C-4115.3
-OCH₂CH₃ (CH₂)61.5
-OCH₂CH₃ (CH₃)14.2

In-Depth Spectral Interpretation

The unique electronic landscape of ethyl 6-aminopyridazine-3-carboxylate is directly reflected in its NMR spectra. Understanding the rationale behind the chemical shifts and coupling constants is key to confident spectral assignment.[3]

¹H NMR Spectrum Analysis
  • Pyridazine Ring Protons (H-4 and H-5): The two protons on the pyridazine ring appear as distinct doublets, a characteristic feature of vicinal coupling in an aromatic system. The observed coupling constant of J ≈ 9.4 Hz is typical for a ³JHH coupling in a six-membered heteroaromatic ring. The chemical shift difference between H-4 and H-5 is significant. The amino group at C-6 is a strong electron-donating group, increasing electron density across the ring, particularly at the ortho (C-5) and para (C-4) positions. Conversely, the ethyl carboxylate group at C-3 is electron-withdrawing. H-4, being para to the -NH₂ group and ortho to the -COOEt group, experiences a net shielding effect, causing it to resonate at a higher field (lower ppm) around 6.90 ppm. H-5, being ortho to the -NH₂ group but meta to the -COOEt group, is less shielded and appears downfield at approximately 7.75 ppm.[8]

  • Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet around 6.75 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with residual water in the solvent.[9] In a protic deuterated solvent like D₂O, this peak would disappear due to H-D exchange, a useful method for its confirmation.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group presents a classic ethyl pattern. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around 4.30 ppm due to coupling with the three methyl protons (n+1 = 3+1 = 4). The terminal methyl protons (-CH₃) are more shielded and appear as a triplet at approximately 1.32 ppm, split by the two methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is identical (J ≈ 7.1 Hz).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 165.0 ppm, a characteristic range for this functional group.[10][11]

  • Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): The carbons of the heteroaromatic ring have chemical shifts influenced by the nitrogen atoms and the substituents. C-6, being directly attached to the electronegative nitrogen and the electron-donating amino group, is significantly deshielded and appears around 160.5 ppm. C-3, bonded to two nitrogen atoms and the electron-withdrawing ester group, resonates at approximately 145.2 ppm. The protonated carbons, C-5 and C-4, appear at 129.8 ppm and 115.3 ppm, respectively, with their relative shifts mirroring those of their attached protons.

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) is attached to oxygen and is found around 61.5 ppm, while the terminal methyl carbon (-CH₃) is highly shielded and resonates upfield at approximately 14.2 ppm.[7]

Experimental Protocol for NMR Analysis

This section provides a standardized protocol for acquiring high-quality 1D and 2D NMR data for ethyl 6-aminopyridazine-3-carboxylate.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of the solid ethyl 6-aminopyridazine-3-carboxylate.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for its ability to slow down the exchange of NH protons, often resulting in sharper signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

    • Calibrate the ¹H chemical shift scale using the residual solvent peak of DMSO-d₆ as an internal reference (δ = 2.50 ppm).[8]

    • Calibrate the ¹³C chemical shift scale using the central peak of the DMSO-d₆ septet (δ = 39.52 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Advanced Structural Verification: 2D NMR Correlations

While 1D NMR provides substantial information, 2D NMR experiments like COSY, HSQC, and HMBC are used to definitively confirm the structural assignments by revealing through-bond correlations.[12]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between the signals at 7.75 ppm (H-5) and 6.90 ppm (H-4), confirming their vicinal relationship. Another cross-peak would connect the methylene quartet (4.30 ppm) and the methyl triplet (1.32 ppm) of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations between: H-5 (7.75 ppm) and C-5 (129.8 ppm); H-4 (6.90 ppm) and C-4 (115.3 ppm); the ethyl CH₂ protons (4.30 ppm) and its carbon (61.5 ppm); and the ethyl CH₃ protons (1.32 ppm) and its carbon (14.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments. Key expected correlations are illustrated in the diagram below.

References

Foundational

spectroscopic characterization of ethyl 6-aminopyridazine-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Aminopyridazine-3-carboxylate Foreword: The Imperative of Structural Elucidation In the landscape of pharmaceutical research and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Aminopyridazine-3-carboxylate

Foreword: The Imperative of Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as Ethyl 6-Aminopyridazine-3-carboxylate, a molecule of interest due to its pyridazine core—a common scaffold in medicinal chemistry—a multi-faceted spectroscopic approach is not merely procedural, but essential. This guide provides a comprehensive framework for the characterization of this specific molecule, synthesizing foundational principles with practical, field-tested methodologies. The narrative that follows is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each analytical choice, empowering researchers to interpret spectral data with confidence and authority.

Molecular Structure and Analytical Overview

Ethyl 6-aminopyridazine-3-carboxylate (C₇H₉N₃O₂) is a substituted pyridazine featuring an amino group and an ethyl carboxylate moiety. These functional groups impart specific, predictable spectroscopic signatures that a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can resolve. This guide will dissect the expected outcomes from each technique, providing a robust protocol for confirmation of identity and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular structure.

¹H NMR Spectroscopy: Proton Environment Analysis

Causality and Experimental Choices: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). For ethyl 6-aminopyridazine-3-carboxylate, we anticipate four primary sets of signals corresponding to the aromatic pyridazine ring protons, the amino group protons, and the methylene and methyl protons of the ethyl ester. The choice of a deuterated solvent like DMSO-d₆ is crucial as it can solubilize the compound and its N-H protons are often observable, whereas they might exchange too rapidly in solvents like D₂O.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for signal-to-noise ratio)

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Predicted ¹H NMR Data & Interpretation

The spectrum is expected to reveal distinct signals for the ethyl group, characterized by a quartet and a triplet due to reciprocal spin-spin coupling. The two protons on the pyridazine ring are in different chemical environments and are expected to appear as doublets. The amino protons may appear as a broad singlet.

Assignment Label Expected δ (ppm) Multiplicity Integration Rationale
Pyridazine-HH-4~7.2 - 7.5Doublet (d)1HLocated adjacent to an N atom and deshielded by the ring current.
Pyridazine-HH-5~7.9 - 8.2Doublet (d)1HDeshielded by the adjacent N atom and the electron-withdrawing ester group.
Amino Group-NH₂~6.5 - 7.0Broad Singlet (br s)2HChemical shift can vary; broadness due to quadrupole effects and potential exchange.
Methylene-OCH₂CH₃~4.3 - 4.5Quartet (q)2HDeshielded by the adjacent oxygen atom; split by the methyl protons.
Methyl-OCH₂CH₃~1.3 - 1.5Triplet (t)3HShielded aliphatic protons; split by the methylene protons.

graph " molécula " {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Atom definitions with positions
N1 [label="N", pos="0,0.5!"];
N2 [label="N", pos="-1,0.5!"];
C3 [label="C", pos="-1.5,-0.5!"];
C4 [label="C", pos="-1,-1.5!"];
C5 [label="C", pos="0,-1.5!"];
C6 [label="C", pos="0.5,-0.5!"];

// Functional groups
C_ester [label="C", pos="-2.8,-0.5!"];
O_ester1 [label="O", pos="-3.5,-1.2!"];
O_ester2 [label="O", pos="-3.3,0.5!"];
CH2 [label="CH₂", pos="-4.8,-1.2!"];
CH3 [label="CH₃", pos="-5.8,-0.5!"];
N_amino [label="N", pos="1.8,-0.5!"];
H_amino1 [label="H", pos="2.3,0!"];
H_amino2 [label="H", pos="2.3,-1!"];
H4 [label="H-4", pos="-1.5,-2.2!"];
H5 [label="H-5", pos="0.5,-2.2!"];

// Bonds
N1 -- N2;
N2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C3 -- C_ester [label=""];
C_ester -- O_ester1 [label=""];
C_ester -- O_ester2 [label="="];
O_ester1 -- CH2;
CH2 -- CH3;
C6 -- N_amino;
N_amino -- H_amino1;
N_amino -- H_amino2;
C4 -- H4;
C5 -- H5;

}

Caption: Structure of Ethyl 6-aminopyridazine-3-carboxylate with ¹H assignments.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

Causality and Experimental Choices: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Given the lack of symmetry, we expect to see 7 distinct signals. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment. The carbonyl carbon of the ester will be the most downfield (deshielded), while the aliphatic methyl carbon will be the most upfield (shielded). A proton-decoupled experiment is standard to simplify the spectrum into singlets for each carbon.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Experiment Type: Proton-decoupled (e.g., zgpg30).

    • Pulse Angle: 30°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using the DMSO-d₆ solvent peak (δ ~39.5 ppm).

Predicted ¹³C NMR Data & Interpretation

Assignment Expected δ (ppm) Rationale
Ester CarbonylC=O~165 - 170
Pyridazine RingC-6~158 - 162
Pyridazine RingC-3~145 - 150
Pyridazine RingC-4, C-5~120 - 135
Methylene Carbon-OCH₂CH₃~60 - 65
Methyl Carbon-OCH₂CH₃~14 - 18

Infrared (IR) Spectroscopy: Functional Group Identification

Causality and Experimental Choices: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this molecule, we are particularly interested in the stretching vibrations of the N-H bonds in the amino group, the C=O bond of the ester, and the various C=N/C=C bonds within the aromatic ring. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to the traditional KBr pellet method, requiring minimal sample preparation.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Average 16-32 scans for a good quality spectrum.

  • Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Data & Interpretation

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500 (often two distinct peaks)Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 3000Medium
Ester Carbonyl (C=O)C=O Stretch1710 - 1740Strong
Aromatic RingC=N and C=C Stretch1500 - 1650Medium-Strong
Amino (-NH₂)N-H Bend (Scissoring)1580 - 1650Medium-Strong
Ester C-OC-O Stretch1100 - 1300Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality and Experimental Choices: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, which will primarily yield the protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the molecular formula.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the base peak and the molecular ion peak. Calculate the exact mass and compare it to the theoretical mass for C₇H₉N₃O₂.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₇H₉N₃O₂

  • Monoisotopic Mass: 167.07 g/mol [1]

  • Expected [M+H]⁺: m/z 168.07675[1]

Expected Fragmentation Pathway: The primary fragmentation would likely involve the loss of the ethyl or ethoxy group from the ester.

Fragmentation M [M+H]⁺ m/z = 168 F1 [M+H - C₂H₄]⁺ m/z = 140 M->F1 - Ethylene F2 [M+H - OC₂H₅]⁺ m/z = 123 M->F2 - Ethoxy radical

Caption: A simplified potential fragmentation pathway for Ethyl 6-aminopyridazine-3-carboxylate in ESI-MS.

UV-Visible Spectroscopy: Electronic Transitions

Causality and Experimental Choices: UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated pyridazine ring system contains π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms, leading to characteristic π → π* and n → π* transitions. The choice of solvent is important; ethanol or acetonitrile are common choices as they are transparent in the relevant UV range.

Experimental Protocol: UV-Vis Acquisition

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol). Prepare a final concentration (e.g., 10-5 M) that gives a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Data

  • Expected λ_max: ~280 - 320 nm. This absorption is likely due to the π → π* transitions within the extended conjugated system of the aminopyridazine ring. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift compared to the unsubstituted pyridazine core.

Conclusion: A Synthesized Spectroscopic Profile

The collective application of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of ethyl 6-aminopyridazine-3-carboxylate. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the protocols and understanding the interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring a solid foundation for its application in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-122. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15617. Retrieved from [Link]

  • Khan, I., & Ali, S. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the Pyridazine Scaffold

An In-depth Technical Guide to Ethyl 6-Aminopyridazine-3-carboxylate: Properties, Synthesis, and Applications In the landscape of modern medicinal chemistry, the pyridazine nucleus stands out as a privileged scaffold. It...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-Aminopyridazine-3-carboxylate: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry, the pyridazine nucleus stands out as a privileged scaffold. Its unique electronic properties, imparted by the adjacent nitrogen atoms, offer a versatile platform for developing novel therapeutic agents. Ethyl 6-aminopyridazine-3-carboxylate is a prime exemplar of this chemical family, serving as a critical building block and intermediate in the synthesis of complex, biologically active molecules. This guide, prepared from the perspective of a senior application scientist, aims to provide researchers and drug development professionals with a comprehensive understanding of its chemical properties, reactivity, and practical applications. We will delve into not just the "what" but the "why," exploring the causal relationships that govern its behavior and utility in a laboratory setting.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both storage and reaction conditions, influencing solubility, stability, and handling procedures. Ethyl 6-aminopyridazine-3-carboxylate is typically a solid at room temperature, with purity commonly available at 95% or higher for research purposes.[1][2]

Table 1: Physicochemical Properties of Ethyl 6-Aminopyridazine-3-carboxylate

PropertyValueSource(s)
CAS Number 98548-01-7[1][2][3][4][5]
Molecular Formula C₇H₉N₃O₂[2][5]
Molecular Weight 167.17 g/mol [1][5]
Appearance White to light yellow crystal or crystalline powder[6]
Purity ≥95%[1][2]
Storage Temperature 2-8°C, Sealed in dry, dark place[4][5]
SMILES CCOC(=O)C1=NN=C(C=C1)N[4]
InChI Key ZVBFSYSSUMGOKQ-UHFFFAOYSA-N[5]

PART 2: Synthesis and Reactivity Profile

The utility of ethyl 6-aminopyridazine-3-carboxylate stems from its dual functionality: a nucleophilic amino group and an electrophilic ester. The pyridazine ring itself possesses a unique electronic character, influencing the reactivity of these substituents.

Synthetic Strategy: A Plausible Workflow

While numerous synthetic routes exist, a common approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For this specific molecule, a plausible precursor would be a derivative of mucochloric or mucobromic acid, which provides the necessary carbon backbone and initial functionalization.

Below is a generalized, step-by-step protocol that illustrates a conceptual synthetic workflow. The choice of specific reagents and conditions is critical for maximizing yield and purity. For instance, the chlorination step is crucial for activating the ring for subsequent amination. The final amination step must be carefully controlled to prevent side reactions.

Experimental Protocol: Conceptual Synthesis

  • Cyclization: React a suitable 1,4-dicarbonyl precursor with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to form the pyridazinone ring.

  • Chlorination: Treat the resulting pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloride. This is a standard and effective method for activating such heterocyclic systems towards nucleophilic substitution. The reaction is typically performed neat or in a high-boiling solvent.

  • Esterification: The carboxylic acid can be converted to the ethyl ester using standard Fischer esterification conditions (ethanol with a catalytic amount of strong acid like H₂SO₄) or by conversion to an acid chloride followed by reaction with ethanol. Often, this step is performed on an earlier intermediate.

  • Amination: The 6-chloro substituent is then displaced by an amino group. This is typically achieved by heating the chloro-pyridazine intermediate with a source of ammonia, such as a solution of ammonia in a sealed tube or using a surrogate like ammonium hydroxide under pressure. This nucleophilic aromatic substitution (SₙAr) is the key step to installing the desired amino group.

  • Purification: The final product is purified from the reaction mixture, typically via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

G cluster_workflow Conceptual Synthetic Workflow start 1,4-Dicarbonyl Precursor + Hydrazine step1 Cyclization (e.g., Reflux in EtOH) start->step1 intermediate1 Pyridazinone Intermediate step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 6-Chloropyridazine-3-carboxylate step2->intermediate2 step3 Amination (e.g., NH₃, heat) intermediate2->step3 product Ethyl 6-Aminopyridazine-3-carboxylate step3->product

Caption: Conceptual workflow for the synthesis of ethyl 6-aminopyridazine-3-carboxylate.

Reactivity Insights

The chemistry of this molecule is dominated by its functional groups.

  • The Amino Group: The 6-amino group is a potent nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is the primary site for derivatization when using this molecule as a building block for larger structures, such as in the development of PROTACs or other targeted therapies.[2]

  • The Ester Group: The ethyl carboxylate at the 3-position is an electrophilic site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt). It can also be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • The Pyridazine Ring: The ring itself is relatively electron-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if a leaving group is present.

G cluster_reactivity Key Reactivity Pathways cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions center Ethyl 6-Aminopyridazine-3-carboxylate acylation Acylation (+ Acyl Chloride) center->acylation Nucleophilic Attack alkylation Alkylation (+ Alkyl Halide) center->alkylation Nucleophilic Attack hydrolysis Hydrolysis (+ NaOH, H₂O) center->hydrolysis Nucleophilic Acyl Sub. reduction Reduction (+ LiAlH₄) center->reduction Nucleophilic Attack amidation Amidation (via carboxylic acid) hydrolysis->amidation Peptide Coupling

Caption: Primary reaction pathways for derivatizing the core scaffold.

PART 3: Spectroscopic Characterization

Unambiguous identification of ethyl 6-aminopyridazine-3-carboxylate requires a suite of spectroscopic techniques. A Senior Application Scientist must be adept at interpreting these data to confirm the structure and purity of the compound before proceeding with further experiments.

Table 2: Representative Spectroscopic Data

TechniqueData TypeExpected Values / Interpretation
¹H NMR Chemical Shift (δ)Ethyl Group: ~4.4 ppm (quartet, 2H, -OCH₂-), ~1.4 ppm (triplet, 3H, -CH₃). Pyridazine Ring: Two doublets in the aromatic region, characteristic of the coupled protons on the ring. Amino Group: A broad singlet (-NH₂), position can vary depending on solvent and concentration.
¹³C NMR Chemical Shift (δ)Carbonyl Carbon: ~165 ppm. Ethyl Group: ~62 ppm (-OCH₂-), ~14 ppm (-CH₃). Pyridazine Ring: Multiple signals in the aromatic region (~120-160 ppm).
IR Spectroscopy Wavenumber (cm⁻¹)N-H Stretch: ~3300-3500 cm⁻¹ (characteristic of the primary amine). C=O Stretch: ~1700-1730 cm⁻¹ (strong, sharp peak for the ester carbonyl). C=N/C=C Stretch: ~1500-1600 cm⁻¹ (ring vibrations).
Mass Spec. (ESI) m/z[M+H]⁺: 168.07

Note: Specific NMR shifts can vary based on the deuterated solvent used.

PART 4: Applications in Research and Drug Development

The structural motifs within ethyl 6-aminopyridazine-3-carboxylate make it a valuable starting point for synthesizing compounds with diverse biological activities. Its classification as a "Protein Degrader Building Block" by some suppliers highlights its role in the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[2] The amino group provides a convenient handle for linking to a ligand for an E3 ubiquitin ligase, while the rest of the molecule can be elaborated to bind to a protein of interest.

Furthermore, the broader class of aminopyridazines and related pyridine carboxylic acids are integral to drugs targeting a wide array of conditions, including cancer, tuberculosis, and diabetes.[7] The pyridazine core can act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets.

PART 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Ethyl 6-aminopyridazine-3-carboxylate is a chemical that must be handled with appropriate precautions in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][8] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure its stability.[4][5] Recommended storage is often between 2-8°C.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 6-aminopyridazine-3-carboxylate is more than just a catalog chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined reactivity, stemming from the interplay between the amino, ester, and pyridazine core, provides a reliable platform for synthetic elaboration. By understanding the fundamental principles outlined in this guide—from its core properties and synthetic logic to its practical applications and safety protocols—researchers can confidently and effectively leverage this molecule to advance their drug discovery and development programs.

References

  • CP Lab Safety. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram. Retrieved from CP Lab Safety website. [Link]

  • PubChem. (n.d.). Ethyl 6-aminopyridin-1-ium-3-carboxylate. Retrieved from National Center for Biotechnology Information website. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from National Center for Biotechnology Information website. [Link]

  • ChemBK. (2024-04-09). Ethyl 6-aminopyridine-2-carboxylate. Retrieved from ChemBK website. [Link]

  • PubChem. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate. Retrieved from National Center for Biotechnology Information website. [Link]

  • National Institutes of Health. (2023-05-18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from NIH website. [Link]

  • Cenmed Enterprises. (n.d.). ethyl 6-aminopyridazine-4-carboxylate (C007B-466219). Retrieved from Cenmed Enterprises website. [Link]

  • ResearchGate. (2025-08-07). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from ResearchGate website. [Link]

  • PubMed. (2025-05-20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from PubMed website. [Link]

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Foundational

A Technical Guide to the Solubility of Ethyl 6-Aminopyridazine-3-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility Physicochemical Profile of Ethyl 6-Aminopyridazine-3-Carboxylate A molecule's structure is the prima...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

Physicochemical Profile of Ethyl 6-Aminopyridazine-3-Carboxylate

A molecule's structure is the primary determinant of its solubility characteristics. Ethyl 6-aminopyridazine-3-carboxylate (CAS No: 98548-01-7) possesses a molecular formula of C₇H₉N₃O₂ and a molecular weight of approximately 167.17 g/mol .[1][2]

Structural Features Influencing Solubility:

  • Pyridazine Ring: The presence of two adjacent nitrogen atoms in the aromatic ring imparts a polar character to the molecule.

  • Amino Group (-NH₂): This functional group is a hydrogen bond donor and acceptor, significantly enhancing interactions with polar and protic solvents.

  • Ester Group (-COOC₂H₅): The ester group is polar and can act as a hydrogen bond acceptor. The ethyl chain introduces a degree of non-polar character.

  • Overall Polarity: The combination of the pyridazine ring, amino group, and ester functionality suggests that ethyl 6-aminopyridazine-3-carboxylate is a polar molecule. This polarity is a key factor in predicting its solubility in various organic solvents.[3] The general principle of "like dissolves like" suggests that it will be more soluble in polar solvents.[3][4]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents are generally better at dissolving polar solutes. For ethyl 6-aminopyridazine-3-carboxylate, solvents with high dielectric constants and the ability to form hydrogen bonds are expected to be effective.

  • Hydrogen Bonding: The amino group and the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the amino group can also donate hydrogen bonds. Solvents that are both hydrogen bond donors and acceptors (e.g., alcohols) are likely to be good solvents.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3][5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

Based on these principles, we can hypothesize the solubility of ethyl 6-aminopyridazine-3-carboxylate in a range of common organic solvents:

Solvent Polarity Hydrogen Bonding Capability Predicted Solubility
MethanolPolar ProticDonor & AcceptorHigh
EthanolPolar ProticDonor & AcceptorHigh
IsopropanolPolar ProticDonor & AcceptorModerate to High
AcetonitrilePolar AproticAcceptorModerate
Dimethyl Sulfoxide (DMSO)Polar AproticAcceptorHigh
N,N-Dimethylformamide (DMF)Polar AproticAcceptorHigh
Ethyl AcetateModerately PolarAcceptorModerate
Dichloromethane (DCM)Moderately PolarWeak AcceptorLow to Moderate
TolueneNon-polarNoneLow
HexaneNon-polarNoneVery Low

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • Ethyl 6-aminopyridazine-3-carboxylate (ensure purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 into vial equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72h) equil1->equil2 sample1 Allow solid to settle equil2->sample1 achieve equilibrium sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute sample if necessary sample3->sample4 analyze Analyze by HPLC sample4->analyze quant2 Determine concentration analyze->quant2 compare against quant1 Prepare calibration curve quant1->quant2 quant3 Calculate solubility (e.g., mg/mL or mol/L) quant2->quant3

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of ethyl 6-aminopyridazine-3-carboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test different time points to confirm that the concentration of the dissolved solute is no longer increasing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop a reliable HPLC method for the quantification of ethyl 6-aminopyridazine-3-carboxylate. This includes selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Inject the diluted samples and the standard solutions into the HPLC system.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Experimental Accuracy

  • Purity of the Compound and Solvents: Impurities can significantly affect solubility measurements.[7]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during the experiment is crucial.[7]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

  • Solid Phase Analysis: For crystalline compounds, it is good practice to analyze the solid phase after the experiment (e.g., by X-ray diffraction) to ensure that no phase transformation has occurred during the experiment.

Conclusion and Future Directions

A comprehensive understanding of the solubility of ethyl 6-aminopyridazine-3-carboxylate in organic solvents is essential for its effective use in research and development. While specific quantitative data is not widely published, the principles and experimental protocols outlined in this guide provide a robust framework for its determination. By systematically applying the shake-flask method and considering the physicochemical properties of the molecule, researchers can generate reliable solubility data. This data will be invaluable for a wide range of applications, including reaction optimization, purification, formulation development, and preclinical studies. Further studies could explore the effect of pH on the aqueous solubility of this compound, which is particularly relevant for its potential pharmaceutical applications.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Factors affecting solubility. (n.d.). Retrieved from [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Fakhree, M. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-aminopyridin-1-ium-3-carboxylate. PubChem. Retrieved from [Link]

  • Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
  • Martinez, F., & Gomez, A. (2018). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Crystal Structure of Ethyl 6-aminopyridazine-3-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. While its synthesis and basic chemical properties are established, a definitive experimental determination of its single-crystal X-ray structure has not been reported in the accessible scientific literature or crystallographic databases to date. This guide, therefore, provides a comprehensive, predictive analysis of the crystal structure of ethyl 6-aminopyridazine-3-carboxylate. By leveraging established principles of crystal engineering and drawing parallels with the known crystal structures of analogous aminopyridazine and aminopyridine derivatives, we elucidate the most probable intermolecular interactions and packing motifs. This in-depth analysis offers valuable insights for researchers working with this molecule, aiding in the prediction of its solid-state properties and providing a robust framework for future experimental validation.

Introduction: The Significance of Ethyl 6-aminopyridazine-3-carboxylate

The pyridazine moiety is a critical pharmacophore found in numerous biologically active compounds. Its unique electronic properties, including a high dipole moment and the presence of two nitrogen heteroatoms, confer upon it the ability to engage in a variety of intermolecular interactions, which are fundamental to drug-receptor binding and the stability of crystalline solids.[1] Ethyl 6-aminopyridazine-3-carboxylate, possessing both a hydrogen-bond donating amino group and a hydrogen-bond accepting ester, alongside the pyridazine ring, presents a fascinating case for the study of supramolecular assembly. Understanding its crystal structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. Furthermore, the predictable nature of its hydrogen-bonding capabilities makes it an attractive building block in the rational design of co-crystals and other functional materials.[2][3]

Proposed Experimental Workflow for Crystal Structure Determination

To experimentally validate the predicted structure, a systematic approach to crystal growth and analysis is necessary. The following protocol outlines a robust methodology for obtaining and characterizing single crystals of ethyl 6-aminopyridazine-3-carboxylate.

Synthesis and Purification

The synthesis of ethyl 6-aminopyridazine-3-carboxylate can be achieved through established synthetic routes, often involving the cyclization of appropriate precursors. Post-synthesis, rigorous purification is crucial to remove any impurities that could hinder crystallization. A combination of column chromatography and recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, is recommended to achieve a purity of >99%, as confirmed by HPLC and NMR spectroscopy.

Single Crystal Growth: A Multifaceted Approach

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be employed to explore a wide range of crystallization conditions:

  • Slow Evaporation: Saturated solutions of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) are allowed to evaporate slowly at a constant temperature. This method is straightforward and often effective.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, allowing for the controlled formation of crystals. The rate of cooling is a critical parameter that needs to be optimized.

The rationale behind exploring multiple solvents and techniques is to identify the optimal conditions of solubility and supersaturation that favor the growth of well-ordered, single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, they would be subjected to single-crystal X-ray diffraction analysis. A high-intensity X-ray source and a sensitive detector are essential for collecting high-resolution diffraction data. The data collection strategy should aim for high completeness and redundancy. The collected data would then be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key features of the crystal structure of ethyl 6-aminopyridazine-3-carboxylate based on the known crystal packing of related aminopyridine and aminopyridazine derivatives.[4][5][6]

Predicted Crystallographic Parameters

Based on similarly sized and functionalized heterocyclic molecules, a monoclinic or orthorhombic crystal system is anticipated. The following table summarizes the predicted crystallographic parameters.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Molecules per Unit Cell (Z)4
Density (calculated)1.3-1.4 g/cm³
Dominant Intermolecular Interaction: The Hydrogen-Bonding Network

The primary force governing the crystal packing of ethyl 6-aminopyridazine-3-carboxylate is expected to be hydrogen bonding. The molecule possesses a versatile array of hydrogen bond donors (the amino group) and acceptors (the pyridazine nitrogen atoms and the carbonyl oxygen of the ester).

  • N-H···N Hydrogen Bonds: The amino group is a potent hydrogen bond donor and is expected to form strong N-H···N hydrogen bonds with the nitrogen atoms of the pyridazine ring of neighboring molecules. This type of interaction is a common and robust supramolecular synthon in aminopyridine and related heterocyclic structures, often leading to the formation of dimers or extended chains.[4][7][8]

  • N-H···O Hydrogen Bonds: The amino group can also donate a hydrogen bond to the carbonyl oxygen of the ethyl carboxylate group on an adjacent molecule. This interaction would likely play a significant role in linking the primary hydrogen-bonded motifs into a three-dimensional network.

  • C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the ethyl group are also anticipated to contribute to the overall stability of the crystal packing.

The interplay of these hydrogen bonds is predicted to result in a highly organized and stable crystal lattice. A plausible hydrogen-bonding scheme involves the formation of centrosymmetric dimers through N-H···N interactions, with these dimers further linked by N-H···O bonds.

Predicted Hydrogen Bonding Network

Caption: Predicted hydrogen bonding scheme for ethyl 6-aminopyridazine-3-carboxylate.

π-π Stacking Interactions

The electron-deficient nature of the pyridazine ring suggests the possibility of π-π stacking interactions contributing to the crystal packing. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, would provide additional stabilization to the crystal lattice. The extent of π-π stacking will depend on the steric hindrance from the ethyl carboxylate group and the overall hydrogen-bonding network.

Conclusion and Future Outlook

While an experimentally determined crystal structure for ethyl 6-aminopyridazine-3-carboxylate remains elusive, this guide provides a scientifically grounded prediction of its solid-state architecture. The analysis strongly suggests that the crystal packing is dominated by a robust network of N-H···N and N-H···O hydrogen bonds, likely supplemented by weaker C-H···O/N interactions and potential π-π stacking. This predicted structural model serves as a valuable resource for researchers, offering insights into the molecule's behavior in the solid state and guiding the design of future experiments. The eventual experimental validation of this structure will be a significant contribution to the fields of crystal engineering and medicinal chemistry, further refining our understanding of supramolecular assembly in pyridazine-containing compounds.

References

  • Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. (2014). PubMed. [Link]

  • Bensemann, I., Gdaniec, M., & Połoński, T. (2002). Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines. RSC Publishing. [Link]

  • Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H N interactions an. (2002). RSC Publishing. [Link]

  • Müller, A., Talbot, F., & Leutwyler, S. (2001). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society. [Link]

  • Structure of Pyridazine at 100 K. (1991). ResearchGate. [Link]

  • Ethyl 6-aminopyridazine-3-carboxylate (C7H9N3O2). PubChem. [Link]

  • Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. (2020). ResearchGate. [Link]

  • The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. (2005). PubMed. [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2005). ResearchGate. [Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. (2019). ResearchGate. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2011). PMC - NIH. [Link]

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  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central. [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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Foundational

A Comprehensive Technical Guide to the Functionalization of the Amino Group on Ethyl 6-Aminopyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to participate in a variety of molecular interactions have established it as a "privileged scaffold" in the design of novel therapeutics. Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[1][2][3][4] The functionalization of the pyridazine core is therefore a critical endeavor in the pursuit of new and more effective drug candidates.

This in-depth technical guide focuses on the versatile functionalization of the amino group on a key pyridazine building block: ethyl 6-aminopyridazine-3-carboxylate . This molecule offers a strategic entry point for the synthesis of diverse compound libraries, with the amino group serving as a versatile handle for a wide array of chemical transformations. As a Senior Application Scientist, this guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for each synthetic choice, ensuring both technical accuracy and practical applicability in a research and development setting.

I. Acylation and Amide Bond Formation: Building Blocks of Bioactivity

The formation of an amide bond via acylation of the 6-amino group is a fundamental and highly effective strategy for generating structural diversity. The resulting amide moiety can participate in crucial hydrogen bonding interactions with biological targets, making this a favored transformation in medicinal chemistry.

Mechanism and Rationale

The acylation of ethyl 6-aminopyridazine-3-carboxylate can be achieved through reaction with a variety of acylating agents, such as acyl chlorides, anhydrides, or by direct coupling with carboxylic acids using a coupling agent. The lone pair of electrons on the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

When using acyl chlorides or anhydrides, the reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid).

For direct amide coupling with a carboxylic acid, a coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents include carbodiimides (e.g., EDC, DCC) often used in conjunction with an additive like HOBt to suppress side reactions and improve yields.[5] The choice of coupling agent and reaction conditions is critical for achieving high yields and purity, especially with electron-deficient amines.[4]

Urea_Thiourea_Synthesis cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis Amine_U Ethyl 6-aminopyridazine-3-carboxylate Urea Urea Derivative Amine_U->Urea Nucleophilic Attack Isocyanate R-N=C=O Isocyanate->Urea Amine_T Ethyl 6-aminopyridazine-3-carboxylate Thiourea Thiourea Derivative Amine_T->Thiourea Nucleophilic Attack Isothiocyanate R-N=C=S Isothiocyanate->Thiourea Buchwald_Hartwig Start Ethyl 6-aminopyridazine-3-carboxylate + Ar-X Product N-Aryl Derivative Start->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Reductive_Amination Start Ethyl 6-aminopyridazine-3-carboxylate + R-CHO Product N-Alkyl Derivative Start->Product Imine formation followed by reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Sandmeyer_Reaction Start Ethyl 6-aminopyridazine-3-carboxylate Diazonium_Salt Diazonium Salt Intermediate Start->Diazonium_Salt Diazotization Diazotization NaNO2, H+ Diazotization->Diazonium_Salt Product 6-Substituted Pyridazine Diazonium_Salt->Product Sandmeyer CuX (X = Cl, Br, CN) Sandmeyer->Product

Sources

Exploratory

An In-depth Technical Guide to the Reactions Involving the Ester Group of Ethyl 6-Aminopyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its un...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a pyridazine ring substituted with both an amino group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] The reactivity of the ester group is central to the synthetic utility of this compound, allowing for its elaboration into amides, alcohols, and other functional groups commonly found in pharmaceutical agents. This guide provides a comprehensive overview of the key reactions involving the ester functionality of ethyl 6-aminopyridazine-3-carboxylate, offering insights into reaction mechanisms, detailed experimental protocols, and the influence of the heterocyclic core on reactivity.

The pyridazine ring, being an electron-deficient aromatic system, exerts a significant electronic influence on the attached functional groups. The two adjacent nitrogen atoms in the ring withdraw electron density, which can affect the reactivity of the C-3 carboxylate group. This guide will explore how these electronic factors play a role in the chemical transformations discussed.

I. Hydrolysis: Synthesis of the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 6-aminopyridazine-3-carboxylic acid, is a fundamental transformation that opens up avenues for further derivatization, such as amide coupling reactions.[1] This hydrolysis is typically achieved under basic or acidic conditions.

A. Base-Catalyzed Hydrolysis (Saponification)

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid.

Causality in Experimental Choices:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their high reactivity and solubility. Lithium hydroxide (LiOH) can be a milder alternative if the substrate is sensitive to harsh basic conditions.

  • Solvent System: A mixture of water and a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is often employed to ensure the solubility of the organic substrate in the aqueous basic solution.

  • Temperature: The reaction is often heated to reflux to increase the reaction rate. However, for sensitive substrates, the reaction can be performed at room temperature over a longer period.

Experimental Protocol: Base-Catalyzed Hydrolysis
StepProcedure
1 Dissolve ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
2 Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) to the reaction mixture.
3 Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
4 Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
5 Acidify the remaining aqueous solution to pH ~4-5 with a suitable acid (e.g., 1M HCl).
6 The resulting precipitate of 6-aminopyridazine-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
B. Acid-Catalyzed Hydrolysis

Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, ethanol is eliminated, and the carboxylic acid is formed.

Causality in Experimental Choices:

  • Choice of Acid: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts.

  • Reaction Conditions: The reaction usually requires heating under reflux for an extended period to drive the equilibrium towards the products.

II. Amidation: Formation of Carboxamides

The conversion of the ester to an amide is a crucial transformation in drug discovery, as the amide bond is a key structural feature in many pharmaceutical agents. This can be achieved through direct aminolysis or via a two-step process involving hydrolysis followed by amide coupling.

A. Direct Aminolysis

Mechanism: This reaction involves the direct attack of an amine nucleophile on the ester carbonyl carbon. The reaction is often slow and may require elevated temperatures or the use of a catalyst. The electron-withdrawing nature of the pyridazine ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating this reaction.

Causality in Experimental Choices:

  • Amine Reactivity: Primary amines are generally more reactive than secondary amines due to less steric hindrance.

  • Temperature: High temperatures are often necessary to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.

  • Catalysis: Lewis acids or other catalysts can be used to activate the ester group.

Experimental Protocol: Direct Aminolysis
StepProcedure
1 In a sealed tube, combine ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) and the desired amine (2.0 - 5.0 eq).
2 Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours, or until the reaction is complete as monitored by TLC.
3 Cool the reaction mixture to room temperature.
4 Purify the product by recrystallization or column chromatography to obtain the desired 6-aminopyridazine-3-carboxamide derivative.[2]
B. Two-Step Amidation via the Carboxylic Acid

A more common and generally more efficient method for amide synthesis involves the initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine using a coupling agent.[3][4]

Mechanism: Coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate.[3][4] This intermediate is then readily attacked by the amine nucleophile to form the amide bond.

Causality in Experimental Choices:

  • Coupling Reagents: A wide variety of coupling reagents are available, each with its own advantages. HBTU, HATU, and EDC/HOBt are commonly used and are known for their efficiency and for minimizing side reactions like racemization in the case of chiral amines.[5]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

Experimental Workflow: Two-Step Amidation

Caption: Workflow for the synthesis of 6-aminopyridazine-3-carboxamide derivatives.

III. Reduction: Synthesis of the Corresponding Alcohol

Reduction of the ester group to a primary alcohol, (6-aminopyridazin-3-yl)methanol, provides another important synthetic intermediate.[6] This transformation is typically accomplished using strong reducing agents.

A. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Mechanism: Lithium aluminum hydride is a powerful reducing agent that can readily reduce esters to primary alcohols. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.[7]

Causality in Experimental Choices:

  • Reducing Agent: LiAlH₄ is highly reactive and must be used in anhydrous solvents like diethyl ether or THF. It is important to note that LiAlH₄ can also reduce other functional groups, which should be considered when planning a synthesis.[8]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction, and then allowed to warm to room temperature.

  • Workup: A careful aqueous workup is required to quench the excess LiAlH₄ and to hydrolyze the aluminum alkoxide intermediate to the desired alcohol. A common procedure is the Fieser workup, which involves the sequential addition of water, aqueous NaOH, and then more water.

Experimental Protocol: Reduction with LiAlH₄
StepProcedure
1 To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
2 After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
3 Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
4 Filter the resulting precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.
5 Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (6-aminopyridazin-3-yl)methanol.
B. Alternative Reducing Agents

While LiAlH₄ is highly effective, other reducing agents can also be employed. For instance, diisobutylaluminium hydride (DIBAL-H) can be used to reduce the ester to the aldehyde at low temperatures, and further reduction to the alcohol can be achieved by allowing the reaction to warm or by adding another reducing agent. Borane complexes (e.g., BH₃·THF) are also capable of reducing esters to alcohols and may offer different chemoselectivity compared to LiAlH₄.[7][8]

IV. Grignard Reaction: Formation of Tertiary Alcohols

The reaction of the ester group with Grignard reagents provides a route to tertiary alcohols, where two of the substituents on the alcohol carbon are derived from the Grignard reagent.

Mechanism: The reaction proceeds through a double addition of the Grignard reagent to the ester carbonyl group. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone intermediate is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. An aqueous workup then protonates the alkoxide to give the final tertiary alcohol.

Causality in Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent (R-MgX) determines the two identical alkyl or aryl groups that will be added to the carbonyl carbon.

  • Reaction Conditions: Grignard reactions must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols. Anhydrous diethyl ether or THF are the most common solvents.

  • Stoichiometry: At least two equivalents of the Grignard reagent are required per equivalent of the ester.

Reaction Scheme: Grignard Reaction

Caption: General scheme for the reaction of ethyl 6-aminopyridazine-3-carboxylate with a Grignard reagent.

Conclusion

The ester group of ethyl 6-aminopyridazine-3-carboxylate is a versatile functional handle that allows for a wide range of chemical transformations. The ability to convert this ester into carboxylic acids, amides, alcohols, and other derivatives is of paramount importance for the synthesis of novel compounds with potential therapeutic applications. Understanding the reactivity of this key functional group and the nuances of the experimental conditions required for these transformations is essential for researchers in the field of drug discovery and development. The electronic properties of the pyridazine ring play a subtle but important role in modulating the reactivity of the ester, a factor that should always be considered when designing synthetic routes based on this valuable heterocyclic building block.

References

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. [Link]

  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. National Institutes of Health. [Link]

  • Direct amidation of esters with nitroarenes. National Institutes of Health. [Link]

  • Synthetic routes explored for the synthesis of carboxamide derivative... ResearchGate. [Link]

  • (6-Aminopyridazin-3-Yl)Methanol Hydrochloride. MySkinRecipes. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Ethyl 6-aminopyridin-1-ium-3-carboxylate. PubChem. [Link]

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Foundational

An In-depth Technical Guide to CAS 98548-01-7: Ethyl 6-aminopyridazine-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and biological significance of Ethyl 6-aminopyridazine-3-carboxylate (CAS Number: 98548-01-7). This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and biological significance of Ethyl 6-aminopyridazine-3-carboxylate (CAS Number: 98548-01-7). This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile heterocyclic building block.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazine moiety is a "privileged structure"[1]. The presence of two adjacent nitrogen atoms within the six-membered ring imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in various non-covalent interactions with biological targets[1]. This has led to the extensive exploration of pyridazine derivatives in drug discovery, with compounds exhibiting a wide range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects[2][3][4].

Ethyl 6-aminopyridazine-3-carboxylate (98548-01-7) is a key intermediate, providing a synthetically tractable scaffold for the development of more complex molecules. Its strategic placement of an amino group and an ethyl ester on the pyridazine core allows for diverse chemical modifications, making it a valuable starting material in the synthesis of novel therapeutic agents[5].

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development.

Physicochemical Properties

The key physicochemical properties of Ethyl 6-aminopyridazine-3-carboxylate are summarized in the table below. These values are primarily computed predictions and provide a solid foundation for experimental design.

PropertyValueSource
CAS Number 98548-01-7[5][6]
Molecular Formula C₇H₉N₃O₂[5]
Molecular Weight 167.17 g/mol [5]
Monoisotopic Mass 167.06947 Da[7]
XLogP (predicted) -1.2[7]
Hydrogen Bond Donors 1 (the amino group)Computed
Hydrogen Bond Acceptors 4 (2 ring nitrogens, 2 ester oxygens)Computed
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage at 2-8°C, sealed in a dry, dark place.[8]
Spectroscopic Profile

While experimental spectra are proprietary to suppliers, the expected spectroscopic characteristics can be predicted based on the molecular structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methylene and methyl protons of the ethyl ester, and the protons of the amino group. The aromatic protons will likely appear as doublets in the downfield region (typically 7-9 ppm). The quartet of the methylene group and the triplet of the methyl group of the ethyl ester will be in the upfield region (around 4.4 ppm and 1.4 ppm, respectively). The amino group protons will present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The carbons of the pyridazine ring will resonate in the aromatic region (approximately 110-160 ppm). The methylene and methyl carbons of the ethyl group will appear in the upfield region (around 62 ppm and 14 ppm, respectively).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyridazine ring.

  • C-O stretching: An absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, Ethyl 6-aminopyridazine-3-carboxylate is expected to show a molecular ion peak ([M]⁺) at m/z 167. Under electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 168) and [M+Na]⁺ (m/z 190) are anticipated[7]. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

Synthesis and Handling

Proposed Synthetic Pathway

While multiple synthetic routes to pyridazine derivatives exist, a common approach involves the cyclization of 1,4-dicarbonyl compounds with hydrazine. A plausible synthetic route to Ethyl 6-aminopyridazine-3-carboxylate could start from a suitable precursor like ethyl glyoxalate and a functionalized four-carbon unit, followed by amination. A related synthesis of methyl 6-chloropyridazine-3-carboxylate has been reported starting from ethyl levulinate, which involves cyclization, bromination, elimination, oxidation, esterification, and chlorination steps[9]. A similar multi-step synthesis could be envisioned for the target molecule.

Below is a conceptual workflow for a potential synthesis:

G cluster_0 Conceptual Synthetic Workflow start 1,4-Dicarbonyl Precursor cyclization Cyclization start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization pyridazine_core Substituted Pyridazine Core cyclization->pyridazine_core functional_group_interconversion Functional Group Interconversion pyridazine_core->functional_group_interconversion amination Amination functional_group_interconversion->amination final_product Ethyl 6-aminopyridazine-3-carboxylate amination->final_product

Caption: Conceptual workflow for the synthesis of Ethyl 6-aminopyridazine-3-carboxylate.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling Ethyl 6-aminopyridazine-3-carboxylate. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[8].

Applications in Drug Discovery and Development

The primary utility of Ethyl 6-aminopyridazine-3-carboxylate lies in its role as a versatile building block for the synthesis of biologically active molecules.

Precursor to Kinase Inhibitors

A significant application of this compound is in the synthesis of imidazo[1,2-b]pyridazines, a class of potent Akt kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Ethyl 6-aminopyridazine-3-carboxylate serves as a key starting material in multi-step syntheses to generate these complex heterocyclic systems.

The general synthetic approach involves the reaction of Ethyl 6-aminopyridazine-3-carboxylate with an alpha-haloketone to construct the fused imidazopyridazine core. Subsequent modifications of the ester group and other positions on the ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_1 Role in Akt Inhibitor Synthesis start_material Ethyl 6-aminopyridazine-3-carboxylate (CAS 98548-01-7) reaction Condensation Reaction start_material->reaction reagent α-Haloketone reagent->reaction intermediate Imidazo[1,2-b]pyridazine Core reaction->intermediate modification Further Synthetic Modifications intermediate->modification final_inhibitor Potent Akt Kinase Inhibitor modification->final_inhibitor

Caption: Use of CAS 98548-01-7 in the synthesis of Akt kinase inhibitors.

Exploration of Other Biological Activities

The pyridazine scaffold is associated with a broad spectrum of pharmacological activities[2][3]. The amino and ester functionalities of Ethyl 6-aminopyridazine-3-carboxylate provide convenient handles for the generation of compound libraries to explore other potential therapeutic applications, including:

  • Anti-inflammatory agents: Targeting enzymes like cyclooxygenase (COX) or signaling pathways involving cytokines like TNF-α and IL-6[3][4].

  • Antimicrobial agents: As a core for novel antibiotics or antifungals.

  • Central Nervous System (CNS) active agents: For conditions such as epilepsy or neurodegenerative diseases[3].

Conclusion

Ethyl 6-aminopyridazine-3-carboxylate (CAS 98548-01-7) is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and predictable chemical reactivity make it an ideal starting point for the synthesis of complex heterocyclic compounds, most notably potent kinase inhibitors for cancer therapy. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, a plausible synthetic approach, and its significant role in drug discovery. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024. [Link]

  • Ethyl 6-aminopyridin-1-ium-3-carboxylate. PubChem. [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Cardiovascular Disease Research, 2022. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 2025. [Link]

  • Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Are pyridazines privileged structures?. MedChemComm, 2011. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 2015. [Link]

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate. PubChem. [Link]

  • Ethyl 6-aminopyridazine-3-carboxylate (C7H9N3O2). PubChemLite. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 2023. [Link]

  • Ethyl 6-aminopyridine-2-carboxylate. ChemBK. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram. CP Lab Safety. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate, 2025. [Link]

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Exploratory

physical and chemical properties of ethyl 6-aminopyridazine-3-carboxylate

An In-depth Technical Guide to Ethyl 6-aminopyridazine-3-carboxylate: Properties, Synthesis, and Applications Introduction Ethyl 6-aminopyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-aminopyridazine-3-carboxylate: Properties, Synthesis, and Applications

Introduction

Ethyl 6-aminopyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine core. This diazine structure, with two adjacent nitrogen atoms in a six-membered aromatic ring, is a privileged scaffold in medicinal chemistry. The strategic placement of an amino group and an ethyl carboxylate moiety makes this molecule a versatile building block for the synthesis of more complex structures with significant pharmacological potential. Pyridazine and its derivatives are known to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of ethyl 6-aminopyridazine-3-carboxylate. It delves into its molecular structure, synthetic considerations, reactivity, and its emerging role as a key intermediate in the development of novel therapeutics, such as protein degraders.[2]

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers. These data are critical for database searches, regulatory submissions, and accurate experimental design.

Chemical Structure:

Caption: Chemical structure of ethyl 6-aminopyridazine-3-carboxylate.

Key Identifiers:

IdentifierValueSource(s)
CAS Number 98548-01-7[2][3][4]
Molecular Formula C₇H₉N₃O₂[2][5][6]
Molecular Weight 167.17 g/mol [3][6]
MDL Number MFCD11226322[3][6]
InChI Key ZVBFSYSSUMGOKQ-UHFFFAOYSA-N[5]
SMILES CCOC(=O)C1=NN=C(C=C1)N[5][6]

Physicochemical and Computed Properties

The physical and computed properties of a molecule govern its behavior in various chemical and biological systems, influencing everything from solubility in reaction solvents to its ability to cross cell membranes.

PropertyValueDetailsSource(s)
Appearance White to light yellow powder/crystalBased on similar compounds and general appearance of organic solids.[7]
Purity ≥95%Commercially available purity.[2][3]
Monoisotopic Mass 167.06947 DaPredicted value.[5]
XlogP -1.2Predicted value, indicating high hydrophilicity.[5]
Hydrogen Bond Donors 1From the -NH₂ group.[8]
Hydrogen Bond Acceptors 5From the two ring nitrogens, two ester oxygens, and amino nitrogen.[8]
Rotatable Bonds 2The C-C and C-O bonds of the ethyl ester group.[8]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. While specific experimental spectra for this exact compound are not available in the cited literature, a profile can be predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridazine ring. Their coupling constant would confirm their ortho relationship.

    • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 4.0-6.0 ppm.

    • Ethyl Ester Protons (-OCH₂CH₃): A quartet (for the -CH₂- group) around δ 4.0-4.5 ppm and a triplet (for the -CH₃ group) around δ 1.2-1.5 ppm, showing characteristic coupling.

  • ¹³C NMR: The carbon NMR would reveal seven distinct signals.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm) for the four unique carbons of the pyridazine ring.

    • Ethyl Ester Carbons: Two signals in the aliphatic region, one around δ 60-65 ppm (-OCH₂-) and another around δ 14-15 ppm (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.[9]

  • N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group and potentially weak signals above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.

  • C=N and C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyridazine ring.

  • C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region associated with the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z 167, corresponding to the molecular weight of the compound.

  • Predicted Adducts (ESI): In electrospray ionization, common adducts would be observed, such as [M+H]⁺ at m/z 168.07675 and [M+Na]⁺ at m/z 190.05869.[5]

Synthesis and Reactivity

While a specific, published synthesis for ethyl 6-aminopyridazine-3-carboxylate was not identified in the initial search, a plausible synthetic route can be designed based on established heterocyclic chemistry principles. The reactivity of the molecule is dictated by its three key functional components: the amino group, the ester group, and the pyridazine ring.

Plausible Synthetic Workflow

A common strategy for constructing such pyridazine systems involves the cyclization of a 1,4-dicarbonyl compound or its equivalent with hydrazine. A subsequent functional group interconversion, such as the reduction of a nitro group or displacement of a halide, would yield the final product.

Caption: Plausible synthetic workflow for ethyl 6-aminopyridazine-3-carboxylate.

Reactivity Profile
  • N-Acylation/Alkylation: The primary amino group at the C6 position is a potent nucleophile. It readily undergoes reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. This reactivity is fundamental to its use as a building block for extending the molecular scaffold.

  • Ester Hydrolysis/Amidation: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted directly to an amide by reaction with an amine, often at elevated temperatures or with catalysis.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups), providing a route to a wide range of 6-substituted pyridazine derivatives.

Experimental Protocol: N-Acetylation

This protocol describes a standard laboratory procedure for the acylation of the amino group, a common follow-up reaction for this building block. This serves as a self-validating system, where successful synthesis can be confirmed by the spectroscopic changes described.

Objective: To synthesize ethyl 6-acetamidopyridazine-3-carboxylate.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Rationale: An aprotic solvent is chosen to prevent reaction with the acylating agent.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

    • Rationale: The base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Rationale: Acylation is an exothermic reaction. Cooling helps to control the reaction rate and minimize side products.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Rationale: Dropwise addition ensures the temperature does not rise uncontrollably.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for visual confirmation of the consumption of starting material and the formation of a new, typically less polar, product spot.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: This aqueous workup removes the amine salt and any remaining water-soluble reagents.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure N-acetylated product.

    • Rationale: Purification is essential to remove any unreacted starting materials or byproducts.

Validation: Successful synthesis would be confirmed by:

  • ¹H NMR: Disappearance of the broad NH₂ singlet and appearance of a new sharp singlet for the amide N-H (typically δ 8-10 ppm) and a new singlet for the acetyl -CH₃ group (around δ 2.1 ppm).

  • IR: Disappearance of the double N-H stretch of the primary amine and the appearance of a new N-H stretch (around 3300 cm⁻¹) and a strong amide C=O stretch (around 1680 cm⁻¹).

Applications in Research and Drug Development

The true value of ethyl 6-aminopyridazine-3-carboxylate lies in its application as a versatile scaffold. The pyridazine nucleus is a bioisostere of other aromatic systems and its derivatives are of significant interest in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The compound serves as a starting point for creating libraries of derivatives. The amino and ester groups provide two orthogonal points for modification, allowing for the exploration of structure-activity relationships (SAR).

  • Protein Degrader Building Blocks: This molecule has been explicitly categorized as a building block for protein degraders.[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

  • Antimicrobial and Anticancer Agents: The broader class of pyridazine derivatives has shown potent activity against various pathogens and cancer cell lines.[1][10] This compound is an ideal precursor for synthesizing novel candidates in these therapeutic areas.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

  • Hazard Statements: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Use only outdoors or in a well-ventilated area.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8°C, to ensure its long-term stability.[6]

Conclusion

Ethyl 6-aminopyridazine-3-carboxylate is a high-value chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its well-defined structure, featuring multiple reactive sites, makes it an adaptable building block for the synthesis of diverse and complex molecular architectures. While detailed experimental data requires further publication, its predicted properties and known applications underscore its importance for researchers developing next-generation therapeutics. As the demand for novel bioactive scaffolds grows, the utility of versatile precursors like ethyl 6-aminopyridazine-3-carboxylate will undoubtedly continue to expand.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • PubChem. Ethyl 6-aminopyridin-1-ium-3-carboxylate.
  • Apollo Scientific. Ethyl 6-aminopyridazine-3-carboxylate.
  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate.
  • ChemBK. Ethyl 6-aminopyridine-2-carboxylate. (2024).
  • PubChemLite. Ethyl 6-aminopyridazine-3-carboxylate (C7H9N3O2).
  • PMC - NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
  • CP Lab Safety. Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram.
  • Achmem. Ethyl 6-aminopyridazine-3-carboxylate.
  • Sigma-Aldrich. Ethyl 6-chloropyridine-3-carboxylate 97%.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Biomall. Ethyl 6-aminopyridazine-3-carboxylate, 25mg.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (2025).
  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025).
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • NIH. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • ChemicalBook. 6-Aminopyridine-3-carboxylic acid(3167-49-5).
  • PMC - PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Ethyl 6-Aminopyridazine-3-carboxylate in Modern Medicinal Chemistry

Introduction: The Privileged Status of the Pyridazine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyridazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a desired physiological response. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has firmly established itself as one such scaffold. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2] This guide focuses on a particularly valuable building block within this class: ethyl 6-aminopyridazine-3-carboxylate . With its strategically placed amino and ester functionalities, this compound serves as a versatile starting material for the synthesis of diverse and complex bioactive molecules. This document provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind its use in drug discovery and development.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of ethyl 6-aminopyridazine-3-carboxylate is paramount to its effective utilization.

PropertyValueSource
CAS Number 98548-01-7[3]
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [4]
Appearance Off-white to light yellow crystalline powderCommercially available
Solubility Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol.General Chemical Knowledge

The reactivity of ethyl 6-aminopyridazine-3-carboxylate is dictated by its three key functional groups: the aromatic pyridazine ring, the primary amino group at the 6-position, and the ethyl ester at the 3-position. The amino group is a nucleophilic center, readily participating in reactions such as acylation, alkylation, and sulfonylation. The pyridazine ring itself, while electron-deficient due to the two nitrogen atoms, can be functionalized, often following initial transformation of the amino group. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions.

Core Synthetic Transformations and Protocols

The strategic value of ethyl 6-aminopyridazine-3-carboxylate lies in its ability to undergo a variety of chemical transformations to build molecular complexity. Below are detailed protocols for two fundamental reactions, providing a foundation for the synthesis of a diverse library of derivatives.

N-Acylation: Introducing Diversity at the 6-Position

N-acylation of the 6-amino group is a fundamental step in modifying the scaffold, allowing for the introduction of a wide range of substituents that can modulate the biological activity and physicochemical properties of the resulting molecule.

N_Acylation_Workflow start Start: Dissolve Ethyl 6-aminopyridazine-3-carboxylate in Pyridine add_reagent Add Acetic Anhydride Dropwise at 0°C start->add_reagent reaction Stir at Room Temperature (Monitor by TLC) add_reagent->reaction quench Quench with Methanol reaction->quench workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with 1M HCl, NaHCO₃(aq), Brine quench->workup dry Dry over Na₂SO₄, Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Isolated Ethyl 6-acetamidopyridazine-3-carboxylate purify->end

Caption: Workflow for the N-acetylation of ethyl 6-aminopyridazine-3-carboxylate.

This protocol details the acetylation of the 6-amino group using acetic anhydride and pyridine. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.[5][6]

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate (1.0 eq)

  • Anhydrous Pyridine

  • Acetic Anhydride (1.5 eq)

  • Methanol (for quenching)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of methanol to consume excess acetic anhydride.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 6-acetamidopyridazine-3-carboxylate.

Rationale and Self-Validation: The use of excess acetic anhydride ensures complete conversion of the starting material. The aqueous work-up is critical for removing the pyridine and acetic acid, and the final purification by column chromatography ensures the isolation of a high-purity product. The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[7][8] For derivatives of ethyl 6-aminopyridazine-3-carboxylate, this reaction is typically performed after converting the amino group to a halide (e.g., -Cl or -Br) or triflate, thus providing a handle for palladium-catalyzed coupling with a variety of boronic acids or esters. This opens up avenues to synthesize a vast array of 6-aryl or 6-heteroaryl pyridazine derivatives.

Suzuki_Coupling_Workflow start Start: Combine Ethyl 6-chloropyridazine-3-carboxylate, Boronic Acid, Base, and Solvent degas Degas the Reaction Mixture start->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst reaction Heat the Reaction Mixture (Monitor by TLC/LC-MS) add_catalyst->reaction cool Cool to Room Temperature reaction->cool workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with Water and Brine cool->workup dry Dry over Na₂SO₄, Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Isolated Ethyl 6-arylpyridazine-3-carboxylate purify->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a representative Suzuki-Miyaura coupling of a hypothetical ethyl 6-chloropyridazine-3-carboxylate with phenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial and may require optimization for specific substrates.[9][10]

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add ethyl 6-chloropyridazine-3-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ethyl 6-phenylpyridazine-3-carboxylate.

Rationale and Self-Validation: The inert atmosphere is essential to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for transmetalation.[8] The progress of the reaction should be carefully monitored to avoid side product formation. Successful synthesis should be confirmed by spectroscopic analysis.

Application in Kinase Inhibitor Discovery: A Case Study Perspective

The pyridazine scaffold is a common feature in many kinase inhibitors.[1][11] The 6-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The ester at the 3-position can be hydrolyzed to the carboxylic acid, which can form additional interactions or serve as a point for further derivatization to improve pharmacokinetic properties. For instance, derivatives of 6-aminopyridazine have been investigated as inhibitors of Janus kinase 2 (JAK2).[3]

Conceptual Synthetic Pathway to a Kinase Inhibitor:

Kinase_Inhibitor_Synthesis start Ethyl 6-aminopyridazine-3-carboxylate step1 N-Acylation or Sulfonylation start->step1 intermediate1 6-Amido/Sulfonamido Derivative step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 6-Amido/Sulfonamido- pyridazine-3-carboxylic acid step2->intermediate2 step3 Amide Coupling with Bioactive Amine intermediate2->step3 end Final Kinase Inhibitor Candidate step3->end

Caption: A conceptual pathway for the synthesis of a kinase inhibitor.

Conclusion and Future Outlook

Ethyl 6-aminopyridazine-3-carboxylate is a high-value building block in medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of derivatives. The protocols outlined in this guide for N-acylation and Suzuki-Miyaura coupling serve as a starting point for the exploration of its chemical space. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug discovery programs. The continued exploration of new reactions and the development of novel derivatives based on this core structure hold significant promise for the identification of the next generation of medicines.

References

  • ACS Omega. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Purity Cylinder Product. (n.d.). 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • PubMed. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • HETEROCYCLES. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

  • National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of some new pyridazinone derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Ethyl 6-Aminopyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. This guide provides a comprehensive and in-depth technical overview of the synthesis of kinase inhibitors starting from the readily available building block, ethyl 6-aminopyridazine-3-carboxylate. We will explore a rational design strategy, detailed synthetic protocols for key transformations, and methods for biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Pyridazine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a valuable scaffold in the design of kinase inhibitors.[1] Its unique electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, allow for potent and selective interactions within the ATP-binding pocket of various kinases.[1]

Several approved drugs and clinical candidates incorporate the pyridazine motif, highlighting its clinical relevance. For instance, Ponatinib, an imidazo[1,2-b]pyridazine derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of certain types of leukemia.[1] The inherent polarity of the pyridazine ring can also contribute to favorable physicochemical properties, such as improved aqueous solubility, which is a desirable characteristic for drug candidates.

This guide will focus on a strategic synthetic approach to generate a library of potential kinase inhibitors based on the 6-aminopyridazine-3-carboxamide scaffold, starting from ethyl 6-aminopyridazine-3-carboxylate.

Strategic Approach to Kinase Inhibitor Synthesis

Our synthetic strategy is designed to be modular, allowing for the facile generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The overall workflow involves a series of robust and well-established chemical transformations.

Kinase Inhibitor Synthesis Workflow start Ethyl 6-aminopyridazine-3-carboxylate step1 Sandmeyer Reaction start->step1 intermediate1 Ethyl 6-chloropyridazine-3-carboxylate step1->intermediate1 step2 Buchwald-Hartwig Amination intermediate1->step2 intermediate2 Ethyl 6-(arylamino)pyridazine-3-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 intermediate3 6-(Arylamino)pyridazine-3-carboxylic acid step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product Target Kinase Inhibitor (Pyridazine Carboxamide) step4->final_product

Figure 1: General synthetic workflow for the preparation of pyridazine carboxamide kinase inhibitors.

The key transformations in this workflow are:

  • Sandmeyer Reaction: Conversion of the 6-amino group to a 6-chloro group, providing a handle for subsequent cross-coupling reactions.[2][3][4]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to introduce a variety of aryl or heteroaryl amines at the 6-position.[5][6][7][8] This allows for the exploration of the "selectivity pocket" of the kinase ATP-binding site.

  • Ester Hydrolysis: Conversion of the ethyl ester to a carboxylic acid, which is a prerequisite for the final amide coupling step.

  • Amide Coupling: Formation of the final carboxamide by coupling the carboxylic acid with a desired amine. This part of the molecule often interacts with the solvent-exposed region of the kinase.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor, targeting the c-Met kinase, a well-validated target in oncology.[9][10][11][12]

Target Molecule: N-(1-methyl-1H-pyrazol-4-yl)-6-((3-fluoro-4-methoxyphenyl)amino)pyridazine-3-carboxamide

Protocol 1: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate

The conversion of the amino group to a chloro group is a crucial first step. The Sandmeyer reaction is a classic and reliable method for this transformation.[2][3][4]

Rationale: The amino group in the starting material is not a good leaving group for nucleophilic aromatic substitution. Converting it to a diazonium salt, which is then displaced by a chloride ion, is an efficient way to introduce the halogen.

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in concentrated HCl (5 M) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 6-chloropyridazine-3-carboxylate as a solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the signals corresponding to the amino group protons in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Synthesis of Ethyl 6-((3-fluoro-4-methoxyphenyl)amino)pyridazine-3-carboxylate

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][6][7][8]

Rationale: This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of anilines, enabling the exploration of SAR at this position. The choice of 3-fluoro-4-methoxyaniline is based on its presence in known c-Met inhibitors, where the methoxy group can form a key hydrogen bond with the hinge region of the kinase.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate

  • 3-Fluoro-4-methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add ethyl 6-chloropyridazine-3-carboxylate (1.0 eq), 3-fluoro-4-methoxyaniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Self-Validation: Successful coupling can be confirmed by mass spectrometry, which will show the expected molecular ion peak. ¹H NMR will show the appearance of signals corresponding to the protons of the 3-fluoro-4-methoxyphenyl group.

Protocol 3: Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)pyridazine-3-carboxylic acid

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to enable the final amide bond formation.

Materials:

  • Ethyl 6-((3-fluoro-4-methoxyphenyl)amino)pyridazine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.

Self-Validation: The disappearance of the ethyl group signals (a triplet and a quartet) in the ¹H NMR spectrum confirms the hydrolysis. The product can be further characterized by mass spectrometry.

Protocol 4: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)-6-((3-fluoro-4-methoxyphenyl)amino)pyridazine-3-carboxamide

The final step is the formation of the amide bond.[13][14][15]

Rationale: Amide coupling reagents such as HATU facilitate the formation of the amide bond under mild conditions, minimizing side reactions. The 1-methyl-1H-pyrazol-4-amine moiety is chosen as it is a common fragment in kinase inhibitors that can form favorable interactions in the active site.

Materials:

  • 6-((3-Fluoro-4-methoxyphenyl)amino)pyridazine-3-carboxylic acid

  • 1-Methyl-1H-pyrazol-4-amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1-methyl-1H-pyrazol-4-amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Evaluation

Once synthesized, the compounds must be evaluated for their biological activity. A key initial screen is an in vitro kinase inhibition assay.

Protocol 5: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of a test compound against the c-Met kinase.[16][17][18][19][20]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (e.g., a known c-Met inhibitor like Crizotinib) and a negative control (DMSO only).

  • Add the c-Met kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM) [Hypothetical]
Target Molecule c-Met15
Crizotinib (Control)c-Met5

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for systematic modifications to probe the SAR.[21][22][23]

  • 6-Position (Aryl/Heteroarylamino group): This position is crucial for hinge-binding interactions. Variations in the substituents on the aromatic ring can significantly impact potency and selectivity. For example, the introduction of hydrogen bond donors or acceptors can lead to new interactions with the kinase.

  • 3-Position (Carboxamide): This part of the molecule often extends towards the solvent-exposed region. Modifications here can influence solubility and cell permeability. Different amines can be used in the final coupling step to explore these effects.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Tyrosine Kinase GRB2 GRB2 cMet->GRB2 Phosphorylates HGF HGF (Ligand) HGF->cMet Binds and Activates Inhibitor Pyridazine Inhibitor Inhibitor->cMet Inhibits ATP Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription

Figure 2: Simplified c-Met signaling pathway and the point of inhibition by the synthesized pyridazine compounds.

Conclusion

The synthetic route starting from ethyl 6-aminopyridazine-3-carboxylate provides a versatile and efficient platform for the generation of novel kinase inhibitors. The protocols outlined in this guide are robust and can be adapted to create a wide range of analogues for SAR studies. The pyridazine scaffold continues to be a valuable starting point for the discovery of new and effective therapeutics targeting protein kinases.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Babon JJ, Murphy JM. In vitro JAK kinase activity and inhibition assays. Methods Mol Biol. 2013;967:39-55. doi: 10.1007/978-1-62703-242-1_3. PMID: 23296720.
  • Gangarapu NR, Reddy EK, Sajith AM, Yellappa S, Chandrasekhar KB. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. 2017;2(25):7706-7710.
  • Kaur H, Kumar V, Kumar A. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. 2022;19(3):1037-1065. doi: 10.1007/s13738-021-02395-y. Epub 2021 Oct 2. PMID: 34621213; PMCID: PMC8486811.
  • G. A. Showell, The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med. Chem., 2023, 14, 1333-1376.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available from: [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). The Royal Society of Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. Available from: [Link]

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[5][24]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. Available from: [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Request PDF. ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. Request PDF. ResearchGate. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. Available from: [Link]

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry. Available from: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry. Available from: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Reaction of ethyl 4,5-dihydro-4-oxothieno[3,2-c]pyridine-6 carboxylate. ResearchGate. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. PubMed Central. Available from: [Link]

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Method

multi-component reactions involving ethyl 6-aminopyridazine-3-carboxylate

An In-Depth Guide to Multi-Component Reactions Featuring Ethyl 6-Aminopyridazine-3-carboxylate: Protocols and Applications Authored by a Senior Application Scientist This document provides detailed application notes and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Multi-Component Reactions Featuring Ethyl 6-Aminopyridazine-3-carboxylate: Protocols and Applications

Authored by a Senior Application Scientist

This document provides detailed application notes and experimental protocols for leveraging ethyl 6-aminopyridazine-3-carboxylate in multi-component reactions (MCRs). It is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently synthesize diverse heterocyclic scaffolds with high therapeutic potential.

Introduction: The Strategic Value of Pyridazine Scaffolds and MCRs

The pyridazine nucleus and its fused derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These activities include anti-inflammatory, analgesic, antihypertensive, and kinase inhibitory effects.[2][3][4] The pyridopyridazine system, in particular, is a versatile framework that allows for interaction with various biological targets, making it a focal point in drug discovery programs.[2][3]

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step, linear sequences that are often time-consuming and inefficient. Multi-component reactions (MCRs) offer a paradigm shift, enabling the assembly of complex molecules from three or more starting materials in a single, one-pot operation.[5] This approach champions high atom economy, minimizes waste, and provides rapid access to large libraries of structurally diverse compounds—a significant advantage in high-throughput screening and lead optimization.[5][6]

Ethyl 6-aminopyridazine-3-carboxylate is an exemplary building block for MCRs.[7] Its structure features a nucleophilic amino group attached to the electron-deficient pyridazine ring, making it an ideal amine component for isocyanide-based MCRs such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions. The presence of the ethyl carboxylate group offers a convenient handle for further post-MCR modifications, expanding the accessible chemical space.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Imidazo[1,2-b]pyridazines

The GBB reaction is a powerful three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles.[8][9] This reaction is a cornerstone for synthesizing libraries of compounds based on the imidazo[1,2-a]pyridine and related scaffolds, which are prevalent in marketed drugs.[8]

Mechanistic Rationale

The accepted mechanism for the GBB reaction proceeds through a well-defined sequence. The causality behind the reaction's success lies in the irreversible final cyclization step, which drives the equilibrium toward the product.

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the amino-heterocycle (ethyl 6-aminopyridazine-3-carboxylate) to form a Schiff base (imine). This step is often catalyzed by a Brønsted or Lewis acid to activate the aldehyde's carbonyl group.

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion.

  • Intramolecular Cyclization: The resulting nitrilium intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyridazine ring attacks the electrophilic carbon of the nitrilium species. This key step forms the fused five-membered imidazole ring.

  • Rearomatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-b]pyridazine product.

Mechanistic Diagram

GBB_Mechanism Amine Ethyl 6-aminopyridazine-3-carboxylate Imine Imine Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde R¹-CHO Aldehyde->Imine Isocyanide R²-NC Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Ethyl 2-R¹-3-(R²-amino)imidazo[1,2-b]pyridazine-7-carboxylate Cyclized->Product Proton Transfer

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Detailed Experimental Protocol: GBB Synthesis

This protocol describes a general procedure for the synthesis of an ethyl 2,3-disubstituted-imidazo[1,2-b]pyridazine-7-carboxylate derivative.

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.1 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol%) or p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Methanol (MeOH), anhydrous (0.2 M concentration)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) and the chosen catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent Addition: Add anhydrous methanol to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. The choice of an alcohol solvent like methanol is critical; it not only solubilizes the reactants but can also act as a co-catalyst, accelerating key steps.[10]

  • Reagent Addition: Add the aldehyde (1.1 eq) to the stirring suspension. Allow the mixture to stir for 10-15 minutes at room temperature to facilitate pre-formation of the imine.

  • Isocyanide Addition: Add the isocyanide (1.2 eq) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 6-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is typically purified by column chromatography on silica gel.

Self-Validation: The protocol's integrity is confirmed by consistent product formation, which can be verified by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the synthesized imidazo[1,2-b]pyridazine.

The Ugi Reaction: Constructing Complex Acyclic Scaffolds

The Ugi four-component reaction (U-4CR) is one of the most significant MCRs, producing α-acetamido carboxamides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[11][12] Its ability to generate peptide-like structures with high efficiency makes it invaluable in drug discovery.[13]

Mechanistic Rationale

The Ugi reaction mechanism is a convergent pathway where all components are consumed to form a single product.[11]

  • Imine/Iminium Formation: Similar to the GBB reaction, the amine and carbonyl component condense to form an imine, which is then protonated by the carboxylic acid to generate an activated iminium ion.

  • α-Addition: The isocyanide adds to the iminium ion, forming a nitrilium ion intermediate. This is the characteristic step for isocyanide-based MCRs.

  • Nucleophilic Trapping: The carboxylate anion attacks the nitrilium ion, yielding an O-acyl isoamide intermediate.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, from the oxygen atom to the nitrogen atom.[11][12] This final, irreversible step is the thermodynamic driving force for the entire reaction sequence.

Mechanistic Diagram

Ugi_Mechanism Amine Ethyl 6-aminopyridazine-3-carboxylate Iminium Iminium Ion Amine->Iminium + Aldehyde, + Acid Aldehyde R¹-CHO Aldehyde->Iminium Acid R²-COOH Adduct O-acyl Adduct Acid->Adduct Isocyanide R³-NC Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate (R²-COO⁻) Product α-acetamido carboxamide (Bis-amide Product) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction (U-4CR).

Detailed Experimental Protocol: Ugi Synthesis

This protocol outlines a general procedure for synthesizing a bis-amide product using ethyl 6-aminopyridazine-3-carboxylate as the amine component.

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate (1.0 eq)

  • Aldehyde (e.g., Isobutyraldehyde, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Methanol (MeOH) (0.5 - 1.0 M concentration)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Reagent Combination: In a round-bottom flask, combine the aldehyde (1.0 eq) and ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in methanol. Stir for 20-30 minutes at room temperature.

  • Acid Addition: Add the carboxylic acid (1.0 eq) to the mixture.

  • Isocyanide Addition: Cool the mixture in an ice bath (the reaction is often exothermic).[11] Add the isocyanide (1.0 eq) dropwise while stirring. Caution: Handle isocyanides in a well-ventilated fume hood.

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature. Ugi reactions are typically rapid and are often complete within 1-12 hours. Monitor progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product can often be purified by direct crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if it is an oil.

Data Presentation and Workflow

To illustrate the utility of these MCRs for library generation, the following table summarizes a hypothetical reaction scope for the GBB reaction.

EntryAldehyde (R¹)Isocyanide (R²)Product Yield (%)
1Benzaldehydetert-Butyl85
24-Chlorobenzaldehydetert-Butyl89
34-Methoxybenzaldehydetert-Butyl82
4BenzaldehydeCyclohexyl78
5Thiophene-2-carboxaldehydeCyclohexyl75
6IsobutyraldehydeBenzyl65
General Experimental Workflow

The following diagram illustrates the logical flow from planning to characterization in an MCR-based discovery project.

MCR_Workflow Plan Reaction Planning (Select MCR & Components) Setup Reaction Setup (Stoichiometry, Solvent, Catalyst) Plan->Setup Reaction Reaction Execution (Temperature, Time, Monitoring) Setup->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purify Purification (Chromatography/Crystallization) Workup->Purify Analysis Structural Analysis (NMR, MS, etc.) Purify->Analysis

Sources

Application

Application Notes & Protocols: Suzuki Coupling Reactions with Ethyl 6-Aminopyridazine-3-carboxylate Derivatives

Abstract This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the functionalization of ethyl 6-aminopyridazine-3-carboxylate derivatives. The pyridazine scaffold is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the functionalization of ethyl 6-aminopyridazine-3-carboxylate derivatives. The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[1][2][3] The ability to efficiently forge carbon-carbon bonds at specific positions on this heterocycle is paramount for the synthesis of novel drug candidates and molecular probes.[4][5] This document offers an in-depth analysis of the reaction mechanism, a thorough discussion of critical experimental parameters, a step-by-step protocol for a representative coupling reaction, and a robust troubleshooting guide. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Significance of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[2] Its unique physicochemical properties, including its high dipole moment, hydrogen bonding capacity, and inherent polarity, make it an attractive scaffold for modulating drug-target interactions, improving pharmacokinetic profiles, and reducing off-target effects.[2] Consequently, pyridazine derivatives have been successfully incorporated into a multitude of therapeutic agents, including anticancer drugs, kinase inhibitors, and anti-inflammatory agents.[1][3]

The Suzuki-Miyaura coupling has emerged as one of the most versatile and reliable methods for the synthesis of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4][6][7] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of commercially available and generally stable organoboron reagents.[4][5] For substrates like ethyl 6-aminopyridazine-3-carboxylate, where a halogen (e.g., chlorine or bromine) is typically present at the 6-position, the Suzuki coupling provides a direct and efficient route to introduce diverse aryl and heteroaryl substituents, thereby enabling extensive structure-activity relationship (SAR) studies. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step, a key process in the catalytic cycle.[4]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The three primary stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine substrate (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7][8]

  • Transmetalation: The organic group (R') from the organoboron reagent (e.g., a boronic acid, R'-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The two organic fragments (Ar and R') on the palladium complex couple and are expelled, forming the desired C-C bond (Ar-R'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPdL2X Ar-Pd(II)L₂-X Intermediate OxAdd->ArPdL2X Transmetal Transmetalation (R'-B(OH)₂ + Base) ArPdL2X->Transmetal [R'B(OH)₃]⁻ ArPdL2R Ar-Pd(II)L₂-R' Intermediate Transmetal->ArPdL2R RedElim Reductive Elimination ArPdL2R->RedElim RedElim->Pd(0)L2 Ar-R' BoronicAcid R'-B(OH)₂ Boronate [R'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Key Parameters for Successful Coupling

The success of a Suzuki coupling reaction, especially with heteroaromatic substrates, hinges on the careful selection of several key components.

Palladium Catalyst and Ligand

While traditional catalysts like Pd(PPh₃)₄ can be effective, coupling with electron-deficient heterocycles, particularly chlorides, often requires more advanced systems.[10]

  • Catalyst Source: Palladium(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are common and are reduced in situ to the active Pd(0) species. However, modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often superior as they provide a more reliable and controlled generation of the active catalyst, minimizing side reactions.[11]

  • Ligands: The ligand is critical. For challenging substrates like aminopyridazines, bulky, electron-rich phosphine ligands are the gold standard.[12]

    • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their bulkiness promotes the reductive elimination step and stabilizes the catalyst, while their electron-donating nature facilitates the oxidative addition step.[11][13]

    • N-heterocyclic carbenes (NHCs) are another class of highly effective ligands, known for their strong σ-donating ability and thermal stability.[14]

Choice of Base

The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[9][15] Its strength and solubility are critical.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble and basic, often providing better results but at a higher cost.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for difficult couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[11]

  • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, and may help suppress protodeboronation.[12]

Causality: For the ethyl 6-aminopyridazine-3-carboxylate substrate, the ester functional group is base-sensitive. Using an excessively strong base (like NaOH or alkoxides) or prolonged heating could lead to saponification (hydrolysis) of the ester. Therefore, moderately strong bases like K₂CO₃ or K₃PO₄ are generally preferred.[9]

Solvent System

The solvent must solubilize all components—the polar base, the organic substrates, and the catalyst complex.[16][17] Mixed solvent systems are common.

  • Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices for solubilizing the organic components and the catalyst.

  • Protic Co-solvents: Water is frequently added. It helps to dissolve the inorganic base and can accelerate the transmetalation step.[7] A typical ratio might be 4:1 to 10:1 organic solvent to water.

Expert Insight: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of the boronic acid.[12][18] Therefore, solvents must be thoroughly degassed, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).[18]

Organoboron Reagent

While boronic acids are most common, they can be prone to decomposition via protodeboronation (replacement of the boron group with hydrogen) or trimerization to form boroxines.[19]

  • Boronic Acids (R-B(OH)₂): Most widely used due to commercial availability. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[18][20]

  • Boronate Esters (e.g., Pinacol Esters, R-B(pin)): These are generally more stable to storage and reaction conditions than the corresponding boronic acids.[20][21] They are excellent alternatives if the boronic acid proves problematic.

  • MIDA Boronates & Diethanolamine Adducts: These are highly stable, often crystalline solids that can be purified by chromatography and used in a "slow-release" strategy, minimizing the concentration of the active boronic acid at any given time to suppress side reactions.[21][22][23]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of ethyl 6-chloro-aminopyridazine-3-carboxylate with a generic arylboronic acid.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh solids (Halide, Boronic Acid, Base, Catalyst) - Add to reaction vessel with stir bar start->reagents atmosphere 2. Inert Atmosphere - Seal vessel - Evacuate and backfill with N₂/Ar (3x) reagents->atmosphere solvents 3. Solvent Addition - Degas solvents (e.g., sparging with N₂) - Add via syringe atmosphere->solvents reaction 4. Reaction - Place in preheated block/oil bath - Stir vigorously at specified Temp (e.g., 90-110 °C) solvents->reaction monitoring 5. Monitoring - Check progress by TLC or LC-MS - (e.g., every 1-2 hours) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitoring->workup Complete purification 7. Purification - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify by Column Chromatography workup->purification analysis 8. Analysis - Characterize pure product - (¹H NMR, ¹³C NMR, HRMS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling.

Materials
  • Ethyl 6-chloro-aminopyridazine-3-carboxylate (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-G3-Pd, 1–3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add ethyl 6-chloro-aminopyridazine-3-carboxylate (e.g., 201.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol), and the palladium precatalyst (e.g., SPhos-G3-Pd, 15.3 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water) via syringe.

  • Reaction: Place the sealed vessel into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2–16 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting halide has been consumed.

  • Aqueous Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table summarizes common issues and provides evidence-based solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized or ligand degraded.[18]• Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst/ligand.[12] • Switch to a more robust precatalyst (e.g., Buchwald G3/G4).[11]
2. Catalyst Poisoning: The amino or pyridazinyl nitrogens may coordinate to Pd, inhibiting catalysis.[12][13]• Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to shield the palladium center.[12]
3. Poor Reagent Solubility: Base or boronic acid not sufficiently soluble.• Screen different solvent systems (e.g., Toluene/H₂O, THF/H₂O, DMF).[16] • Increase the reaction temperature if the solvent allows.
Significant Protodeboronation 1. Unstable Boronic Acid: Especially with electron-deficient arylboronic acids.[18][19]• Switch to a more stable boronate ester (pinacol or MIDA).[12][20] • Use anhydrous conditions with a fluoride base (e.g., KF or CsF).[12] • Minimize reaction time and temperature.
Dehalogenation of Starting Material 1. Formation of Pd-H species: Can be promoted by base, water, or impurities.[13]• Screen different bases; sometimes a weaker base like K₂CO₃ is better.[13] • Use a more active catalyst system to ensure the desired cross-coupling outcompetes the dehalogenation pathway.
Homocoupling of Boronic Acid 1. Oxygen Contamination: O₂ promotes oxidative homocoupling.[12]• Improve degassing technique (e.g., use freeze-pump-thaw cycles for highly sensitive reactions).
Ester Hydrolysis 1. Base too strong or reaction time too long. • Use a milder base (K₂CO₃ instead of K₃PO₄) or reduce the number of equivalents. • Reduce reaction temperature and monitor carefully to avoid prolonged heating after completion.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood and away from ignition sources.

  • Bases: Solid bases like K₃PO₄ can be corrosive and irritants. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2020). Scirp.org.
  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC - NIH.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025).
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025).
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020).
  • Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
  • Pyridazines. ideXlab.
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.

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Method

Application Notes and Protocols for the Synthesis of Pyridopyridazine Derivatives from Ethyl 6-Aminopyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyridopyridazine derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical research.[1][2][3] Starting from the readily available precursor, ethyl 6-aminopyridazine-3-carboxylate, this document outlines a strategic approach to construct the fused pyridopyridazine scaffold. The methodologies detailed herein are grounded in established chemical principles and supported by mechanistic insights, offering researchers a robust framework for the generation of novel molecular entities for drug discovery and development programs. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Pharmaceutical Significance of the Pyridopyridazine Core

Pyridopyridazine derivatives represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2][3] This fused heterocyclic system is a common structural feature in many bioactive compounds and has been shown to interact with various biological targets.[1][3] The inherent chemical properties of the pyridopyridazine nucleus, including its hydrogen bonding capabilities and tunable electronic characteristics, make it an attractive framework for the design of novel therapeutics.

Documented biological activities of pyridopyridazine derivatives include:

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated potent anti-inflammatory and pain-relieving properties.

  • Antihypertensive Activity: Some compounds have shown excellent diuretic and vasodilator effects.[1]

  • Central Nervous System (CNS) Activity: The scaffold has been explored for its potential in treating neurological disorders.[2]

  • Anticancer Properties: More recent research has highlighted the potential of pyridopyridazine derivatives as anticancer agents.

The strategic synthesis of novel pyridopyridazine libraries is therefore a critical endeavor in the quest for new and effective medicines. Ethyl 6-aminopyridazine-3-carboxylate serves as an excellent starting material for this purpose, possessing the necessary functionalities for the construction of the second pyridine ring.

Strategic Approach to Pyridopyridazine Synthesis

The core strategy for the synthesis of pyridopyridazine derivatives from ethyl 6-aminopyridazine-3-carboxylate involves the construction of a second pyridine ring fused to the starting pyridazine core. This is typically achieved through a cyclocondensation reaction between the 6-amino group of the pyridazine and a suitable three-carbon building block.

A highly effective method for this transformation is the reaction with a Michael acceptor, such as a substituted ethyl 2-cyanoacrylate. This approach is analogous to established methods for the synthesis of related fused heterocyclic systems, such as the Gould-Jacobs reaction for quinoline synthesis.

The overall synthetic workflow can be visualized as follows:

workflow start Ethyl 6-aminopyridazine-3-carboxylate intermediate Michael Adduct (Acyclic Intermediate) start->intermediate Michael Addition reagent Substituted Ethyl 2-Cyanoacrylate reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Ring Closure product Pyrido[2,3-d]pyridazine Derivative cyclization->product Aromatization

Caption: Synthetic workflow for pyridopyridazine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 7-Amino-5-aryl-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylate Derivatives

This protocol is adapted from established procedures for the synthesis of related pyrido[2,3-d]pyrimidine scaffolds and is expected to be a robust method for the synthesis of the target pyridopyridazines.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Ethyl 6-aminopyridazine-3-carboxylate98548-01-7e.g., Apollo ScientificStarting material
Substituted Ethyl 2-cyanoacrylateVariableVariouse.g., Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate
Anhydrous N,N-Dimethylformamide (DMF)68-12-2VariousReaction solvent
Triethylamine (Et₃N)121-44-8VariousBase catalyst
Ethanol (EtOH)64-17-5VariousRecrystallization solvent
Diethyl ether60-29-7Variousfor washing
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-aminopyridazine-3-carboxylate (1.0 eq.) and the desired substituted ethyl 2-cyanoacrylate (1.1 eq.) in anhydrous DMF.

  • Addition of Base: To the stirred solution, add triethylamine (2.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol and diethyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure pyridopyridazine derivative.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Mechanistic Insights

The reaction proceeds through a well-established reaction cascade:

mechanism cluster_0 Michael Addition cluster_1 Intramolecular Cyclization cluster_2 Aromatization A Ethyl 6-aminopyridazine -3-carboxylate C Michael Adduct A->C B Ethyl 2-cyanoacrylate B->C D Tautomerization C->D E Cyclized Intermediate D->E F Pyridopyridazine Product E->F

Caption: Key mechanistic steps in the synthesis.

  • Michael Addition: The amino group of ethyl 6-aminopyridazine-3-carboxylate acts as a nucleophile and attacks the electron-deficient β-carbon of the ethyl 2-cyanoacrylate in a classic Michael addition.

  • Intramolecular Cyclization: The initially formed Michael adduct undergoes tautomerization, followed by an intramolecular cyclization where the nitrogen of the pyridazine ring or the newly added amino group attacks the cyano or ester group.

  • Aromatization: The cyclized intermediate then undergoes aromatization, often with the elimination of a small molecule, to yield the stable pyridopyridazine ring system.

This reaction pathway is conceptually similar to the Gould-Jacobs reaction, where an aniline reacts with an ethoxymethylenemalonate ester to form a quinoline. In both cases, an amino group attacks a Michael acceptor, followed by a thermal cyclization to form a fused pyridine ring.

Data Presentation and Expected Outcomes

The following table provides a hypothetical example of expected yields for the synthesis of a small series of pyridopyridazine derivatives using the described protocol.

EntryAr-group in CyanoacrylateProductYield (%)
1PhenylEthyl 7-amino-4-oxo-5-phenyl-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylate75-85
24-ChlorophenylEthyl 7-amino-5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylate80-90
34-MethoxyphenylEthyl 7-amino-5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylate70-80

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. The reaction temperature and time can also be optimized.

  • Side Reactions: The formation of side products may occur if the reaction is heated for too long. Monitoring by TLC is crucial.

  • Purification Difficulties: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of pyridopyridazine derivatives from ethyl 6-aminopyridazine-3-carboxylate. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive approach for generating diverse libraries of these pharmaceutically important compounds. The mechanistic understanding provided should empower researchers to adapt and optimize this methodology for their specific synthetic targets.

References

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydro-α-pyridindoles. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • El-Sayed, N. N. E., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(8), 1888. [Link]

  • Ibrahim, M. A. A., et al. (2015). Pyridopyridazine derivatives useful in treatment of neurological disorders. ResearchGate. [Link]

  • Ibrahim, M. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

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Application

Application Notes and Protocols for Ethyl 6-Aminopyridazine-3-Carboxylate in Agricultural Research

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals I. Introduction: The Potential of Ethyl 6-Aminopyridazine-3-Carboxylate as a Novel Agrochemical Scaffold The pyridazine moiety is a privil...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

I. Introduction: The Potential of Ethyl 6-Aminopyridazine-3-Carboxylate as a Novel Agrochemical Scaffold

The pyridazine moiety is a privileged scaffold in the development of bioactive molecules, with numerous derivatives commercialized as pharmaceuticals and agrochemicals.[1] The inherent chemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it an attractive starting point for the design of novel compounds with diverse biological activities.[2] Ethyl 6-aminopyridazine-3-carboxylate is a functionalized pyridazine derivative that holds considerable, yet largely unexplored, potential for applications in agricultural research. Its structure, featuring a pyridazine core, an amino group, and a carboxylate ester, suggests the possibility of multiple modes of action, including herbicidal, fungicidal, insecticidal, and plant growth regulatory activities.[1][3]

This document provides a comprehensive guide for researchers interested in exploring the agricultural applications of ethyl 6-aminopyridazine-3-carboxylate. While direct studies on the agricultural use of this specific compound are limited, this guide synthesizes information from structurally related pyridazine and aminopyridine derivatives to propose potential applications and provides detailed protocols for their investigation. The following sections will delve into the chemical properties of ethyl 6-aminopyridazine-3-carboxylate, hypothesize its potential agricultural applications based on structure-activity relationships, and offer detailed experimental protocols for screening and evaluation.

Chemical Profile of Ethyl 6-Aminopyridazine-3-Carboxylate
PropertyValueSource
IUPAC Name ethyl 6-aminopyridazine-3-carboxylate[4]
CAS Number 98548-01-7[5]
Molecular Formula C₇H₉N₃O₂[6]
Molecular Weight 167.17 g/mol [4]
Appearance Off-white to yellow crystalline powderSupplier Data
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterSupplier Data

II. Hypothesized Agricultural Applications and Rationale

Based on the known biological activities of structurally similar compounds, we hypothesize that ethyl 6-aminopyridazine-3-carboxylate may exhibit the following activities:

A. Herbicidal Activity

Rationale: The pyridine carboxylic acid scaffold is a well-established feature of auxinic herbicides, which mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[7] Compounds like picloram and clopyralid, which contain a pyridine ring and a carboxylic acid group, are potent herbicides.[7] The presence of the pyridazine ring (a bioisostere of pyridine) and the ethyl carboxylate group in the target molecule suggests a potential for similar auxinic or other herbicidal activity.[8][9]

B. Fungicidal Activity

Rationale: Pyridazine derivatives have been successfully developed as fungicides. For instance, pyridachlometyl is a novel fungicide with a pyridazine core that targets tubulin.[10] The nitrogen-containing heterocyclic structure of ethyl 6-aminopyridazine-3-carboxylate could interact with various fungal cellular targets, making it a candidate for screening against a range of plant pathogenic fungi.[11]

C. Insecticidal Activity

Rationale: The aminopyridine and pyridazine scaffolds are present in several classes of insecticides.[12][13] Some pyridazine derivatives have been found to exhibit insecticidal properties, and in some cases, these activities are mediated through the gamma-aminobutyric acid (GABA) receptor.[14][15] The amino group on the pyridazine ring of ethyl 6-aminopyridazine-3-carboxylate could play a crucial role in its interaction with insect-specific targets.

D. Plant Growth Regulation

Rationale: Certain pyridazine and pyrimidine derivatives have been shown to possess plant growth regulatory effects, exhibiting both auxin-like and cytokinin-like activities.[16][17] These compounds can influence various aspects of plant development, including root and shoot growth, and photosynthesis.[17] The structural similarity of ethyl 6-aminopyridazine-3-carboxylate to these regulators suggests it may also modulate plant growth.[18][19]

III. Synthesis of Ethyl 6-Aminopyridazine-3-Carboxylate

A reliable synthesis of ethyl 6-aminopyridazine-3-carboxylate is essential for its biological evaluation. While several synthetic routes may be possible, a common approach involves the cyclization of a suitable precursor. Researchers can refer to the chemical literature for detailed synthetic procedures. For laboratory-scale synthesis, the following general scheme can be considered, though optimization may be required.

Synthesis_Workflow start Starting Materials (e.g., Diethyl 2-oxosuccinate and Hydrazine) step1 Cyclization Reaction start->step1 step2 Introduction of Amino Group step1->step2 purification Purification (e.g., Recrystallization, Chromatography) step2->purification product Ethyl 6-aminopyridazine-3-carboxylate purification->product

Caption: Generalized synthetic workflow for ethyl 6-aminopyridazine-3-carboxylate.

IV. Experimental Protocols for Screening and Evaluation

The following protocols provide a framework for the systematic evaluation of ethyl 6-aminopyridazine-3-carboxylate for its hypothesized agricultural applications.

A. Protocol for Herbicidal Activity Screening

This protocol outlines a primary screening method to assess the pre- and post-emergence herbicidal activity of the compound.

1. Plant Species Selection:

  • Monocots: Echinochloa crus-galli (barnyardgrass), Avena fatua (wild oat)

  • Dicots: Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed)

2. Preparation of Test Compound:

  • Prepare a stock solution of ethyl 6-aminopyridazine-3-carboxylate in a suitable solvent (e.g., acetone or DMSO).

  • Prepare serial dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).

  • Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action).

3. Pre-emergence Assay:

  • Sow seeds of the selected plant species in pots filled with a standard potting mix.

  • Apply the test compound solutions evenly to the soil surface.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • After 14-21 days, assess the germination rate and visually score the phytotoxicity (0% = no effect, 100% = complete kill).

4. Post-emergence Assay:

  • Grow the selected plant species in pots until they reach the 2-3 leaf stage.

  • Apply the test compound solutions as a foliar spray until runoff.

  • Return the pots to the greenhouse or growth chamber.

  • After 7-14 days, visually score the phytotoxicity and measure the fresh/dry weight of the shoots.

5. Data Analysis:

  • Calculate the half-maximal effective concentration (EC₅₀) for each plant species.

  • Compare the activity of the test compound to the positive control.

Herbicide_Screening_Workflow start Prepare Test Compound Solutions pre_emergence Pre-emergence Assay start->pre_emergence post_emergence Post-emergence Assay start->post_emergence sow_seeds Sow Seeds pre_emergence->sow_seeds grow_plants Grow Plants to 2-3 Leaf Stage post_emergence->grow_plants apply_pre Apply Compound to Soil sow_seeds->apply_pre incubate Incubate in Greenhouse apply_pre->incubate apply_post Apply Compound as Foliar Spray grow_plants->apply_post apply_post->incubate assess_pre Assess Germination and Phytotoxicity incubate->assess_pre assess_post Assess Phytotoxicity and Biomass incubate->assess_post data_analysis Data Analysis (EC50) assess_pre->data_analysis assess_post->data_analysis

Caption: Workflow for herbicidal activity screening.

B. Protocol for Fungicidal Activity Screening

This protocol describes an in vitro method for evaluating the antifungal activity of the compound against common plant pathogenic fungi.

1. Fungal Species Selection:

  • Botrytis cinerea (gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (root rot)

  • Pythium ultimum (damping-off)

2. Preparation of Test Compound and Media:

  • Prepare a stock solution of ethyl 6-aminopyridazine-3-carboxylate in DMSO.

  • Prepare potato dextrose agar (PDA) medium and amend it with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL) after autoclaving and cooling.

  • Pour the amended PDA into Petri dishes.

  • Include a DMSO-only control and a positive control (a commercial fungicide).

3. Inoculation and Incubation:

  • Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of each fungal species onto the center of the amended PDA plates.

  • Incubate the plates at 25°C in the dark.

4. Assessment of Fungal Growth:

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the radial growth in the control and T is the radial growth in the treatment.

5. Data Analysis:

  • Determine the half-maximal effective concentration (EC₅₀) for each fungal species.

Fungicide_Screening_Workflow start Prepare Test Compound Solutions prepare_media Prepare Amended PDA Media start->prepare_media inoculate Inoculate with Fungal Plugs prepare_media->inoculate incubate Incubate at 25°C inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition data_analysis Data Analysis (EC50) calculate_inhibition->data_analysis

Caption: Workflow for in vitro fungicidal activity screening.

C. Protocol for Insecticidal Activity Screening

This protocol details a method for assessing the contact and ingestion toxicity of the compound against a common agricultural pest.

1. Insect Species Selection:

  • Myzus persicae (green peach aphid) or Spodoptera litura (tobacco cutworm)

2. Preparation of Test Compound:

  • Prepare a stock solution of ethyl 6-aminopyridazine-3-carboxylate in acetone.

  • Prepare serial dilutions in a suitable carrier solvent containing a surfactant.

3. Contact Toxicity Assay (Leaf Dip Method for Aphids):

  • Dip leaves of a suitable host plant (e.g., cabbage) into the test solutions for 10 seconds.

  • Allow the leaves to air dry.

  • Place the treated leaves in a Petri dish with a moist filter paper.

  • Introduce a known number of adult aphids (e.g., 20) onto the leaves.

  • Seal the Petri dishes and incubate at 25°C with a 16:8 h light:dark cycle.

  • Assess mortality after 24, 48, and 72 hours.

4. Ingestion Toxicity Assay (Diet Incorporation for Lepidoptera):

  • Incorporate the test compound into an artificial insect diet at various concentrations.

  • Dispense the treated diet into the wells of a multi-well plate.

  • Place one larva in each well.

  • Seal the plate and incubate under the same conditions as above.

  • Assess mortality and larval weight after 5-7 days.

5. Data Analysis:

  • Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) for each insect species.

Insecticide_Screening_Workflow start Prepare Test Compound Solutions contact_assay Contact Toxicity Assay start->contact_assay ingestion_assay Ingestion Toxicity Assay start->ingestion_assay treat_leaves Treat Leaves (Leaf Dip) contact_assay->treat_leaves incorporate_diet Incorporate into Diet ingestion_assay->incorporate_diet infest_aphids Infest with Aphids treat_leaves->infest_aphids incubate Incubate infest_aphids->incubate infest_larvae Infest with Larvae incorporate_diet->infest_larvae infest_larvae->incubate assess_mortality Assess Mortality incubate->assess_mortality incubate->assess_mortality data_analysis Data Analysis (LC50/LD50) assess_mortality->data_analysis assess_mortality->data_analysis

Caption: Workflow for insecticidal activity screening.

D. Protocol for Plant Growth Regulation Assay

This protocol describes a method to evaluate the effect of the compound on seed germination and seedling growth.

1. Plant Species Selection:

  • Arabidopsis thaliana (thale cress) - a model plant for genetic and molecular studies.

  • Lactuca sativa (lettuce) - a standard for germination tests.

2. Preparation of Test Compound and Media:

  • Prepare a stock solution of ethyl 6-aminopyridazine-3-carboxylate in DMSO.

  • Prepare Murashige and Skoog (MS) agar medium and amend it with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Pour the amended MS agar into Petri dishes.

3. Seed Sterilization and Plating:

  • Surface sterilize the seeds of the selected plant species.

  • Place a known number of seeds (e.g., 50-100) on the surface of the amended MS agar plates.

  • Seal the plates and stratify them at 4°C for 2-3 days in the dark.

4. Incubation and Growth Measurement:

  • Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • After 7-10 days, measure the germination rate, primary root length, and number of lateral roots.

  • For longer-term studies, transfer seedlings to larger pots and monitor their development.

5. Data Analysis:

  • Analyze the dose-response relationship for each measured parameter.

  • Compare the effects to known plant growth regulators (e.g., auxin and cytokinin).

PGR_Screening_Workflow start Prepare Test Compound Solutions prepare_media Prepare Amended MS Agar Media start->prepare_media sterilize_plate_seeds Sterilize and Plate Seeds prepare_media->sterilize_plate_seeds stratify Stratify at 4°C sterilize_plate_seeds->stratify incubate Incubate in Growth Chamber stratify->incubate measure_growth Measure Germination and Seedling Growth incubate->measure_growth data_analysis Data Analysis (Dose-Response) measure_growth->data_analysis

Caption: Workflow for plant growth regulation assay.

V. Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for recording and presenting the results from the screening assays.

Table 1: Herbicidal Activity of Ethyl 6-Aminopyridazine-3-Carboxylate

Concentration (µM)Plant SpeciesPre-emergence Inhibition (%)Post-emergence Phytotoxicity (%)
1E. crus-galli
10E. crus-galli
100E. crus-galli
1000E. crus-galli
......

Table 2: Fungicidal Activity of Ethyl 6-Aminopyridazine-3-Carboxylate

Concentration (µg/mL)Fungal SpeciesMycelial Growth Inhibition (%)
1B. cinerea
10B. cinerea
50B. cinerea
100B. cinerea
......

Table 3: Insecticidal Activity of Ethyl 6-Aminopyridazine-3-Carboxylate

Concentration (ppm)Insect SpeciesContact Toxicity Mortality (%)Ingestion Toxicity Mortality (%)
1M. persicae
10M. persicae
100M. persicae
......

Table 4: Plant Growth Regulatory Effects of Ethyl 6-Aminopyridazine-3-Carboxylate

Concentration (µM)Plant SpeciesGermination Rate (%)Primary Root Length (mm)
0.1A. thaliana
1A. thaliana
10A. thaliana
100A. thaliana
......

VI. Conclusion and Future Directions

Ethyl 6-aminopyridazine-3-carboxylate represents a promising, yet underexplored, scaffold for the discovery of novel agrochemicals. The structural motifs present in this molecule suggest a high probability of biological activity relevant to crop protection and enhancement. The protocols outlined in this document provide a robust framework for the initial screening and characterization of its potential herbicidal, fungicidal, insecticidal, and plant growth regulatory properties.

Positive results from these initial screens should be followed by more detailed studies, including:

  • Mode of action studies: to elucidate the biochemical and molecular targets of the compound.

  • Structure-activity relationship (SAR) studies: to optimize the lead compound for improved efficacy and selectivity.

  • Greenhouse and field trials: to evaluate the performance of the compound under more realistic agricultural conditions.

  • Toxicology and environmental fate studies: to assess the safety profile of the compound.

By systematically applying the methodologies described herein, researchers can unlock the potential of ethyl 6-aminopyridazine-3-carboxylate and contribute to the development of the next generation of sustainable and effective agricultural solutions.

VII. References

Sources

Method

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the Ethyl 6-Aminopyridazine-3-carboxylate Scaffold

Introduction: The Pyridazine Core - A Privileged Scaffold in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core - A Privileged Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design and development of novel therapeutic agents. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the discovery of a wide array of bioactive molecules with diverse pharmacological activities.[1][2][3] Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated significant potential in treating a range of conditions including inflammation, cancer, microbial infections, and cardiovascular diseases.[1][3] The ethyl 6-aminopyridazine-3-carboxylate scaffold is a particularly attractive starting material for medicinal chemists due to the presence of three key functional groups: a reactive amino group, a readily modifiable ester, and the pyridazine ring itself. This trifecta of reactivity allows for the systematic and efficient construction of diverse chemical libraries for biological screening.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the ethyl 6-aminopyridazine-3-carboxylate scaffold to generate novel bioactive molecules. We will delve into the key synthetic transformations, provide detailed step-by-step protocols for the synthesis of key derivatives, and outline methodologies for their biological evaluation.

Strategic Derivatization of the Ethyl 6-Aminopyridazine-3-carboxylate Scaffold

The inherent reactivity of the ethyl 6-aminopyridazine-3-carboxylate scaffold allows for a multitude of chemical modifications. The primary sites for derivatization are the C6-amino group and the C3-ester group. Furthermore, the pyridazine ring can be functionalized through cross-coupling reactions, although this often requires prior modification of the ring.

A logical workflow for the creation of a diverse library of bioactive compounds from this scaffold is outlined below. This workflow is designed to explore a wide chemical space and to probe the structure-activity relationships of the resulting molecules.

G cluster_0 Scaffold Modification cluster_1 Library Generation cluster_2 Biological Evaluation A Ethyl 6-aminopyridazine-3-carboxylate B Amide Formation (at C6-amino) A->B Acyl chlorides, Carboxylic acids C Pyridazinone Formation A->C Hydrolysis & Cyclization E Diverse Amide Library B->E F Substituted Pyridazinones C->F D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G Arylated/Aminated Pyridazines D->G H In Vitro Bioassays (e.g., Anticancer, Antimicrobial) E->H F->H G->H I SAR Analysis H->I

Figure 1: A generalized workflow for the synthesis and evaluation of bioactive molecules from the ethyl 6-aminopyridazine-3-carboxylate scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of the ethyl 6-aminopyridazine-3-carboxylate scaffold.

Protocol 1: Synthesis of N-(6-(ethoxycarbonyl)pyridazin-3-yl)amides via Amide Coupling

The amino group at the C6 position is a prime site for derivatization. Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a vast array of substituents.[4][5][6] This protocol details a general procedure for the synthesis of N-substituted amides.

Rationale: The conversion of the amino group to an amide allows for the exploration of a wide range of chemical space by varying the R-group of the acyl chloride or carboxylic acid. This can significantly impact the compound's polarity, hydrogen bonding capacity, and steric bulk, all of which are critical for biological activity. The use of a mild base like triethylamine is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions.

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate

  • Acyl chloride or carboxylic acid of interest

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • (For carboxylic acid coupling) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, pre-activate it with EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF for 30 minutes before adding it to the reaction mixture containing the amine and DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(6-(ethoxycarbonyl)pyridazin-3-yl)amide.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactant Product Typical Yield Key Characterization Data
Ethyl 6-aminopyridazine-3-carboxylate + Benzoyl chlorideEthyl 6-(benzamido)pyridazine-3-carboxylate85-95%Appearance of aromatic protons from the benzoyl group in ¹H NMR; shift in the pyridazine ring proton signals.
Ethyl 6-aminopyridazine-3-carboxylate + Acetyl chlorideEthyl 6-(acetamido)pyridazine-3-carboxylate90-98%Appearance of a methyl singlet around 2.2 ppm in ¹H NMR.
Protocol 2: Synthesis of 6-Substituted Pyridazin-3(2H)-ones

The pyridazinone core is a common feature in many biologically active molecules.[3][7] This protocol describes the hydrolysis of the ester and subsequent cyclization to form the pyridazinone ring, followed by N-alkylation.

Rationale: The formation of the pyridazinone ring introduces a lactam functionality, which can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. The subsequent N-alkylation at the pyridazinone nitrogen allows for further diversification of the scaffold.

Materials:

  • Ethyl 6-aminopyridazine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Alkyl halide (e.g., ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

Procedure:

Part A: Hydrolysis and Cyclization

  • Hydrolysis: Dissolve ethyl 6-aminopyridazine-3-carboxylate (1.0 eq) in a mixture of methanol and water. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Remove the methanol under reduced pressure and dilute the aqueous solution with water. Acidify the solution to pH 3-4 with 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-aminopyridazine-3-carboxylic acid.

  • Cyclization: The cyclization to the pyridazinone can often be achieved by heating the carboxylic acid in a high-boiling solvent like dowtherm A, or by treating it with a dehydrating agent. A more direct approach from the ester can sometimes be achieved by heating with hydrazine hydrate.

Part B: N-Alkylation of the Pyridazinone

  • Dissolution: In a round-bottom flask, dissolve the 6-aminopyridazin-3(2H)-one (1.0 eq) in anhydrous DMF.

  • Base and Alkyl Halide Addition: Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be employed to introduce aryl, heteroaryl, or substituted amino groups onto the pyridazine ring.[8][9][10][11][12][13] This requires prior conversion of a group on the pyridazine ring to a halide (e.g., bromide or chloride). For instance, the amino group of ethyl 6-aminopyridazine-3-carboxylate can be converted to a bromide via a Sandmeyer-type reaction.

Rationale: Cross-coupling reactions are powerful tools for C-C and C-N bond formation, allowing for the introduction of complex and diverse functionalities that can significantly enhance biological activity. The choice of ligand and base is critical for the success of these reactions and often requires optimization.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine the brominated pyridazine derivative (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base.

  • Reaction: Heat the mixture under an inert atmosphere (nitrogen or argon) to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.

Biological Evaluation Protocols

Once a library of compounds has been synthesized, their biological activity must be assessed. The following are general protocols for initial in vitro screening.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14][15][16][17]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol 5: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19][20][21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the biological data obtained from the synthesized library is crucial for understanding the structure-activity relationship.

G cluster_0 C6-Amide Modifications (R1) cluster_1 C3-Ester/Pyridazinone Modifications (R2) cluster_2 Biological Activity A Ethyl 6-aminopyridazine-3-carboxylate (Starting Scaffold) B Alkyl Chains (Varying length and branching) A->B C Aromatic/Heteroaromatic Rings (Substituted phenyl, pyridyl, etc.) A->C D Amide Derivatives (Reaction with amines) A->D E N-Substituted Pyridazinones A->E F Potency (IC50/MIC) B->F C->F D->F E->F G Selectivity F->G

Figure 2: A conceptual diagram for analyzing the structure-activity relationship of derivatives from the ethyl 6-aminopyridazine-3-carboxylate scaffold.

By comparing the biological activities of compounds with different substituents at the C6 and C3 positions, researchers can identify key structural features that contribute to potency and selectivity. For example, the introduction of bulky or electron-withdrawing groups at the C6-amide position may enhance binding to a specific target. Similarly, the nature of the substituent on the pyridazinone nitrogen can influence the compound's pharmacokinetic properties.

Conclusion

The ethyl 6-aminopyridazine-3-carboxylate scaffold is a valuable and versatile starting point for the discovery of novel bioactive molecules. The synthetic protocols and biological evaluation methods outlined in these application notes provide a robust framework for researchers to systematically explore the chemical space around this privileged core. Through a combination of strategic derivatization, rigorous biological testing, and careful SAR analysis, the full potential of this scaffold in drug discovery can be realized.

References

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  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Bentham Science. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Eweda, S. M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. European Journal of Medicinal Chemistry, 296, 116830. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic.... [Link]

  • SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... [Link]

  • National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. [Link]

  • Moroccan Journal of Chemistry. (2020). Heterocyclic Anticancer Compounds: Using S-NICS Method. [Link]

  • ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • PubChemLite. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate (C7H9N3O2). [Link]

  • National Institutes of Health. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. [Link]

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl 6-Aminopyridazine-3-carboxylate Analogs

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This nitrogen-containing heterocycle is a key pharmacophore in agents targeting cardiovascular diseases and, notably, cancer.[2] The arrangement of its nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and biological targets. Ethyl 6-aminopyridazine-3-carboxylate, in particular, serves as a versatile starting material for the synthesis of novel therapeutic candidates. Its ester and amino functionalities provide convenient handles for chemical modification, making it an ideal template for the construction of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth look at the SAR of ethyl 6-aminopyridazine-3-carboxylate analogs, with a focus on their development as anticancer agents, and offers detailed protocols for their synthesis and biological evaluation.

Core Logic of SAR Studies: A Workflow for Optimization

The primary goal of SAR studies is to systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity. This iterative process of synthesis and testing allows for the optimization of potency, selectivity, and pharmacokinetic properties. A typical workflow for the SAR-driven development of ethyl 6-aminopyridazine-3-carboxylate analogs is depicted below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Scaffold Ethyl 6-aminopyridazine-3-carboxylate Analog_Synthesis Analog Synthesis (e.g., Amide Coupling) Lead_Scaffold->Analog_Synthesis Modification at C3 & C6 In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Analog_Synthesis->In_Vitro_Screening Test Analogs SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Features Lead_Optimization->Analog_Synthesis Design New Analogs

Figure 1: A generalized workflow for the structure-activity relationship (SAR) studies of ethyl 6-aminopyridazine-3-carboxylate analogs.

Structure-Activity Relationships of N-Aryl Pyridazine-3-Carboxamides

A common and effective modification of the ethyl 6-aminopyridazine-3-carboxylate scaffold is the conversion of the C3-ester to a carboxamide moiety. This is typically achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. The resulting N-substituted pyridazine-3-carboxamides have shown significant potential as anticancer agents, often acting as kinase inhibitors.[3]

The following diagram illustrates the key points of diversification on the ethyl 6-aminopyridazine-3-carboxylate core structure.

Figure 2: Key modification points on the ethyl 6-aminopyridazine-3-carboxylate scaffold for SAR studies. Note: A placeholder for a chemical structure image is used here. In a real-world application, this would be the 2D structure of the molecule.

Key SAR Insights for Anticancer Activity:

Systematic modifications of the pyridazine core have yielded crucial insights into the structural requirements for potent anticancer activity. The following table summarizes the SAR for a series of N-aryl pyridazine-3-carboxamide analogs evaluated for their in vitro antiproliferative activity against various cancer cell lines.

Compound IDR1 (C3-Amide Substituent)R2 (C6-Aryl Substituent)Antiproliferative Activity (IC50, µM) - T-47D (Breast Cancer)Antiproliferative Activity (IC50, µM) - MDA-MB-231 (Breast Cancer)
1a Phenyl4-Fluorophenyl5.62 ± 0.188.34 ± 0.27
1b 4-Chlorophenyl4-Fluorophenyl2.18 ± 0.073.11 ± 0.10
1c 4-Methoxyphenyl4-Fluorophenyl3.45 ± 0.114.98 ± 0.16
1d 3,4-Dimethoxyphenyl4-Fluorophenyl1.30 ± 0.042.44 ± 0.08
1e Pyridin-3-yl4-Fluorophenyl0.99 ± 0.031.87 ± 0.06
1f Methyltetrahydropyran4-Fluorophenyl0.43 ± 0.010.99 ± 0.03

Data synthesized from published studies on 3,6-disubstituted pyridazine derivatives.[1]

Analysis of SAR Data:

  • Influence of the C3-Amide Substituent (R1): The nature of the substituent on the C3-carboxamide nitrogen plays a critical role in determining the antiproliferative potency.

    • Aromatic Substituents: Unsubstituted phenyl (Compound 1a ) shows moderate activity. The introduction of electron-withdrawing groups, such as chlorine (Compound 1b ), enhances potency, likely through improved binding interactions with the target protein. Electron-donating methoxy groups (Compounds 1c and 1d ) also lead to increased activity, with the dimethoxy-substituted analog showing greater potency than the monomethoxy derivative.

    • Heteroaromatic and Aliphatic Substituents: Replacement of the phenyl ring with a pyridyl group (Compound 1e ) results in a significant increase in activity. The most potent compound in this series, Compound 1f , bears a methyltetrahydropyran substituent, suggesting that a non-planar, saturated heterocyclic ring at this position is highly favorable for activity.[1]

  • Influence of the C6-Substituent (R2): In this series, the 4-fluorophenyl group at the C6-position was kept constant to specifically probe the influence of the C3-substituent. However, other studies have shown that modifications at this position also significantly impact activity. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce a variety of aryl and heteroaryl groups at the C6-position, allowing for further exploration of the SAR.[4]

Mechanism of Action: Targeting Cancer-Relevant Signaling Pathways

Many pyridazine-based anticancer agents exert their effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2] Dysregulation of kinase signaling is a hallmark of cancer, making them attractive targets for therapeutic intervention. The diagram below illustrates a simplified signaling pathway commonly targeted by kinase inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Inhibitor Pyridazine Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Raf Inhibition

Sources

Method

Application Note: Bioisosteric Replacement Strategies for Ethyl 6-aminopyridazine-3-carboxylate in Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Bioisosterism In the intricate process of drug discovery, lead optimization is a critical phase where a promising hit...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bioisosterism

In the intricate process of drug discovery, lead optimization is a critical phase where a promising hit molecule is meticulously refined to enhance its efficacy, selectivity, and pharmacokinetic profile. Bioisosterism, the strategy of exchanging a functional group within a molecule for another with similar physical or chemical properties, stands as a cornerstone of this process.[1][2] This approach allows medicinal chemists to fine-tune a compound's properties to overcome challenges such as poor metabolic stability, low bioavailability, off-target toxicity, or inadequate potency.[1][3]

The ethyl 6-aminopyridazine-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[4][5] Its appeal lies in its rigid heterocyclic core, defined vectoral presentation of key functional groups, and synthetic tractability. However, the inherent features of this scaffold—the primary aromatic amine, the ethyl ester, and the pyridazine core itself—can also present liabilities. This application note provides a detailed guide to applying bioisosteric replacement strategies to this valuable scaffold, offering both the strategic rationale and practical, field-tested protocols.

Molecular Analysis: Identifying Opportunities for Bioisosteric Modification

The structure of ethyl 6-aminopyridazine-3-carboxylate (Molecular Formula: C7H9N3O2, Molecular Weight: 167.17 g/mol )[6][7] presents three primary regions for strategic modification. A thoughtful analysis of these regions is the first step in designing a successful bioisosteric replacement strategy.

  • Region A: The C3-Ethyl Carboxylate: The ester group is a classic hydrogen bond acceptor. However, esters are notoriously susceptible to hydrolysis by esterase enzymes in vivo, leading to rapid clearance and potentially poor oral bioavailability.[8] Replacing the ester is often a primary objective to improve metabolic stability.

  • Region B: The C6-Amino Group: This primary aromatic amine is a strong hydrogen bond donor and a key interaction point with many biological targets. It also imparts basicity to the molecule. However, aromatic amines can be sites of oxidative metabolism or may be implicated in toxicity pathways.

  • Region C: The Pyridazine Core: The 1,2-diazine core dictates the geometry of the substituents and influences the molecule's overall electronic properties and solubility. While generally stable, "scaffold hopping"—replacing the core with a different heterocycle—can unlock new intellectual property, alter solubility, and explore different binding orientations within a target.[9][10]

G cluster_mol Ethyl 6-aminopyridazine-3-carboxylate cluster_regions Key Regions for Bioisosteric Modification mol A Region A: C3-Ethyl Carboxylate (Metabolic Liability, H-Bond Acceptor) A->mol B Region B: C6-Amino Group (H-Bond Donor, Basicity) B->mol C Region C: Pyridazine Core (Scaffold Geometry, Physicochemical Properties) C->mol G start Parent Compound: Ethyl 6-aminopyridazine-3-carboxylate strategy Design & Synthesize Bioisosteric Analogs (Strategies A, B, C) start->strategy physchem Tier 1: Physicochemical Profiling - pKa - logP / logD - Aqueous Solubility strategy->physchem invitro_adme Tier 2: In Vitro ADME - Metabolic Stability (Microsomes, Hepatocytes) - Plasma Protein Binding - Permeability (e.g., PAMPA) physchem->invitro_adme invitro_bio Tier 3: In Vitro Biology - Target Binding Assay (IC50) - Cellular Functional Assay (EC50) invitro_adme->invitro_bio decision Analyze Data: Improved Properties? invitro_bio->decision stop End/Redesign decision->stop No proceed Advance to In Vivo Studies decision->proceed Yes

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-Aminopyridazine-3-Carboxylate Derivatives

Welcome to the technical support center for the synthesis of ethyl 6-aminopyridazine-3-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 6-aminopyridazine-3-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered in the laboratory, offering field-proven insights and troubleshooting protocols to streamline your synthetic efforts.

Troubleshooting Guide: Common Synthetic Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments. We focus on the causality behind these problems and provide actionable solutions.

Q1: My reaction yield for the core pyridazine ring formation is consistently low. What are the critical parameters to investigate?

Low yields are a frequent challenge in heterocyclic chemistry, often stemming from a combination of factors. A systematic approach to optimization is crucial.[1]

Root Cause Analysis & Solutions:

  • Purity of Starting Materials: The cyclocondensation reaction, typically between a γ-ketoacid or a related 1,4-dicarbonyl compound and a hydrazine derivative, is highly sensitive to impurities.[1][2]

    • Insight: Impurities can introduce competing side reactions or inhibit the desired cyclization. Aldehydic impurities in γ-ketoesters, for example, can react with hydrazine to form unwanted azines.

    • Recommendation: Always use freshly purified or high-purity reagents. Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

  • Reaction Temperature and Time: Thermal control is paramount.

    • Insight: An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the pyridazinone product, sometimes through N-N bond cleavage.[1]

    • Recommendation: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). This allows you to determine the optimal balance between reaction completion and product degradation, thereby defining the ideal temperature and duration.

  • Solvent and pH Conditions: The reaction medium dictates nucleophilicity and stability.

    • Insight: For condensation reactions, the presence of water can promote hydrolysis of intermediates, reducing yield.[3] Furthermore, the pH is critical. If the medium is too acidic, the hydrazine will be protonated (R-NH-NH3+) and lose its nucleophilicity. If it's too basic, the dicarbonyl starting material may be prone to decomposition or side reactions.[3]

    • Recommendation: Use anhydrous solvents like absolute ethanol or refluxing toluene.[3] If using a hydrazine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine or pyridine to liberate the free hydrazine in situ.[3]

  • Work-up and Isolation: Significant product loss can occur during the purification phase.

    • Insight: The product's solubility characteristics can make isolation tricky. Premature or incomplete precipitation leads to direct loss of yield.

    • Recommendation: Ensure precipitation is complete by sufficiently cooling the mixture or using an anti-solvent. When washing the filtered solid, use ice-cold solvents to minimize re-dissolving the product.[3]

Q2: I'm observing a mixture of products, including an unexpected isomer. How can I improve the regioselectivity?

Regioselectivity is a common problem, especially when using substituted hydrazines, which can result in a mixture of N-alkylated products.[1]

Controlling Regioselectivity:

FactorInfluence on RegioselectivityTroubleshooting Strategy
Steric Hindrance Bulky substituents on either the dicarbonyl compound or the alkylhydrazine can direct the reaction pathway.Choose the hydrazine derivative and dicarbonyl precursor to sterically favor the desired isomer. For instance, a bulky group on the hydrazine may preferentially react at the less hindered carbonyl position.[1]
Electronic Effects The electron density on the two nitrogen atoms of the hydrazine, influenced by its substituents, affects the site of initial attack.Modify substituents on the hydrazine to electronically favor one nitrogen over the other. Electron-withdrawing groups can reduce the nucleophilicity of the adjacent nitrogen.
Reaction Conditions The choice of base, solvent, and temperature can significantly alter the isomeric ratio.[1]Systematically screen different conditions. A milder base or a non-polar solvent might favor a specific reaction pathway. For example, a one-pot, three-component reaction in water has been shown to be highly regioselective for certain derivatives.[4][5]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_cond Optimize Reaction Conditions start->optimize_cond improve_workup Refine Work-up & Purification start->improve_workup purity_ok Purity Confirmed? check_purity->purity_ok temp Adjust Temperature optimize_cond->temp time Vary Reaction Time optimize_cond->time solvent Screen Solvents optimize_cond->solvent base Test Different Bases optimize_cond->base precipitation Optimize Precipitation (Temp, Anti-solvent) improve_workup->precipitation extraction Adjust Extraction pH improve_workup->extraction purification_method Evaluate Purification Method (e.g., Recrystallization vs. Chromatography) improve_workup->purification_method purity_ok->optimize_cond Yes repurify Re-purify or Source New Reagents purity_ok->repurify No repurify->check_purity monitor Monitor by TLC/LC-MS temp->monitor time->monitor solvent->monitor base->monitor

Caption: A decision tree for troubleshooting low synthetic yields.

Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic routes to the ethyl 6-aminopyridazine-3-carboxylate scaffold?

There are two main strategies, each with its own advantages: building the ring from acyclic precursors or modifying a pre-existing pyridazine ring.

SyntheticRoutes cluster_0 Route A: Cyclocondensation cluster_1 Route B: Functional Group Interconversion start_A γ-Ketoester + Hydrazine Hydrate product_A 4,5-Dihydropyridazin-3(2H)-one start_A->product_A Condensation final_A Target Scaffold (via Oxidation/Further Steps) product_A->final_A start_B 3,6-Dichloropyridazine product_B 6-Chloro-3-aminopyridazine start_B->product_B Selective Amination final_B Target Scaffold (via Carboxylation/Esterification) product_B->final_B

Caption: Primary synthetic strategies for the pyridazine core.

  • Route A: Cyclocondensation: This is the most fundamental approach. It involves the reaction of a 1,4-dicarbonyl compound, such as a γ-keto acid or its ester, with hydrazine.[6] This directly constructs the pyridazine ring, often forming a dihydropyridazinone intermediate that can be oxidized to the aromatic pyridazinone.[2][7] This method is versatile for installing substituents at the 6-position.

  • Route B: Functional Group Interconversion: This strategy begins with a commercially available, pre-formed pyridazine ring, such as 3,6-dichloropyridazine. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution. One can be selectively displaced with ammonia or an amine to install the 6-amino group, followed by conversion of the remaining chlorine at the 3-position into the desired carboxylate functionality.[8] This route offers a different handle for diversification.

Q4: I need to purify my final ethyl 6-aminopyridazine-3-carboxylate derivative. What are the recommended methods?

Purification is highly dependent on the physical properties of your specific derivative.

  • Recrystallization: This is the preferred method for crystalline solids if a suitable solvent system can be found. It is cost-effective and scalable. Common solvents include ethanol, ethyl acetate, or mixtures with hexanes.

  • Silica Gel Chromatography: For non-crystalline oils or for separating close-running impurities, column chromatography is essential. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol, depending on the polarity of the compound.

  • Acid/Base Extraction: If your molecule has basic (the aminopyridazine) and/or acidic (hydrolyzed ester) functional groups, you can use pH-swing extractions to remove neutral impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (like 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer, then basify the aqueous layer and re-extract the purified product.

Experimental Protocols
Protocol 1: Synthesis of a 6-Substituted-4,5-dihydropyridazin-3(2H)-one via Cyclocondensation

This protocol is a general method adapted from the well-established reaction of γ-keto acids with hydrazine.[6]

Materials:

  • γ-Keto acid (e.g., levulinic acid) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or acetic acid)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve the γ-keto acid (1.0 eq) in ethanol (approx. 5-10 mL per gram of keto acid).

  • With stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80 °C for ethanol).

  • Maintain reflux for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate:hexanes mobile phase). The starting keto acid should be consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Amination of 3,6-Dichloropyridazine

This protocol describes the first step in a functional group interconversion strategy.[8]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Aqueous or liquid ammonia (excess)

  • Autoclave or sealed pressure vessel

  • Solvent (e.g., ethanol, if needed)

Procedure:

  • Caution: This reaction is performed under pressure and should only be carried out in an appropriate pressure vessel (autoclave) behind a blast shield.

  • Place 3,6-dichloropyridazine (1.0 eq) into the pressure vessel.

  • Add excess liquid ammonia or a concentrated aqueous solution.

  • Seal the vessel according to the manufacturer's instructions.

  • Heat the vessel to the desired temperature (e.g., 100-150 °C) for 6-12 hours.

  • After the reaction period, cool the vessel completely to room temperature before carefully venting and opening.

  • Evaporate the ammonia and any solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

References
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
  • BIOSYNCE. (2025, October 10). What are the side-reactions in pyrazine synthesis?
  • Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. Retrieved from [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

  • Gomtsyan, A. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Retrieved from [Link]

  • Rani, P. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

  • Haider, N. (2025, August 5). Recent Advances in Pyridazine Chemistry. ResearchGate. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. NIH. Retrieved from [Link]

  • Selič, L., & Stanovnik, B. (2003). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved from [Link]

  • Kim, B. H., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., & Ezzati, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. SciSpace. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Khalafy, J., Rimaz, M., & Ezzati, M. (2025, August 10). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 6-Aminopyridazine-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl 6-aminopyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 6-aminopyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The following content is structured in a question-and-answer format to provide direct and actionable solutions to problems you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Ethyl 6-Aminopyridazine-3-carboxylate?

There are two principal methods for the synthesis of ethyl 6-aminopyridazine-3-carboxylate from its chloro-precursor, ethyl 6-chloropyridazine-3-carboxylate:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical method where the chlorine atom on the electron-deficient pyridazine ring is displaced by an amino group from a source like ammonia. The reaction is typically performed at elevated temperatures. The electron-deficient nature of the pyridazine ring facilitates this reaction, particularly at positions ortho or para to the ring nitrogens.[1][2][3]

  • Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine. This method is often preferred for its milder reaction conditions and broader substrate scope compared to traditional SNAr.[4][5]

II. Troubleshooting Guide: Low Yield & Reaction Failure

Low yield is one of the most common issues encountered in the synthesis of ethyl 6-aminopyridazine-3-carboxylate. The following sections break down the potential causes and solutions for both SNAr and Buchwald-Hartwig methodologies.

A. Nucleophilic Aromatic Substitution (SNAr) Route

Q2: I am getting very low conversion in my SNAr reaction with ammonia. What should I investigate?

Low conversion in the SNAr amination of ethyl 6-chloropyridazine-3-carboxylate is often linked to several key parameters. Here is a troubleshooting workflow to diagnose and resolve the issue:

start Low Conversion in SNAr temp Is the reaction temperature high enough? start->temp pressure Is the pressure sufficient to maintain ammonia concentration? temp->pressure No solution Increase temperature, consider microwave irradiation. temp->solution Yes solvent Is the solvent appropriate? pressure->solvent No solution2 Use a sealed reaction vessel (autoclave). pressure->solution2 Yes reagent Is the ammonia source of good quality and concentration? solvent->reagent No solution3 Switch to a high-boiling polar aprotic solvent like DMF or DMSO. solvent->solution3 Yes solution4 Use fresh, concentrated aqueous ammonia or an anhydrous source. reagent->solution4 Yes

Caption: Troubleshooting workflow for low SNAr conversion.

  • Inadequate Temperature: SNAr reactions on chloro-pyridazines often require significant thermal energy to overcome the activation barrier.[6] If you are running the reaction at atmospheric pressure in a low-boiling solvent, you may not be reaching the necessary temperature.

  • Insufficient Pressure: When using a source like aqueous ammonia, the reaction is often performed in a sealed vessel (autoclave) to build pressure. This maintains a high concentration of ammonia in the reaction mixture and allows for temperatures above the solvent's boiling point.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and withstand high temperatures.[6]

  • Ammonia Source: The concentration and quality of the ammonia source are critical. Older bottles of aqueous ammonia may have a lower-than-stated concentration.

Q3: My starting material is consumed, but I am not getting the desired product. What is happening?

If your starting material is consumed without the formation of the desired product, consider the possibility of side reactions or product degradation.

  • Hydrolysis of the Ester: Under harsh basic conditions and high temperatures, the ethyl ester group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This can complicate purification and reduce the yield of the desired ester.

  • Product Instability: Although generally stable, prolonged exposure to very high temperatures could lead to decomposition.[7]

B. Buchwald-Hartwig Amination Route

Q4: My Buchwald-Hartwig amination is failing or giving a low yield. What are the first things to check?

The Buchwald-Hartwig amination is a complex catalytic cycle, and its failure can be attributed to several factors. Here's a systematic approach to troubleshooting:

start Low Yield in Buchwald-Hartwig atmosphere Is the reaction under a strictly inert atmosphere? start->atmosphere catalyst Is the catalyst/ligand combination appropriate? atmosphere->catalyst No solution Degas solvent and purge vessel with Argon/Nitrogen. atmosphere->solution Yes base Is the base strong enough and anhydrous? catalyst->base No solution2 Screen different phosphine ligands (e.g., XPhos, SPhos). catalyst->solution2 Yes solvent_reagents Are the solvent and reagents anhydrous? base->solvent_reagents No solution3 Use a strong, non-nucleophilic base like NaOtBu or K2CO3. base->solution3 Yes solution4 Use anhydrous solvents and dry reagents. solvent_reagents->solution4 Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. It is imperative to degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Catalyst and Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient heteroaryl chlorides like ethyl 6-chloropyridazine-3-carboxylate, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[8]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like potassium carbonate (K2CO3) can sometimes be used, but may require higher temperatures or more active catalyst systems.[6] The base must be anhydrous, as water can lead to side reactions.

  • Anhydrous Conditions: All reagents and the solvent must be scrupulously dry. Water can lead to hydrodehalogenation of the starting material and hydrolysis of the ester.

Q5: I am observing a significant amount of a side product that appears to be my starting material without the chlorine. What is this and how can I prevent it?

This side product is likely the result of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. This is a known side reaction in Buchwald-Hartwig aminations.

  • Cause: Hydrodehalogenation can occur when the reductive elimination of the desired product is slow, allowing for competing pathways. It can also be exacerbated by the presence of water or other protic impurities.

  • Prevention:

    • Ensure strictly anhydrous conditions: Dry your solvent and reagents thoroughly.

    • Optimize the ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help to minimize this side reaction.

    • Use a slight excess of the amine: This can help to favor the desired amination pathway.

III. Troubleshooting Guide: Purity & Workup

Q6: I have a complex mixture of products after my reaction. What are the likely impurities?

Besides unreacted starting material and the hydrodehalogenation product, other potential impurities include:

  • Bis-aminated product: While less likely with a mono-chlorinated substrate, dimerization or other coupling reactions can occur.

  • 6-Hydroxypyridazine derivative: If water is present, nucleophilic substitution with hydroxide can lead to the formation of the corresponding pyridazinone.

  • Hydrolyzed product: As mentioned, the ethyl ester can be hydrolyzed to the carboxylic acid, especially during basic workup conditions.

Q7: My purification by column chromatography is difficult. Are there any tips?

Ethyl 6-aminopyridazine-3-carboxylate is a polar molecule, which can present challenges during chromatographic purification.

  • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can help to improve the peak shape and reduce tailing, especially if the product interacts strongly with the silica gel.

  • Alternative Purification: If chromatography is problematic, consider recrystallization. A suitable solvent system will need to be determined empirically, but solvent mixtures like ethanol/water or ethyl acetate/hexane are good starting points.

Q8: The product seems to be degrading during workup. How can I improve its stability?

  • Avoid Strong Acids and Bases: During aqueous workup, use mild acids and bases (e.g., saturated sodium bicarbonate instead of concentrated sodium hydroxide) to avoid hydrolysis of the ester.

  • Minimize Heat: Concentrate the product solution under reduced pressure at a low temperature (e.g., < 40 °C).

IV. Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • To a high-pressure reaction vessel, add ethyl 6-chloropyridazine-3-carboxylate (1.0 eq).

  • Add concentrated aqueous ammonia (20-30 eq).

  • Seal the vessel and heat to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add ethyl 6-chloropyridazine-3-carboxylate (1.0 eq) and the amine source (e.g., ammonia solution in dioxane, 1.2-1.5 eq).

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Data Summary

ParameterSNArBuchwald-Hartwig Amination
Temperature High (120-140 °C)Moderate (80-110 °C)
Pressure High (autoclave)Atmospheric
Catalyst NonePalladium precursor (e.g., Pd2(dba)3)
Ligand NonePhosphine ligand (e.g., XPhos)
Base Ammonia acts as baseStrong, non-nucleophilic (e.g., NaOtBu)
Atmosphere Air (in sealed vessel)Inert (Argon or Nitrogen)
Key Challenges High temp/pressure, potential for ester hydrolysisOxygen sensitivity, cost of catalyst/ligand, hydrodehalogenation

VI. References

  • BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. 6

  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. 1

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. 9

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. 4

  • CP Lab Safety. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram. 10

  • Khalafy, J., Rimaz, M., & Ezzati, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. 11

  • Wikipedia. (2023). Buchwald–Hartwig amination. 5

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. --INVALID-LINK--

  • Gonçalves, V., et al. (2018). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. 12

  • The Organic Chemistry Tutor. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. 3

  • Al-Mousawi, S. M., et al. (2011). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate. 13

  • Frank, É., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 8

  • Apollo Scientific. (n.d.). 98548-01-7 Cas No. | Ethyl 6-aminopyridazine-3-carboxylate. 14

  • Coad, P., et al. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. 15

  • Achmem. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate. 16

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. 17

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. 18

  • Sigma-Aldrich. (n.d.). Ethyl 6-chloropyridine-3-carboxylate 97%. --INVALID-LINK--

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 19

  • Google Patents. (n.d.). US4575552A - Process of making ethyl[6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl]hydrazine carboxylate. 20

  • ChemicalBook. (n.d.). 6-Aminopyridine-3-carboxylic acid(3167-49-5). 7

  • Royal Society of Chemistry. (2014). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). 21

  • PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. 22

  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. 23

  • BenchChem. (2025). Optimizing reaction conditions for creating 4-aminopyridine derivatives. 24

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. 25

  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. 26

References

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with Ethyl 6-Aminopyridazine-3-carboxylate Derivatives

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For rese...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For researchers in drug development, this reaction is invaluable for synthesizing complex molecules, particularly those containing heteroaromatic scaffolds like pyridazine. Ethyl 6-aminopyridazine-3-carboxylate and its derivatives are important building blocks in medicinal chemistry. However, their unique electronic and structural features present specific challenges in Suzuki coupling optimizations.

The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step, yet the presence of two Lewis basic nitrogen atoms and an amino substituent can lead to catalyst inhibition and undesirable side reactions.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles and field-proven strategies to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the Suzuki coupling of ethyl 6-aminopyridazine-3-carboxylate derivatives.

Problem 1: Low to No Yield of the Desired Product

Q: My reaction shows little to no conversion of my starting materials. What are the primary causes and how can I fix this?

A: Failure to form the product typically points to an issue with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The most common culprit for substrates like aminopyridazines is catalyst deactivation.

Initial Diagnostic Workflow:

G cluster_catalyst Catalyst Troubleshooting cluster_base Base/Solvent Troubleshooting cluster_reagents Reagent Troubleshooting start Low or No Yield Observed check_catalyst 1. Assess Catalyst & Ligand System start->check_catalyst poisoning Issue: Catalyst Poisoning Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading (2-5 mol%). Use robust pre-catalysts (e.g., G2/G3). check_catalyst->poisoning Is catalyst deactivation suspected? reduction Issue: Incomplete Pre-catalyst Reduction Solution: Ensure proper degassing. Consider an alternative Pd(0) source like Pd(PPh₃)₄. check_catalyst->reduction Using a Pd(II) pre-catalyst? check_base 2. Evaluate Base & Solvent Choice transmetalation Issue: Inefficient Transmetalation Solution: Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Ensure biphasic system is stirred vigorously. Use aqueous solvent mixtures (e.g., Dioxane/H₂O). check_base->transmetalation Is transmetalation the bottleneck? check_reagents 3. Verify Reagent Quality boronic_acid Issue: Boronic Acid Degradation Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (pinacol, MIDA). check_reagents->boronic_acid Are reagents pure and stable? poisoning->check_base reduction->check_base transmetalation->check_reagents end Reaction Optimized boronic_acid->end

Detailed Solutions:

  • Catalyst Deactivation (Poisoning): The primary amino group and the pyridazine ring nitrogens are Lewis bases that can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the cycle.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.[3][4] These ligands create a sterically hindered environment around the palladium, which discourages binding by the nitrogen atoms and accelerates the rate-limiting reductive elimination step. Using air-stable palladium pre-catalysts (e.g., XPhos Pd G2/G3) can also improve consistency and activity.[5][6]

  • Inefficient Transmetalation: This step requires activation of the organoboron species by a base.[7][8] An incorrect choice of base or solvent can stall the reaction.

    • Solution: For challenging couplings with N-heterocycles, stronger bases are often required. Switch from common bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[9][10] These bases are highly effective, especially in aqueous solvent mixtures like dioxane/water or THF/water, which facilitate the formation of the reactive boronate species.[1] Ensure vigorous stirring for biphasic reactions to maximize interfacial contact.[11]

  • Poor Reagent Quality: Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation, especially if impure.[11][12]

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction.[13]

Problem 2: Significant Formation of Side Products

Q: My reaction works, but I am isolating my product along with significant impurities. What are these side products and how can I suppress them?

A: The main side reactions in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where a proton (often from water) replaces the boron moiety.[2][14] This is particularly problematic for electron-deficient or heteroaryl boronic acids.[5][15]

    • How to Minimize:

      • Use a Milder Base: Strong bases can accelerate this side reaction. Consider switching to potassium fluoride (KF) or using K₂CO₃ instead of K₃PO₄.[11]

      • Anhydrous Conditions: Since water is the proton source, running the reaction under strictly anhydrous conditions with a finely powdered, dry base can significantly reduce this pathway.[11]

      • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[13]

  • Homocoupling: This side reaction leads to symmetrical biaryls, formed either from two molecules of the aryl halide or, more commonly, two molecules of the boronic acid.[2][14]

    • How to Minimize:

      • Rigorous Degassing: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[11][16] Ensure solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a strict inert atmosphere (N₂ or Ar).

      • Lower Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Dehalogenation: This involves the replacement of the halide on your pyridazine starting material with a hydrogen atom.[6][17]

    • How to Minimize: This is often caused by impurities in the solvent or base, or by certain catalyst/ligand combinations. Ensure high-purity reagents. If the problem persists, screening different palladium sources and ligands may be necessary. Bromo and chloro derivatives are often less prone to dehalogenation than iodo derivatives.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, ligand, base, and solvent selection? A1: A robust starting point for a challenging heteroaromatic coupling is crucial. The following conditions are field-proven and generally effective:

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable pre-catalyst that forms a highly active catalytic species. Excellent for N-heterocycles.[5][6]
Ligand XPhos (1-2 mol% additional)Bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst poisoning.[3][4]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for activating boronic acids in challenging couplings without being overly nucleophilic.[10][18]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A polar aprotic/aqueous mixture that aids in dissolving the base and forming the active boronate species.[1][10]
Temperature 80-110 °CA typical temperature range to ensure sufficient reaction rates. Optimization may be required.[11]

Q2: Should I protect the amino group on the pyridazine ring? A2: While the amino group can contribute to catalyst inhibition, modern catalyst systems with bulky phosphine ligands are often robust enough to tolerate unprotected primary amines.[3][9] Protecting the amine (e.g., as a Boc-carbamate) adds extra steps to your synthesis. It is highly recommended to first attempt the reaction with the unprotected amine using a robust catalyst system like the one described above. Protection should be considered a last resort if catalyst poisoning remains an insurmountable issue.

Q3: My starting halide is a chloride, not a bromide. What should I change? A3: Aryl chlorides are less reactive towards oxidative addition than bromides or iodides.[19][20] To couple an aryl chloride, a more active catalyst system is required.

  • Increase Catalyst Loading: You may need to increase the catalyst and ligand loading to 3-5 mol%.

  • Use a Specialized Ligand: Ligands specifically designed for activating aryl chlorides, such as RuPhos or BrettPhos, may provide superior results.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., >100 °C) to drive the oxidative addition step.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oa_complex [label="Ar¹-Pd(II)-X(L₂)\n(Oxidative Addition Complex)"]; trans_complex [label="Ar¹-Pd(II)-Ar²(L₂)"];

// Invisible nodes for labels oa_label [label="Oxidative Addition", shape=plaintext, fontcolor="#4285F4"]; re_label [label="Reductive Elimination", shape=plaintext, fontcolor="#4285F4"]; trans_label [label="Transmetalation", shape=plaintext, fontcolor="#4285F4"];

// Edges pd0 -> oa_complex [label="Ar¹-X\n(Aminopyridazine Halide)"]; oa_complex -> trans_complex [label="Ar²-B(OR)₂\n(Boronic Acid/Ester) + Base"]; trans_complex -> pd0 [label="Ar¹-Ar²\n(Coupled Product)"];

// Positioning labels oa_complex -> oa_label [style=invis]; oa_label -> pd0 [style=invis];

pd0 -> re_label [style=invis, dir=back]; re_label -> trans_complex [style=invis, dir=back];

trans_complex -> trans_label [style=invis, dir=back]; trans_label -> oa_complex [style=invis, dir=back];

{rank=same; oa_complex; trans_complex;} } Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.[21]

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of Ethyl 6-chloro-aminopyridazine-3-carboxylate with a generic arylboronic acid.

Reagents & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 6-chloro-aminopyridazine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 2 mol%).

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 15-20 minutes. This is a critical step to remove oxygen.[11]

Solvent Addition & Reaction: 4. While maintaining a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting pyridazine starting material. 5. Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously.

Monitoring & Workup: 6. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. 7. Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. 8. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. 9. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: 10. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[22]

References

  • MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Norwegian Research Information Repository. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic-Chemistry.org. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-Aminopyridazine-3-Carboxylate Derivatives by Chromatography

Welcome to the technical support center for the chromatographic purification of ethyl 6-aminopyridazine-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of ethyl 6-aminopyridazine-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of nitrogen-containing heterocyclic compounds. The inherent basicity and polarity of these molecules often present unique chromatographic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve optimal separation and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of ethyl 6-aminopyridazine-3-carboxylate and its derivatives. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Peak Tailing in HPLC Analysis

Symptom: Your analyte peak is asymmetrical, with a distinct "tail" extending from the peak maximum. This can compromise resolution and accurate quantification.[1]

Causality: Peak tailing for basic compounds like aminopyridazine derivatives is frequently caused by secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the surface of standard silica-based stationary phases.[1][2] This interaction leads to a portion of the analyte being more strongly retained, resulting in a delayed elution and a tailed peak.

Solutions:
  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount (typically 0.1%) of a competing base, such as triethylamine (TEA) or diethylamine, into your mobile phase.[3][4] This modifier will preferentially interact with the acidic silanol groups, effectively "shielding" them from your analyte and promoting a more uniform interaction with the stationary phase.

    • Utilize a Buffer: Employ a buffered mobile phase to control the pH. For basic compounds, maintaining a pH between 3 and 7 can help to neutralize the silanol interactions.[1]

  • Stationary Phase Selection:

    • End-Capped Columns: Opt for a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, minimizing their availability for secondary interactions.[1][2][5]

    • Alternative Stationary Phases: Consider using a different stationary phase altogether. Basic or neutral alumina can be effective alternatives to silica for the purification of basic compounds.[3] Amine-functionalized silica columns can also provide a "base shield" to reduce unwanted interactions.[6][7]

  • Optimize Sample Load:

    • Reduce Injection Volume: Injecting too much sample can overload the column, leading to peak distortion.[1] Try reducing the injection volume or diluting your sample.

Issue 2: Poor Resolution or Overlapping Peaks

Symptom: You are unable to achieve baseline separation between your target compound and impurities.

Causality: Inadequate separation is often a result of an inappropriate solvent system, where the mobile phase is either too strong (eluting everything too quickly) or too weak (causing broad peaks and long retention times). It can also be due to the inherent similarity in polarity between your compound of interest and the impurities.

Solutions:
  • Systematic Solvent Screening (TLC):

    • Before scaling up to column chromatography, perform a thorough solvent screen using Thin Layer Chromatography (TLC).

    • Test a range of solvent systems with varying polarities. Common choices for normal-phase chromatography include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar compounds, a system like dichloromethane/methanol might be necessary.[4]

    • The ideal solvent system for flash chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.

  • Employ Gradient Elution:

    • Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent over the course of the run. This will allow for the elution of less polar impurities first, followed by your target compound, and finally the more polar impurities, often resulting in sharper peaks and better resolution.

  • Change the Stationary Phase:

    • If optimizing the mobile phase doesn't provide the desired separation, consider a different stationary phase. The selectivity of the separation is a function of the interactions between the analyte, the stationary phase, and the mobile phase. Switching from silica to alumina, or to a bonded phase like diol or cyano, can alter these interactions and improve resolution.

Issue 3: Compound is Not Eluting from the Column

Symptom: You have run a significant volume of mobile phase through the column, but your target compound has not been detected in the collected fractions.

Causality: This issue can arise from several factors, including the compound being too polar for the chosen solvent system, irreversible adsorption to the stationary phase, or decomposition on the column.[8]

Solutions:
  • Drastically Increase Mobile Phase Polarity:

    • If your compound is highly polar, it may be strongly adsorbed to the silica. A significant increase in the mobile phase polarity is required to elute it. A common strategy is to use a gradient that ends with a high concentration of a polar solvent like methanol. A small percentage of acetic acid can also be added to the mobile phase to help elute highly polar compounds, provided your compound is stable under acidic conditions.

  • Assess Compound Stability on Silica:

    • Before running a column, it is crucial to determine if your compound is stable on silica gel.[8] This can be done by spotting your compound on a TLC plate, allowing it to sit for an hour or two, and then developing the plate. If you observe new spots or significant streaking that wasn't present initially, your compound may be decomposing.

    • If instability is confirmed, consider using a less acidic stationary phase like deactivated silica (treated with a base like triethylamine), neutral alumina, or florisil.[8]

  • Check for Precipitation:

    • In rare cases, a highly concentrated sample can precipitate at the top of the column, preventing it from eluting.[8] Ensure your sample is fully dissolved in the loading solvent and consider using a wider column for larger sample loads to prevent this.

Issue 4: Low Recovery of the Purified Product

Symptom: After chromatography and solvent evaporation, the yield of your purified compound is significantly lower than expected.

Causality: Low recovery can be due to irreversible adsorption to the stationary phase, decomposition on the column, or co-elution with impurities that are later removed during workup. It can also be a simple mechanical issue like using too much solvent during crystallization from the collected fractions.

Solutions:
  • Pre-treat the Silica:

    • For basic compounds, deactivating the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of triethylamine can help to minimize irreversible adsorption and improve recovery.

  • Optimize Fraction Collection:

    • Monitor the elution of your compound carefully using TLC or an online UV detector. Collect smaller fractions to avoid mixing your product with closely eluting impurities.

  • Efficient Post-Chromatography Workup:

    • When evaporating the solvent from your collected fractions, use a rotary evaporator at a moderate temperature to avoid decomposition of your product.

    • If recrystallization is used for final purification, be mindful of the solvent volume. Using too much solvent will result in a lower yield of crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chromatographic method for a new ethyl 6-aminopyridazine-3-carboxylate derivative?

A1: The best starting point is always Thin Layer Chromatography (TLC).[3] It is a rapid and inexpensive way to screen multiple solvent systems to find the optimal mobile phase for your separation. Begin with a relatively non-polar system, such as 20% ethyl acetate in hexane, and gradually increase the polarity. The goal is to find a solvent system that moves your target compound to an Rf of 0.2-0.4.

Q2: Should I use normal-phase or reversed-phase chromatography for these compounds?

A2: The choice depends on the polarity of your specific derivative.

  • Normal-Phase Chromatography: This is often the default for many synthetic organic compounds. It uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[7] It is generally suitable for compounds that are soluble in organic solvents.

  • Reversed-Phase Chromatography (RPC): This technique employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water and acetonitrile or methanol).[7] RPC is particularly useful for very polar or water-soluble derivatives that are poorly retained in normal-phase chromatography.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a variant of normal-phase chromatography that is excellent for very polar, water-soluble compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of water.[7]

Q3: How can I prevent my basic aminopyridazine derivative from streaking on a silica gel TLC plate?

A3: Streaking is a common issue for basic compounds on acidic silica gel.[3] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to your developing solvent. This will neutralize the acidic sites on the silica and lead to more defined spots.[3]

Q4: My compound is very polar and water-soluble. What are my best options for purification?

A4: For highly polar and water-soluble compounds, reversed-phase chromatography or HILIC are often the most effective techniques.[6][7] In reversed-phase, your compound will be retained on a non-polar column, and you can elute it with a polar mobile phase. With HILIC, a polar stationary phase is used with a largely organic mobile phase containing a small amount of water, which acts as the strong solvent.[6]

Q5: Are ethyl 6-aminopyridazine-3-carboxylate derivatives generally stable under typical chromatographic conditions?

A5: While many aminopyridine derivatives are stable, some can be sensitive to the acidic nature of silica gel.[8] It is always a good practice to assess the stability of your specific compound on silica before committing to a large-scale purification.[8] Studies on related aminopyridines have shown good chemical stability under various storage conditions, which suggests that decomposition during chromatography may not be a major concern for all derivatives, but it should still be evaluated on a case-by-case basis.[9][10]

Experimental Protocols

Standard Protocol for Flash Chromatography Purification (Normal Phase)
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

    • Visualize the spots under UV light and/or by staining.

    • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the top of the silica bed is flat and level.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively non-polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from your TLC analysis.

    • If a gradient elution is used, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing them.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Chromatography and Their Properties
SolventPolarity IndexEluting Strength (on Silica)Boiling Point (°C)
Hexane0.1Very Low69
Dichloromethane3.1Medium40
Ethyl Acetate4.4Medium-High77
Acetonitrile5.8High82
Methanol5.1Very High65
Water10.2Extremely High100

Data compiled from various chromatography resources.

Visualization

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_interactions Primary Cause: Secondary Interactions with Silica? start->check_interactions modify_mp Modify Mobile Phase check_interactions->modify_mp Yes change_column Change Stationary Phase check_interactions->change_column If MP modification is insufficient optimize_load Optimize Sample Load check_interactions->optimize_load Also consider add_base Add Competing Base (e.g., 0.1% TEA) modify_mp->add_base use_buffer Use Buffered Mobile Phase (pH 3-7) modify_mp->use_buffer solution Peak Shape Improved add_base->solution use_buffer->solution endcapped Use End-Capped Column change_column->endcapped alternative_sp Use Alumina or Amine-Functionalized Silica change_column->alternative_sp endcapped->solution alternative_sp->solution reduce_vol Reduce Injection Volume / Dilute Sample optimize_load->reduce_vol reduce_vol->solution

Caption: A flowchart for troubleshooting peak tailing.

General Experimental Workflow for Purification

G cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent Screening) stability 2. Assess Stability on Silica tlc->stability pack 3. Pack Column stability->pack load 4. Load Sample pack->load elute 5. Elute & Collect Fractions load->elute monitor 6. Monitor Fractions (TLC) elute->monitor combine 7. Combine Pure Fractions monitor->combine isolate 8. Isolate Product (Solvent Evaporation) combine->isolate end_product Pure Product isolate->end_product start Crude Product start->tlc

Caption: A typical workflow for chromatographic purification.

References

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. Retrieved from [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica? Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography? Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Quora. (2022). How to choose a mobile phase in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Fenxi Ceshi Xuebao. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2020). Chromatography Troubleshooting. Retrieved from [Link]

  • PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocyles. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Clinical Chemistry. (n.d.). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Retrieved from [Link]

  • The Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-aminopyridin-1-ium-3-carboxylate. Retrieved from [Link]

  • PMC. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

Sources

Troubleshooting

common side reactions in the synthesis of pyridazine compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazine and pyridazinone compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic routes and achieve higher yields and purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Yield of the Desired Pyridazine Product

Question: I am consistently obtaining a low yield of my target pyridazine when reacting a 1,4-dicarbonyl compound with hydrazine. What are the likely causes and how can I improve my yield?

Answer: Low yields in pyridazine synthesis via this route are a frequent challenge and can often be attributed to several factors, primarily incomplete reaction, side product formation, or product degradation. A systematic approach to troubleshooting is recommended.

Causality and Mitigation Strategies:

  • Incomplete Cyclization and Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization to the dihydropyridazine is slow or incomplete, the hydrazone may be isolated as a major byproduct, thus lowering the yield of the desired pyridazine.[1]

    • Mechanism Insight: The cyclization step is a nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration. This step can be sterically hindered or electronically disfavored depending on the substrates.

    • Troubleshooting Protocol:

      • Promote Dehydration: The cyclization step liberates water. Removing water from the reaction mixture can drive the equilibrium towards the pyridazine product. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction.[1]

      • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the cyclization step. However, be cautious as strongly acidic conditions can lead to other side reactions.[1]

      • Optimize Reaction Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition.[1]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions.

    • Troubleshooting Protocol:

      • Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

      • Use fresh hydrazine hydrate, as it can degrade over time.

  • Oxidation of Dihydropyridazine Intermediate: The initial cyclization product is a dihydropyridazine, which needs to be oxidized to the aromatic pyridazine.[2] If this oxidation is inefficient, the yield of the final product will be low.

    • Troubleshooting Protocol:

      • Ensure an appropriate oxidizing agent is used. Common oxidizing agents for this step include air (oxygen), bromine, or chromium trioxide.[3]

      • Optimize the reaction conditions for the oxidation step, such as reaction time and temperature.

A general troubleshooting workflow for low yields is presented below:

LowYieldTroubleshooting Start Low Yield of Pyridazine CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure IncompleteCyclization Incomplete Cyclization? (Hydrazone byproduct observed) OptimizeConditions->IncompleteCyclization InefficientOxidation Inefficient Oxidation? (Dihydropyridazine intermediate observed) IncompleteCyclization->InefficientOxidation No PromoteDehydration Promote Dehydration (e.g., Dean-Stark) IncompleteCyclization->PromoteDehydration Yes Reevaluate Re-evaluate Reaction InefficientOxidation->Reevaluate No OptimizeOxidation Optimize Oxidizing Agent/Conditions InefficientOxidation->OptimizeOxidation Yes Success Improved Yield Reevaluate->Success PromoteDehydration->Reevaluate OptimizeOxidation->Reevaluate

Caption: Troubleshooting workflow for low pyridazine yield.

Issue 2: Formation of Multiple Products - Regioisomerism

Question: My reaction with an unsymmetrical 1,4-dicarbonyl compound is yielding a mixture of two isomeric pyridazines that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,4-dicarbonyl compounds. The two non-equivalent carbonyl groups can react with the two different nitrogen atoms of hydrazine, leading to two possible products. Controlling this regioselectivity is key to a successful synthesis.

Causality and Mitigation Strategies:

  • Electronic and Steric Effects: The relative reactivity of the two carbonyl groups is influenced by both electronic and steric factors. A more electrophilic (electron-deficient) and less sterically hindered carbonyl group will typically react faster with the initial nucleophilic attack of hydrazine.

    • Mechanism Insight: The initial attack of hydrazine on one of the carbonyls to form the hydrazone is often the selectivity-determining step.

    • Troubleshooting Protocol:

      • Exploit Inherent Substrate Bias: Analyze the electronic and steric environment of your dicarbonyl compound. If there is a significant difference in the reactivity of the two carbonyl groups, you may be able to favor one regioisomer by carefully controlling the reaction conditions. For example, running the reaction at a lower temperature may enhance the selectivity for the more reactive carbonyl.

      • Use of Substituted Hydrazines: If you are using a substituted hydrazine (e.g., phenylhydrazine), the steric bulk of the substituent can influence which nitrogen atom attacks which carbonyl group.

      • Stepwise Synthesis: In some cases, it may be possible to perform the reaction in a stepwise manner. For example, you could selectively protect one carbonyl group, react the other with hydrazine, and then deprotect and cyclize. This adds steps but can provide excellent regiocontrol.

  • Cycloaddition Strategies (Aza-Diels-Alder): For certain substitution patterns, an inverse electron-demand aza-Diels-Alder reaction can be a highly regioselective alternative to condensation chemistry.[4][5][6]

    • Methodology: This approach typically involves the reaction of an electron-deficient diene (e.g., a 1,2,4,5-tetrazine or a 1,2,3-triazine) with an electron-rich dienophile (e.g., an enamine or an alkyne). The regioselectivity is governed by the frontier molecular orbital interactions of the reactants.[7]

    • Protocol Example (from 1,2,3-Triazines):

      • Dissolve the 1,2,3-triazine derivative in a suitable solvent (e.g., dry 1,4-dioxane).

      • Add the 1-propynylamine dienophile.

      • Heat the reaction mixture and monitor by TLC.

      • The reaction often proceeds with high regioselectivity, yielding a single pyridazine product after extrusion of nitrogen.[4][5]

The following diagram illustrates the formation of regioisomers from an unsymmetrical dicarbonyl:

RegioisomerFormation UnsymmetricalDicarbonyl Unsymmetrical 1,4-Dicarbonyl AttackA Attack at C1 UnsymmetricalDicarbonyl->AttackA k1 AttackB Attack at C4 UnsymmetricalDicarbonyl->AttackB k2 Hydrazine Hydrazine (H2N-NH2) ProductA Regioisomer A AttackA->ProductA ProductB Regioisomer B AttackB->ProductB

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Issue 3: N-Alkylation vs. O-Alkylation of Pyridazinones

Question: I am trying to alkylate my pyridazinone, but I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

Answer: Pyridazinones are ambident nucleophiles, meaning they can be alkylated at either a nitrogen or an oxygen atom. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

Causality and Mitigation Strategies:

  • Hard and Soft Acid-Base (HSAB) Theory: The outcome of the alkylation can often be rationalized using HSAB theory. The nitrogen atom is a "softer" nucleophile, while the oxygen atom is a "harder" nucleophile. "Hard" alkylating agents (e.g., dimethyl sulfate, alkyl triflates) tend to favor reaction at the hard oxygen center, leading to O-alkylation. "Softer" alkylating agents (e.g., alkyl iodides) favor reaction at the soft nitrogen center, leading to N-alkylation.

  • Solvent Effects: The choice of solvent can significantly influence the selectivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation of the base but leave the pyridazinone anion relatively "naked" and highly reactive. This often favors reaction at the more sterically accessible and kinetically favored nitrogen atom (N-alkylation).

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the oxygen atom of the pyridazinone anion, making it less nucleophilic and favoring N-alkylation.

  • Counter-ion Effects: The nature of the counter-ion of the base used can also play a role. Tightly associated counter-ions (e.g., Li+) may coordinate with the oxygen atom, favoring N-alkylation. Loosely associated counter-ions (e.g., Cs+) can lead to a more reactive anion and potentially less selectivity.

Troubleshooting Protocol to Favor N-Alkylation:

  • Choice of Alkylating Agent: Use a "soft" alkylating agent like an alkyl iodide or bromide.

  • Choice of Base: Use a strong base to fully deprotonate the pyridazinone, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO.

  • Reaction Temperature: Lower temperatures can sometimes improve selectivity.

Troubleshooting Protocol to Favor O-Alkylation:

  • Choice of Alkylating Agent: Use a "hard" alkylating agent such as dimethyl sulfate or an alkyl triflate.

  • Use of Silver Salts: Preparing the silver salt of the pyridazinone can often lead to exclusive O-alkylation.

  • Solvent Choice: A non-polar solvent might favor O-alkylation in some cases.[1]

FactorFavors N-AlkylationFavors O-AlkylationRationale
Alkylating Agent Alkyl Iodide, Alkyl BromideAlkyl Sulfate, Alkyl TriflateHSAB Theory: Soft electrophiles react with the soft nitrogen center; hard electrophiles react with the hard oxygen center.
Solvent Polar Aprotic (DMF, DMSO)Non-polar (in some cases)Polar aprotic solvents leave the anion more accessible for reaction at the nitrogen.
Base/Counter-ion Strong base (NaH, K2CO3)Silver salts (Ag2O)Strong bases fully generate the anion; silver ions coordinate to the oxygen, directing alkylation there.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark, and I see a complex mixture of products on my TLC plate. What could be happening?

A1: A dark reaction mixture and multiple spots on a TLC often indicate decomposition. One possible cause is N-N bond cleavage .[1] Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the relatively weak N-N bond in the hydrazine or the resulting pyridazine ring can break, leading to a complex mixture of degradation products. To mitigate this, try running your reaction at a lower temperature and ensure your reagents are free of strong oxidizing or reducing impurities.

Q2: I am using an aza-Diels-Alder reaction to synthesize my pyridazine, but the reaction is very slow. How can I accelerate it?

A2: The rate of an inverse-electron-demand aza-Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. To accelerate the reaction, you can:

  • Increase the electron-withdrawing nature of the diene (e.g., the tetrazine or triazine) by adding electron-withdrawing substituents.

  • Increase the electron-donating nature of the dienophile (e.g., the alkyne or alkene).

  • Increase the reaction temperature. Microwave heating has been shown to significantly accelerate these reactions.[8]

Q3: How can I effectively purify my pyridazine product from unreacted starting materials and byproducts like hydrazones?

A3: Purification strategies depend on the physical properties of your product and the impurities.

  • Crystallization: If your pyridazine is a solid, recrystallization is often the most effective method for achieving high purity.

  • Column Chromatography: This is a versatile method for separating mixtures. For basic pyridazine compounds, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.

  • Acid-Base Extraction: Since pyridazines are basic, you can often perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic pyridazine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base and extract your purified pyridazine back into an organic solvent.

Q4: Are there any unexpected rearrangements I should be aware of during pyridazine synthesis?

A4: Yes, under certain conditions, unexpected rearrangements can occur. For example, some pyridazine derivatives have been observed to undergo ring contraction or dismutation reactions at elevated temperatures.[9] Photochemical reactions of pyridazine N-oxides can also lead to a variety of rearranged products. It is always advisable to thoroughly characterize your product to confirm its structure, especially when using forcing reaction conditions.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 385(6704), eadn8259. [Link]

  • de Visser, S. P., et al. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. The Journal of Organic Chemistry, 71(13), 4903–4909. [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 44-58. [Link]

  • Heinisch, G., & Matuszczak, B. (1991). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]

  • Ouchi, T., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. The Journal of Organic Chemistry, 78(16), 7845–7858. [Link]

  • De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting By-product Formation in Reactions with Ethyl 6-Aminopyridazine-3-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 6-aminopyridazine-3-carboxylate. This guide is designed to provide in-depth troubleshooting for c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 6-aminopyridazine-3-carboxylate. This guide is designed to provide in-depth troubleshooting for common by-product formation and other experimental challenges encountered when using this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Introduction to the Reactivity of Ethyl 6-Aminopyridazine-3-carboxylate

Ethyl 6-aminopyridazine-3-carboxylate is a valuable reagent in medicinal chemistry, often utilized in the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyridazines. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a variety of chemical transformations. However, this same reactivity profile can lead to several undesired side reactions. The electron-deficient nature of the pyridazine ring influences the nucleophilicity of the exocyclic amino group, often necessitating carefully optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with ethyl 6-aminopyridazine-3-carboxylate is sluggish and giving low yields. What is the likely cause?

The primary reason for sluggish amide coupling is the reduced nucleophilicity of the 6-amino group. The electron-withdrawing nature of the pyridazine ring deactivates the amino group, making it a weaker nucleophile than a typical aniline. Standard coupling reagents may be insufficient to promote the reaction efficiently.

Troubleshooting Steps:

  • Utilize a more potent coupling reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective for coupling with electron-deficient amines compared to standard reagents like HBTU/HOBt.[1]

  • Activate the carboxylic acid: Converting the carboxylic acid to its more reactive acid chloride can overcome the low nucleophilicity of the amine. However, this method can introduce other side reactions if not performed carefully.

  • Employ a stronger, non-nucleophilic base: If your protocol includes a base, consider switching from triethylamine to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a phosphazene base to ensure complete deprotonation of the amine.

Q2: I am observing a by-product with a mass of +16 Da compared to my starting material or product. What could it be?

The formation of a +16 Da impurity strongly suggests the oxidation of one of the pyridazine nitrogen atoms to an N-oxide. This is a common side reaction for pyridine and pyridazine derivatives, especially when reactions are heated in the presence of air or oxidizing agents.

Troubleshooting Steps:

  • Ensure an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen. Degassing the solvent prior to use can also be beneficial.

  • Use high-purity solvents: Solvents can contain oxidizing impurities. Using freshly distilled or high-purity anhydrous solvents is recommended.

  • Avoid excessive heat: If possible, run the reaction at a lower temperature to disfavor oxidation.

Q3: My reaction mixture is showing signs of dimerization or polymerization. How can I prevent this?

Dimerization or oligomerization can occur through self-condensation, particularly at higher concentrations or temperatures. The amino group of one molecule can potentially react with the ester group of another, or other reactive intermediates can lead to self-assembly.

Troubleshooting Steps:

  • Lower the reaction concentration: Running the reaction at a higher dilution will disfavor intermolecular reactions.

  • Slow addition of reagents: Adding one of the key reagents slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus reducing the likelihood of self-reaction.

  • Protecting group strategy: If the dimerization is suspected to involve the amino group, consider a protecting group strategy if it does not interfere with the desired transformation.

In-Depth Troubleshooting Guides

Issue 1: Formation of Hydrolysis By-products

Symptom: Observation of 6-aminopyridazine-3-carboxylic acid as a significant by-product in your reaction mixture, confirmed by LC-MS or NMR.

Causality: The ethyl ester of ethyl 6-aminopyridazine-3-carboxylate is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can be a significant issue in reactions that are run for extended periods or at elevated temperatures in non-anhydrous solvents.

Mitigation Protocol:

  • Strictly Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.

    • Ensure all reagents are anhydrous. If necessary, dry them using appropriate methods.

  • Control of pH:

    • If the reaction requires a base, use a non-nucleophilic, anhydrous base. Proton sponges can be a good option.

    • If acidic conditions are necessary, use a Lewis acid or an acid scavenger to minimize the presence of free protons that can catalyze hydrolysis.

  • Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or LC-MS to determine the point of completion. Avoid unnecessarily long reaction times.

    • If possible, conduct the reaction at a lower temperature to reduce the rate of hydrolysis.

Issue 2: By-products from Cyclocondensation Reactions

Symptom: In the synthesis of fused ring systems (e.g., pyrimido[4,5-d]pyridazines), you observe the formation of regioisomers or other unexpected heterocyclic structures.

Causality: Cyclocondensation reactions involving bifunctional reagents can sometimes proceed through different pathways, leading to a mixture of products. The regioselectivity can be highly dependent on the reaction conditions and the specific nature of the condensing partner.

Troubleshooting Workflow:

G start Low Regioselectivity in Cyclocondensation temp Optimize Reaction Temperature start->temp solvent Screen Different Solvents start->solvent catalyst Investigate Catalyst Effects (Acidic vs. Basic) start->catalyst reagent_order Change Order of Reagent Addition start->reagent_order product Improved Yield of Desired Isomer temp->product solvent->product catalyst->product reagent_order->product

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition for the formation of the desired regioisomer.

  • Solvent Screening: The polarity of the solvent can influence the transition states of competing reaction pathways. Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile).

  • Catalyst Investigation: If the reaction is catalyzed, investigate the effect of both acidic (e.g., p-toluenesulfonic acid) and basic (e.g., potassium carbonate) catalysts. The choice of catalyst can significantly influence the cyclization pathway.

  • Order of Reagent Addition: In some cases, pre-mixing certain reagents before the addition of the final component can favor the formation of a specific intermediate, leading to improved regioselectivity.

Data Summary Table

IssueCommon By-productProbable CauseKey Troubleshooting Parameters
Amide Coupling Unreacted Starting MaterialLow nucleophilicity of the amino groupCoupling reagent, base, temperature
Oxidation N-oxide (+16 Da)Air or oxidant exposureInert atmosphere, pure solvents
Hydrolysis Carboxylic acidPresence of water, acid, or baseAnhydrous conditions, pH control
Dimerization Dimer/OligomerHigh concentration/temperatureReaction concentration, slow addition
Cyclocondensation RegioisomersNon-selective reaction pathwayTemperature, solvent, catalyst

Experimental Protocols

Protocol 1: Optimized Amide Coupling with an Electron-Deficient Amine

This protocol is designed to improve the yield of amide coupling reactions with ethyl 6-aminopyridazine-3-carboxylate.[1]

  • To a dry round-bottom flask under an argon atmosphere, add the carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add ethyl 6-aminopyridazine-3-carboxylate (1.0 equivalent) to the reaction mixture.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise to the stirring solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Minimizing N-Oxide Formation

This protocol outlines general best practices to avoid the formation of N-oxide by-products.

Caption: Workflow to minimize N-oxide by-products.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Handling: Use anhydrous solvents and add them to the reaction flask via syringe. Handle all reagents under the inert atmosphere.

  • Reaction Conditions: If possible, conduct the reaction at the lowest effective temperature. If heating is required, use an oil bath with a temperature controller to avoid overheating.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere.

References

  • G. A. Papaioannou, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 6-Aminopyridazine-3-Carboxylate

Welcome to the technical support center for the synthesis of ethyl 6-aminopyridazine-3-carboxylate. This critical heterocyclic building block is foundational in the development of various pharmaceutical agents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 6-aminopyridazine-3-carboxylate. This critical heterocyclic building block is foundational in the development of various pharmaceutical agents. However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and safety.[1][2][3]

This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. It is divided into two main sections: Frequently Asked Questions (FAQs) for a quick overview of common queries, and a detailed Troubleshooting Guide for in-depth problem-solving during your scale-up campaigns.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for ethyl 6-aminopyridazine-3-carboxylate?

The most prevalent and industrially viable route involves a two-step process starting from a dichloropyridazine precursor, typically ethyl 4,6-dichloropyridazine-3-carboxylate.[4][5][6] The synthesis proceeds via:

  • Selective Amination: A nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by an amino group. This is often achieved using ammonia or a protected amine source. The regioselectivity of this step is crucial.[7][8][9]

  • Dehalogenation: The remaining chlorine atom is subsequently removed, typically via catalytic hydrogenation.

This route is generally favored for its scalability due to the availability of starting materials and the robustness of the reactions involved.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

There are two major safety considerations:

  • Thermal Runaway: The initial amination (SNAr) reaction can be highly exothermic. Without proper heat management, this can lead to a thermal runaway, especially at a larger scale where the surface-area-to-volume ratio decreases.[1] Careful control of reagent addition rates and efficient reactor cooling are paramount.

  • Handling of Reagents:

    • Phosphorus Oxychloride (POCl₃): If you are synthesizing the dichloropyridazine starting material, be aware that POCl₃ is highly corrosive and reacts violently with water.[5]

    • Catalytic Hydrogenation: The use of hydrogen gas in the dehalogenation step requires appropriate safety measures to prevent the risk of fire or explosion. Utilizing a well-maintained and properly grounded hydrogenation reactor is essential.

Q3: Which analytical techniques are recommended for in-process control and final product analysis?

For effective monitoring and quality control, a combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of reaction conversion, impurity profiling, and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. 1H NMR can be particularly useful for determining the regioselectivity of the amination step.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any unknown impurities.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield in the Amination Step

Q: My amination reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I optimize the process?

A: A drop in yield upon scale-up is a common challenge and can often be attributed to several factors that are less pronounced at a smaller scale.[1][3]

Potential Causes:

  • Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration.[1] This can promote the formation of side products or cause degradation of the desired product. The exothermic nature of the SNAr reaction exacerbates this issue.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or inadequate temperature control.

  • Side Reactions: Dimerization or reaction at the ester group can become more prevalent under suboptimal conditions.

Step-by-Step Solutions:

  • Optimize Mixing:

    • Ensure the reactor's agitator is appropriate for the vessel geometry and batch volume.

    • Experiment with different agitation speeds to improve homogeneity without causing excessive shear.

  • Controlled Reagent Addition:

    • Instead of adding the aminating agent all at once, implement a slow, controlled addition using a syringe pump or a dropping funnel. This helps to manage the exotherm and maintain a more consistent reaction temperature.

  • Temperature Management:

    • Utilize a jacketed reactor with a reliable cooling system.

    • Monitor the internal batch temperature closely and adjust the addition rate or cooling fluid temperature as needed.

  • Reaction Monitoring:

    • Take regular samples for HPLC analysis to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to degradation.

Below is a table summarizing a hypothetical optimization of reaction conditions based on these principles:

ParameterInitial Lab ScaleOptimized Scale-UpRationale for Change
Reagent Addition All at onceOver 2 hoursManages exotherm, minimizes side products.
Temperature (°C) 25°C (uncontrolled)Maintained at 15-20°CPrevents thermal runaway and degradation.
Agitation (RPM) 300500Improves mass and heat transfer.
Reaction Time (h) 46 (or until completion by HPLC)Ensures complete conversion.
Yield 65%85%Improved process control leads to higher yield.
Issue 2: Formation of a Troublesome Impurity

Q: During purification, I'm struggling with an impurity that has a very similar polarity to my desired product. What could this be, and how can I prevent its formation?

A: This is a classic purification challenge. The impurity is likely a regioisomer, where the amino group has substituted the other chlorine atom, or a di-substituted product.

Plausible Impurity Structures and Prevention:

  • Regioisomer Formation: In unsymmetrical dichloropyridazines, the electronic environment of the two chlorine atoms can be different, leading to a mixture of products.[7]

    • Mechanism: The nucleophilic attack of ammonia can occur at either of the chlorine-bearing carbons. The preferred site is usually determined by the electronic and steric effects of the ester group.

    • Prevention:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.

      • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, isopropanol, dioxane) to find the optimal conditions.

  • Di-substituted Product: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), a second amination can occur, replacing both chlorine atoms.

    • Prevention:

      • Stoichiometry Control: Use a slight excess, but not a large excess, of the aminating agent.

      • Careful Monitoring: Stop the reaction as soon as the starting material is consumed (as determined by HPLC) to prevent the formation of the di-substituted byproduct.

Issue 3: Difficulties with Product Isolation and Crystallization

Q: My product tends to oil out during crystallization, and I'm experiencing significant losses during purification. What are some effective strategies for isolation?

A: Isolation and purification are critical steps where significant material loss can occur, especially during scale-up.[1]

Optimized Protocol for Crystallization:

  • Solvent Screening:

    • Perform small-scale solvent screening to identify an optimal single-solvent or dual-solvent system. Good solvent systems are those in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for this type of molecule include ethyl acetate/heptane, ethanol/water, or isopropanol.

  • Controlled Cooling:

    • Avoid "crash cooling" by placing the hot solution directly into an ice bath. This often leads to the formation of oils or very fine, impure crystals.

    • Implement a gradual cooling profile. For example, allow the solution to cool naturally to room temperature, and then slowly cool it further using a circulating chiller.

  • Seeding:

    • If you have a small amount of pure product, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve the crystal form and purity.

  • Anti-Solvent Addition:

    • In a dual-solvent system, dissolve the crude product in a "good" solvent and then slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed. This can induce crystallization.

Visualizations

Synthetic Pathway

Synthetic Pathway Figure 1: General Synthetic Route A Ethyl 4,6-dichloropyridazine-3-carboxylate B Ethyl 6-amino-4-chloropyridazine-3-carboxylate A->B 1. NH3 (or equivalent) S_NAr Reaction C Ethyl 6-aminopyridazine-3-carboxylate (Final Product) B->C 2. H2, Pd/C Dehalogenation

Caption: General Synthetic Route

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Figure 2: Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check via HPLC) start->check_completion check_impurities Are significant impurities being formed? (Check via HPLC/MS) check_completion->check_impurities Yes optimize_time_temp Increase reaction time or temperature cautiously. Monitor closely. check_completion->optimize_time_temp No improve_mixing Improve mass/heat transfer: - Increase agitation - Check reactor geometry check_impurities->improve_mixing Yes end Yield Improved optimize_time_temp->end control_addition Implement slow, controlled addition of reagents to manage exotherm. improve_mixing->control_addition control_addition->end

Caption: Decision Tree for Low Yield

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. ResearchGate.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • nucleophilic aromatic substitutions. YouTube.
  • Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate.
  • Challenges of scaling up production from grams to kilos. Chemtek Scientific.
  • Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
  • Ethyl 4,6-dichloropyrridazine-3-carboxylate. ChemicalBook.
  • Ethyl 4,6-dichloropyridazine-3-carboxylate. PubChem.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Pyridazine Ring Formation

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in constructing the pyri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in constructing the pyridazine core. Pyridazine and its derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be fraught with challenges leading to suboptimal yields.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles governing pyridazine formation. By understanding the "why" behind each step, you can diagnose issues more effectively and rationally design solutions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions to establish a strong foundational understanding of pyridazine synthesis.

Q1: What is the most common and versatile method for synthesizing the pyridazine ring?

The most prevalent and robust strategy for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][3] This method is widely applicable for creating a variety of alkyl- or aryl-substituted pyridazines.[4]

The core transformation involves a double condensation to form a dihydropyridazine intermediate, which then undergoes oxidation to the aromatic pyridazine.

  • Key Reactants:

    • Four-Carbon Component: Saturated or unsaturated 1,4-diketones, γ-ketoacids, or maleic anhydride derivatives are commonly used.[5][6]

    • Two-Nitrogen Component: Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine, alkylhydrazines).

The choice of starting materials dictates the final substitution pattern on the pyridazine ring. For instance, using a substituted hydrazine will result in an N-substituted pyridazinium salt or a pyridazinone, depending on the subsequent reaction steps.

Q2: What are the most critical parameters to control for achieving high yields in a pyridazine synthesis?

Success in pyridazine synthesis hinges on the careful control of four key parameters:

  • Reagent Purity and Stoichiometry: Ensure the high purity of both the dicarbonyl compound and the hydrazine. Impurities can introduce competing side reactions.[7] Use a slight excess (1.1-1.2 equivalents) of hydrazine to drive the reaction to completion, but avoid a large excess which can complicate purification.

  • Temperature: Temperature is a double-edged sword. It must be high enough to overcome the activation energy for the cyclization and dehydration steps, but excessive heat can promote decomposition or the formation of undesired byproducts.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.

  • Solvent: The solvent plays a critical role in solubility, reaction rate, and even selectivity. Protic solvents like ethanol and acetic acid are most common. Acetic acid is particularly effective as it can act as both a solvent and an acid catalyst, facilitating the dehydration steps.[7][8]

  • pH Control: The pH of the reaction medium is paramount. The initial condensation requires the hydrazine to be a nucleophile, which is favored under neutral to slightly basic conditions. However, the subsequent dehydration steps to form the imine and cyclize are acid-catalyzed.[9][10] This is why acidic solvents like acetic acid or the addition of a catalytic amount of acid are often beneficial.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect analyses for specific problems encountered during pyridazine synthesis.

Problem 1: Low or No Product Formation (Poor Reaction Conversion)

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.

Q: My reaction between a 1,4-dicarbonyl compound and hydrazine is not proceeding. What are the likely causes?

A: This issue typically points to one of three areas: reagent viability, insufficient activation energy (temperature), or incorrect catalytic conditions (pH).

  • Root Cause A: Reagent Quality and Handling

    • The "Why": Hydrazine hydrate is a strong reducing agent and can be susceptible to oxidation over time if not stored properly. The 1,4-dicarbonyl compound, especially if unsaturated, can be prone to polymerization or degradation.

    • Troubleshooting Steps:

      • Verify the purity of your hydrazine. If it is old, consider using a freshly opened bottle or purifying it by distillation.

      • Check the stability of your dicarbonyl compound. If it is an aldehyde, it may have oxidized to the corresponding carboxylic acid.

      • Ensure you are using the correct stoichiometry.

  • Root Cause B: Inadequate Temperature

    • The "Why": The cyclization-dehydration cascade has a significant activation barrier. Room temperature is often insufficient, especially for less reactive or sterically hindered substrates.[6]

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature. Refluxing in ethanol (78 °C) or acetic acid (118 °C) is a common starting point.

      • Use TLC to monitor the consumption of the limiting reagent at different temperatures to identify the optimal condition.

      • For highly unreactive substrates, microwave irradiation can sometimes provide the necessary energy to drive the reaction to completion in a shorter time.[6]

  • Root Cause C: Suboptimal pH

    • The "Why": The mechanism of hydrazone formation is exquisitely pH-dependent. At very low pH, the hydrazine is fully protonated and no longer nucleophilic. At high pH, the carbonyl is not activated and the crucial dehydration step is slow. The optimal pH is typically weakly acidic (pH 4-6), where there is enough free hydrazine to act as a nucleophile and enough acid to catalyze dehydration.[11][12]

    • Troubleshooting Steps:

      • If running the reaction in a neutral solvent like ethanol, add a catalytic amount of acetic acid (e.g., 5-10 vol%).

      • Consider switching the solvent entirely to glacial acetic acid, which often provides the ideal balance for both catalysis and solubility.[8]

Problem 2: Complex Reaction Mixture & Formation of N-Aminopyrrole Byproduct

Your reaction proceeds, but instead of a clean spot for your pyridazine, you see a complex mixture on your TLC plate. A common and frustrating byproduct is the corresponding N-aminopyrrole.

Q: My reaction is producing a significant amount of an isomeric byproduct, which I suspect is an N-aminopyrrole. How can I favor the formation of the pyridazine?

A: This is a classic selectivity problem arising from two competing cyclization pathways. The initial intermediate formed from the reaction of a 1,4-dicarbonyl with hydrazine can undergo either a [4+2] cyclization to form the six-membered dihydropyridazine or a Paal-Knorr type [4+1] cyclization to form the five-membered N-aminopyrrole.

  • The "Why" - Mechanistic Crossroads:

    • Path A (Desired): Intermolecular attack of the second nitrogen of the hydrazine onto the second carbonyl group leads to the six-membered pyridazine ring.

    • Path B (Side Reaction): Intramolecular attack of the first nitrogen onto the second carbonyl after initial hydrazone formation leads to the five-membered N-aminopyrrole.

    G Start 1,4-Dicarbonyl + Hydrazine Intermediate Monohydrazone Intermediate Start->Intermediate Initial Condensation PyridazinePath [4+2] Cyclization (Intermolecular Attack) Intermediate->PyridazinePath Favored by Acidic Solvents PyrrolePath [4+1] Paal-Knorr Cyclization (Intramolecular Attack) Intermediate->PyrrolePath Competing Pathway Product_Pyridazine Dihydropyridazine (Desired Product) PyridazinePath->Product_Pyridazine Product_Pyrrole N-Aminopyrrole (Byproduct) PyrrolePath->Product_Pyrrole Final_Pyridazine Pyridazine (After Oxidation) Product_Pyridazine->Final_Pyridazine Oxidation

    Caption: Competing pathways in pyridazine synthesis.

  • Troubleshooting and Optimization:

    • Solvent Choice is Key: Switching to glacial acetic acid as the solvent often dramatically favors the pyridazine pathway. The acidic environment likely protonates the intermediate in a way that favors the six-membered ring closure.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, higher temperatures can favor the thermodynamically stable but undesired N-aminopyrrole.

    • Hydrazine Derivative: If using a substituted hydrazine, steric bulk on the substituted nitrogen can disfavor the N-aminopyrrole pathway.

Problem 3: Low Isolated Yield Despite Good Conversion

LC-MS analysis of your crude reaction mixture shows a beautiful peak for your product, but after workup and purification, you are left with very little solid material.

Q: I am losing my product during workup and purification. What are the best practices for isolating pyridazines?

A: Low isolated yields are often due to issues with product solubility, stability, or the final oxidation step (if applicable).

  • Root Cause A: Workup and Extraction

    • The "Why": The basic nitrogen atoms in the pyridazine ring mean it can be protonated and become highly water-soluble in acidic conditions. If you perform a standard acidic workup, your product may be staying in the aqueous layer.

    • Troubleshooting Steps:

      • After the reaction, cool the mixture. Many simple pyridazines are solids that will precipitate directly from the reaction mixture (especially from ethanol).[7]

      • If the product does not precipitate, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent like dichloromethane or ethyl acetate.

      • Monitor both the organic and aqueous layers by TLC during extraction to ensure your product is not being lost.

  • Root Cause B: Incomplete Oxidation

    • The "Why": If you start with a saturated 1,4-diketone, the initial product is a 1,4-dihydropyridazine. This intermediate must be oxidized to form the final aromatic pyridazine.[13] While this can sometimes occur spontaneously with air, it is often inefficient. The dihydropyridazine may be less stable or have different solubility properties, leading to loss during workup.

    • Troubleshooting Steps:

      • Introduce a specific oxidation step. Common methods include bubbling air or oxygen through the refluxing reaction mixture or adding a chemical oxidant like chromium trioxide after the cyclization is complete.[5]

      • When using an external oxidant, be sure to quench it properly before workup to avoid side reactions.

  • Root Cause C: Purification

    • The "Why": The basic nature of pyridazines can cause them to streak or decompose on standard silica gel.

    • Troubleshooting Steps:

      • If you must use column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%) or ammonia in methanol.

      • Whenever possible, favor purification by recrystallization or precipitation to minimize yield loss on stationary phases.

Part 3: Data Summaries & Protocols
Table 1: Influence of Solvent on a Model Pyridazine Synthesis

This table summarizes typical outcomes for the reaction of 2,5-hexanedione with hydrazine hydrate under different solvent conditions.

SolventCatalystTypical Temp. (°C)Typical Reaction Time (h)Selectivity (Pyridazine vs. Pyrrole)Notes
EthanolNone788-12ModerateGood for initial trials; product often precipitates on cooling.[5]
EthanolAcetic Acid (cat.)784-6Good to HighAcid catalysis speeds up dehydration, improving yield and time.
Acetic AcidSelf-catalyzed1181-3Very HighOften the best choice for high yield and selectivity; acts as solvent and catalyst.[8]
TolueneNone111>24LowGenerally poor choice; non-polar and aprotic.
WaterAcetic Acid (cat.)1006-10ModerateA greener option, but isolation can be more complex.
General Troubleshooting Workflow

G Start Low Pyridazine Yield Check_Conversion Check Crude Reaction (TLC, LC-MS) Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Starting Material Remains Good_Conversion Problem: Low Isolation Check_Conversion->Good_Conversion Product Formed, Lost Later Step1_Reagents 1. Verify Reagent Purity & Stoichiometry Low_Conversion->Step1_Reagents Step4_Workup 1. Optimize Workup (Neutralize before extraction) Good_Conversion->Step4_Workup Step2_Conditions 2. Optimize Temp & pH (Try Acetic Acid) Step1_Reagents->Step2_Conditions Step3_Selectivity 3. Check for Byproducts (e.g., N-Aminopyrrole) Step2_Conditions->Step3_Selectivity Step5_Oxidation 2. Ensure Full Oxidation (If using sat. dicarbonyl) Step4_Workup->Step5_Oxidation Step6_Purification 3. Use Neutralized Silica or Recrystallize Step5_Oxidation->Step6_Purification

Caption: A systematic workflow for troubleshooting low yields.

Protocol: High-Yield Synthesis of 3,6-dimethylpyridazine

This protocol is a robust starting point for the synthesis of a simple pyridazine from a saturated 1,4-diketone.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (5.71 g, 50 mmol).

    • Add glacial acetic acid (25 mL) as the solvent.

    • Begin stirring and add hydrazine hydrate (2.75 g, 55 mmol, 1.1 eq.) dropwise over 5 minutes. The solution may warm up slightly.

  • Cyclization and Dehydration:

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) to confirm the consumption of 2,5-hexanedione. The initial product is the dihydropyridazine.

  • Oxidation (Aromatization):

    • While maintaining reflux, bubble a gentle stream of air through the reaction mixture via a long needle inserted through the top of the condenser.

    • Continue refluxing with air bubbling for an additional 4-6 hours, or until TLC/LC-MS confirms the complete conversion of the dihydro intermediate to the aromatic pyridazine.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark solution slowly into a beaker containing 100 mL of ice-cold water with stirring.

    • Carefully neutralize the solution by slowly adding solid sodium bicarbonate until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 3,6-dimethylpyridazine can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexanes to yield a white to off-white solid.

References
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. ResearchGate. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Ivan Huc Lab. [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • The effect of solvent on the synthesis of pyridazinones and some reactions of the new compounds. Lookchem. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

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Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of Pyridazine Derivatives

Welcome to the Technical Support Center dedicated to the art and science of cross-coupling reactions involving pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the art and science of cross-coupling reactions involving pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with these important heterocyclic scaffolds. Pyridazines, being electron-deficient and containing coordinating nitrogen atoms, present unique challenges that require a nuanced approach to catalyst and base selection.

This resource moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. Here, you will find troubleshooting guides in a practical Q&A format, detailed optimization protocols, and data-driven insights to empower you to overcome common hurdles and achieve robust, reproducible results.

Part 1: Troubleshooting Common Issues in Pyridazine Cross-Coupling

This section addresses the most frequently encountered problems in the cross-coupling of pyridazine derivatives.

General Troubleshooting

Q1: My reaction shows low or no conversion to the desired product. Where do I start?

A1: This is a common and frustrating issue. A systematic approach is key to identifying the root cause.[1][2]

  • Verify Reagent Integrity:

    • Pyridazine Halide: Ensure your starting material is pure and free of impurities that could poison the catalyst.

    • Coupling Partner: Boronic acids are particularly susceptible to degradation (protodeboronation). Use freshly opened reagents or verify the purity of older batches. For other organometallic reagents, ensure they have been handled under strictly anhydrous and inert conditions.

    • Solvents and Bases: Use anhydrous, degassed solvents. Moisture can lead to unwanted side reactions and catalyst deactivation.[1] Ensure your base is of high purity and has been stored correctly.

  • Scrutinize the Reaction Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction flask has been thoroughly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas. Rigorous degassing of the solvent is crucial.[4]

  • Evaluate the Catalyst System:

    • Precatalyst Activation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate. Consider using a more readily activated Pd(0) source (like Pd(PPh₃)₄) or a modern precatalyst that is designed for easy activation.[5]

    • Ligand Choice: The ligand is critical for stabilizing the active catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient pyridazines, bulky, electron-rich phosphine ligands are often necessary.[6]

Q2: My reaction mixture is turning black. What does this mean, and how can I prevent it?

A2: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[3] This indicates that your catalyst is decomposing.

  • Causes of Catalyst Decomposition:

    • Insufficient Ligand Stabilization: The ligand may not be bulky or electron-donating enough to stabilize the Pd(0) intermediate, leading to aggregation.

    • High Temperatures: Excessive heat can accelerate catalyst decomposition.[3]

    • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[3]

    • Substrate-Induced Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, forming stable, off-cycle complexes that are inactive.[3]

  • Prevention Strategies:

    • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs). These create a sterically hindered environment around the palladium, preventing aggregation.[3]

    • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Ensure a Scrupulously Inert Atmosphere: Rigorous degassing and maintaining a positive pressure of an inert gas are essential.[3]

Part 2: Optimizing the Base: A Critical Parameter

The choice of base is not merely to facilitate transmetalation; it profoundly impacts catalyst stability, substrate integrity, and the overall reaction rate.

Q3: How do I select the right base for my pyridazine cross-coupling reaction?

A3: The ideal base depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the functional group tolerance of your substrates.

  • For Suzuki-Miyaura Reactions:

    • Inorganic carbonate bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are commonly used, often in an aqueous/organic solvent mixture.[7][8][9]

    • Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in anhydrous conditions.[10]

    • Phosphate bases (e.g., K₃PO₄) are another good option, particularly for sensitive substrates.

  • For Buchwald-Hartwig Aminations:

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice but can be incompatible with base-sensitive functional groups.[11][12]

    • Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative for substrates with protic functional groups.[12]

    • Weaker carbonate and phosphate bases can be used with more advanced catalyst systems (e.g., G2, G3, G4 precatalysts).[5][11]

  • For Sonogashira and Heck Reactions:

    • Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed.[13][14]

    • Inorganic bases like K₂CO₃ can also be effective in Heck reactions.[15][16]

Table 1: Comparison of Common Bases in Pyridazine Cross-Coupling

BasepKa of Conjugate AcidCommon ApplicationsKey Considerations
NaOtBu~19Buchwald-HartwigHigh reactivity; incompatible with many electrophilic functional groups.[11][12]
LHMDS~26Buchwald-HartwigTolerates protic functional groups; useful for low-temperature aminations.[12]
K₃PO₄~12.3Suzuki, Buchwald-HartwigGood for base-sensitive substrates; moderate reactivity.
Cs₂CO₃~10.3Suzuki, Buchwald-HartwigGood solubility in organic solvents; often provides high yields.[10]
K₂CO₃~10.3Suzuki, HeckCost-effective and widely used; requires careful optimization.[4][15]
Na₂CO₃~10.3SuzukiStandard base for many Suzuki reactions; often used in aqueous media.[7][8]
Et₃N~10.7Sonogashira, HeckActs as both a base and a scavenger for HX byproducts.[13]

Part 3: Catalyst and Ligand Selection for Pyridazine Scaffolds

The electron-deficient nature of the pyridazine ring facilitates oxidative addition but also makes the system prone to catalyst inhibition. The right ligand is therefore crucial for a successful outcome.

Q4: My standard Pd(PPh₃)₄ catalyst isn't working well. What are my alternatives?

A4: While Pd(PPh₃)₄ is a workhorse catalyst, it often fails with challenging substrates like pyridazines. Modern catalyst systems offer significantly improved performance.

  • The Role of Ligands:

    • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[17]

    • Steric Bulk: Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst. They also prevent the formation of inactive catalyst dimers and stabilize the Pd(0) state against decomposition.[18]

  • Recommended Ligand Classes for Pyridazines:

    • Buchwald Biaryl Phosphine Ligands: This class of ligands (e.g., XPhos, SPhos, RuPhos) is highly effective for a wide range of cross-coupling reactions, including those involving heteroaryl halides.[5] They offer a good balance of steric bulk and electron-donating ability.

    • Josiphos Ligands: These ferrocene-based ligands have shown excellent activity for the coupling of heteroaryl chlorides.[19]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and form very stable complexes with palladium, making them highly resistant to deactivation. They are particularly useful for challenging couplings.

Q5: What is a "precatalyst" and should I be using one?

A5: A precatalyst is a stable, air-tolerant palladium(II) complex that is readily converted to the active palladium(0) catalyst under the reaction conditions. Modern Buchwald precatalysts (G2, G3, G4, G6) are highly recommended.[5]

  • Advantages of Modern Precatalysts:

    • Air and Moisture Stability: Simplifies reaction setup.

    • Reliable Activation: Ensures the formation of a consistent amount of the active catalyst.

    • Broad Scope: Effective for a wide range of substrates and coupling partners.[5]

Part 4: Experimental Protocols and Workflows

Protocol 1: General Procedure for Catalyst/Ligand Screening in Suzuki-Miyaura Coupling

This protocol is designed for the parallel screening of multiple catalyst/ligand combinations to quickly identify optimal conditions.

  • Preparation: In a glovebox, array a series of reaction vials each containing a stir bar.

  • Addition of Solids: To each vial, add the pyridazine halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In separate stock solutions, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., XPhos, SPhos, P(t-Bu)₃) in degassed solvent (e.g., dioxane). Add the appropriate amounts of the precatalyst and ligand solutions to each vial to achieve the desired catalyst loading (e.g., 1-2 mol % Pd).

  • Reaction Initiation: Add degassed solvent to each vial to reach the desired concentration. Seal the vials tightly.

  • Heating and Monitoring: Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals.

  • Analysis: Compare the conversion and yield for each catalyst/ligand combination to identify the most effective system.

Visualizing the Troubleshooting Workflow

When a reaction fails, a logical sequence of checks can quickly diagnose the problem.

TroubleshootingWorkflow Start Low/No Product Yield Reagent_Check Check Reagent Quality (Purity, Anhydrous) Start->Reagent_Check Reagent_OK Reagents OK? Reagent_Check->Reagent_OK Atmosphere_Check Verify Inert Atmosphere (Degassing, Purging) Atmosphere_OK Atmosphere OK? Atmosphere_Check->Atmosphere_OK Catalyst_Check Evaluate Catalyst System (Precatalyst, Ligand) Catalyst_OK Catalyst System OK? Catalyst_Check->Catalyst_OK Conditions_Check Assess Reaction Conditions (Temp, Concentration) Optimize_Conditions Optimize Temp/ Solvent/Base Conditions_Check->Optimize_Conditions Reagent_OK->Atmosphere_Check Yes Fix_Reagents Purify/Replace Reagents Reagent_OK->Fix_Reagents No Atmosphere_OK->Catalyst_Check Yes Fix_Atmosphere Improve Degassing/ Inert Gas Technique Atmosphere_OK->Fix_Atmosphere No Catalyst_OK->Conditions_Check Yes Screen_Catalysts Screen Different Catalysts/Ligands Catalyst_OK->Screen_Catalysts No Fix_Reagents->Start Fix_Atmosphere->Start Screen_Catalysts->Start Optimize_Conditions->Start

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational optimization.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R-X PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM + R'-M PdII_R R-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Baruah, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3066. [Link]

  • Gisbertz, S., et al. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. Nature Catalysis, 3, 611–620. [Link]

  • Hughes, D. L. (2003). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. Organic Letters, 5(23), 4345–4348. [Link]

  • Pieber, B., et al. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate. [Link]

  • Sandberg, J. L. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Kaur, N. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 23(01), 15-36. [Link]

  • Baruah, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]

  • Singh, R., et al. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Brazilian Chemical Society, 22(8), 1421-1444. [Link]

  • Stanforth, S. P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4136–4142. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ito, H., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8176–8183. [Link]

  • Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5256. [Link]

  • Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Panda, N. (2018). Heck Reaction—State of the Art. Catalysts, 8(3), 114. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. [Link]

  • Gisbertz, S., et al. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. OUCI. [Link]

  • ResearchGate. (2019). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(4), 958-979. [Link]

  • ResearchGate. (2017). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Baruah, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]

  • Snieckus, V., & Workentin, M. S. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(11), 7419–7432. [Link]

  • ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Li, Y., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Tetrahedron, 70(43), 8049–8054. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Calò, V., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 11(17), 2913–2919. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Baruah, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3066. [Link]

  • ResearchGate. (n.d.). Screening of optimal conditions. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 6-Aminopyridazine-3-Carboxylate Reaction Products

Authored for Researchers, Scientists, and Drug Development Professionals The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole mome...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are critical for molecular recognition and drug-target interactions.[1] Ethyl 6-aminopyridazine-3-carboxylate, in particular, serves as a versatile starting material for synthesizing a diverse array of bioactive molecules.[2][3][4] However, the chemical reactivity of its bifunctional nature—an aromatic amine and an ester-substituted diazine ring—presents significant challenges in structural elucidation. The potential for forming regioisomers and other closely related byproducts necessitates a rigorous and multi-faceted validation strategy.

This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural determination of derivatives synthesized from this core. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating workflow that upholds the highest standards of scientific integrity.

The Analytical Imperative: Navigating Isomeric Ambiguity

Reactions involving ethyl 6-aminopyridazine-3-carboxylate can proceed through several pathways. For instance, an acylation or alkylation reaction could occur at the exocyclic amino group or at one of the ring nitrogens. This creates a landscape of potential isomers whose physical properties may be nearly identical, yet their biological activities could differ dramatically. Relying on a single analytical technique can lead to misinterpretation. Therefore, an integrated approach is not just recommended; it is essential for definitive structural assignment.[5]

Start Ethyl 6-aminopyridazine-3-carboxylate ProductA Product A (N-6 Substitution) Start->ProductA Pathway A ProductB Product B (Ring N-1 Substitution) Start->ProductB Pathway B ProductC Product C (Ring N-2 Substitution) Start->ProductC Pathway C Reagent Electrophile (e.g., R-X) Reagent->Start NMR Validation Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) H1 Acquire ¹H NMR Sample->H1 C13 Acquire ¹³C NMR Sample->C13 COSY Acquire COSY H1->COSY HSQC Acquire HSQC H1->HSQC Analysis Integrate Data & Assign Structure H1->Analysis C13->Analysis COSY->Analysis HMBC Acquire HMBC HSQC->HMBC HMBC->Analysis

Caption: A streamlined workflow for comprehensive NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful technique that provides two critical pieces of information: the precise molecular weight and a fragmentation pattern that can help elucidate the structure.

Expertise in Action: High Resolution is Key

Low-resolution MS can confirm the molecular weight, but high-resolution mass spectrometry (HRMS) is essential for gaining confidence in the elemental composition. [6]By providing a mass measurement with an accuracy of <5 ppm, HRMS can often distinguish between isomeric products that have the same nominal mass but different elemental formulas. Furthermore, tandem MS (MS/MS) experiments are invaluable. In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a unique fingerprint. For example, a substituent on the exocyclic amine will likely produce a different fragmentation pathway (e.g., loss of the substituent) compared to a substituent on the pyridazine ring. [7]

Comparative MS Data for Hypothetical Products
Structure Molecular Formula Calculated Exact Mass [M+H]⁺ Key Fragmentation Pathway
Ethyl 6-acetamidopyridazine-3-carboxylate C₉H₁₁N₃O₃210.0873Loss of ketene (-42 Da) from the amide; subsequent ester fragmentation.
Ethyl 6-amino-4-acetylpyridazine-3-carboxylate C₉H₁₁N₃O₃210.0873Loss of methyl radical (-15 Da) or CO (-28 Da) from the ketone.
Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL using the mobile phase. [8]2. Chromatography: Use a suitable HPLC or UHPLC method to separate the analyte from any impurities before it enters the mass spectrometer. This is crucial for complex reaction mixtures.

  • MS Acquisition:

    • Acquire a full scan HRMS spectrum in positive ion mode (using electrospray ionization, ESI) to determine the exact mass of the molecular ion ([M+H]⁺).

    • Perform a data-dependent MS/MS experiment on the most intense ion (the presumed molecular ion) to obtain fragmentation data.

  • Data Analysis:

    • Confirm that the measured exact mass matches the calculated mass for the expected elemental formula within a 5 ppm error margin.

    • Analyze the fragmentation pattern to support the proposed structure and rule out isomers.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

When NMR and MS data are ambiguous, or when absolute stereochemistry must be determined, single-crystal X-ray crystallography provides the definitive answer. [9]It generates a three-dimensional model of the molecule, showing the precise location of every atom and their connectivity.

Expertise in Action: The Practical Bottleneck

The primary and most significant challenge of this technique is the need for a single, high-quality crystal suitable for diffraction. [5]Growing such crystals can be a time-consuming process of trial and error, involving screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). While its output is unparalleled in its clarity, the input requirement makes it a final arbiter rather than a routine screening tool.

Protocol: X-ray Crystallography
  • Crystal Growth: Screen for crystallization conditions by dissolving the purified compound in a variety of solvents and solvent systems. Attempt slow evaporation, cooling, or vapor diffusion methods.

  • Crystal Selection: Identify a well-formed, single crystal under a microscope and mount it on the diffractometer.

  • Data Collection: Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, unambiguous molecular structure. [10]

An Integrated and Self-Validating Strategy

A robust validation workflow leverages the strengths of each technique in a logical sequence. This approach ensures efficiency and builds a self-validating case for the proposed structure, which is critical for publications, patents, and regulatory submissions.

Start Purified Reaction Product LCMS Step 1: LC-HRMS Start->LCMS CheckMass Correct Mass & Formula? LCMS->CheckMass NMR Step 2: 1D & 2D NMR CheckMass->NMR Yes Stop Structure Invalid Re-evaluate Synthesis CheckMass->Stop No CheckStructure Structure Unambiguous? NMR->CheckStructure Xray Step 3: X-ray Crystallography (If needed) CheckStructure->Xray No / Ambiguous Done Structure Validated CheckStructure->Done Yes Xray->Done

Caption: An integrated workflow for robust structural validation.

Conclusion

The structural validation of ethyl 6-aminopyridazine-3-carboxylate derivatives is a non-trivial task that demands more than a cursory analytical check. The potential for isomerism requires a thoughtful, multi-technique approach grounded in a deep understanding of each method's strengths and limitations. By integrating HRMS, advanced NMR spectroscopy, and, when necessary, X-ray crystallography, researchers can ensure the integrity of their results, paving the way for the successful development of novel therapeutics based on this valuable heterocyclic core.

References

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Katritzky, A. R., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Pitucha, M. (Ed.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Available at: [Link]

  • Gherghel, S., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH). Available at: [Link]

  • El-Sharkawy, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1982). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

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  • Riyazuddin, M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Available at: [Link]

  • Request PDF: Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate. Available at: [Link]

  • Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. Available at: [Link]

  • Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

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  • Al-Omar, M. A., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). Available at: [Link]

  • 3-Aminopyridine. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

  • El-Faham, A., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. Available at: [Link]

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  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC - NIH. Available at: [Link]

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. Available at: [Link]

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  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. (2021). PMC - NIH. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available at: [Link]

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Comparative

LC-MS analysis for purity determination of ethyl 6-aminopyridazine-3-carboxylate products.

A Comparative Guide to LC-MS Analysis for Purity Determination of Ethyl 6-Aminopyridazine-3-carboxylate Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Pharmaceutical Intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to LC-MS Analysis for Purity Determination of Ethyl 6-Aminopyridazine-3-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This principle extends to its precursors, such as ethyl 6-aminopyridazine-3-carboxylate, a key building block in the synthesis of various therapeutic agents.[1][2] The pyridazine core is a significant pharmacophore, and the purity of this intermediate directly impacts the safety and efficacy of the final drug product by influencing its impurity profile.[3][4] Controlling impurities at this early stage is a cornerstone of Quality by Design (QbD), preventing costly downstream purification challenges and ensuring regulatory compliance.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the purity determination of ethyl 6-aminopyridazine-3-carboxylate. We will delve into the causality behind methodological choices, present detailed protocols, and offer a framework for selecting the most appropriate analytical strategy.

The Analytical Challenge: Profiling Ethyl 6-Aminopyridazine-3-carboxylate

The structure of ethyl 6-aminopyridazine-3-carboxylate presents a unique analytical challenge. It possesses a polar aromatic amine group, a relatively non-polar ethyl ester group, and a basic pyridazine ring. Potential impurities can arise from various sources, including unreacted starting materials, by-products from side reactions (e.g., dimerization, hydrolysis of the ester), or degradation products.[5] An ideal analytical method must therefore be capable of:

  • High Specificity: To resolve the main component from structurally similar impurities and potential isomers.

  • High Sensitivity: To detect and quantify trace-level impurities, particularly potentially genotoxic impurities (PGIs), which have stringent control limits.[6]

  • Wide Dynamic Range: To accurately quantify the main peak (at ~100%) and impurities (at levels <0.1%).

  • Structural Elucidation: To provide mass information that aids in the identification of unknown impurities.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the comprehensive purity analysis of ethyl 6-aminopyridazine-3-carboxylate, LC-MS stands out as the gold standard. It synergistically combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, providing unequivocal identification and quantification of impurities.[7][8][9]

The Rationale Behind the LC-MS Approach

The selection of LC-MS is a deliberate choice driven by the need for definitive data. While traditional HPLC with Ultraviolet (UV) detection is a powerful quantitative tool, it falls short when dealing with co-eluting peaks or impurities that lack a strong chromophore.[10][11] Mass spectrometry overcomes this by providing mass-to-charge ratio (m/z) data, a fundamental property of the molecule, which allows for confident peak identification and the ability to "see" impurities that might be hidden under the main peak in a UV chromatogram.[12] For a molecule like ethyl 6-aminopyridazine-3-carboxylate, which contains readily ionizable basic nitrogens, Electrospray Ionization (ESI) is an exceptionally effective and gentle ionization technique, making it highly compatible with MS analysis.[13]

Experimental Workflow: LC-MS Purity Determination

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Product Accurately (e.g., 10 mg) B Dissolve in Diluent (e.g., 10 mL Acetonitrile/Water) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Filter through 0.22 µm Syringe Filter into LC Vial C->D E Inject Sample onto Reverse-Phase C18 Column D->E F Gradient Elution (Water/ACN with Formic Acid) E->F G Eluent enters ESI Source (Positive Ion Mode) F->G H Mass Analyzer (e.g., Quadrupole, TOF) Scans m/z Range G->H I Generate Total Ion Chromatogram (TIC) H->I J Integrate All Peaks (Area % Calculation) I->J K Extract Ion Chromatograms (EIC) for Known Impurities I->K L Analyze Mass Spectra of Unknown Peaks for ID I->L M Final Purity Report J->M K->M L->M

Caption: Workflow for LC-MS purity analysis of ethyl 6-aminopyridazine-3-carboxylate.

Detailed Step-by-Step LC-MS Protocol

This protocol is a self-validating system designed for robustness and accuracy.

  • System Suitability and Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons for efficient ESI+ ionization and sharpens peak shape.

    • Mobile Phase B: 0.1% Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

    • Diluent: 50:50 Acetonitrile/Water. Rationale: This composition ensures the solubility of the analyte and impurities while being compatible with the initial mobile phase conditions.

    • System Suitability Standard: Prepare a solution containing the main compound and a known, co-eluting impurity (if available) to verify column resolution.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the ethyl 6-aminopyridazine-3-carboxylate product.

    • Transfer to a 10 mL volumetric flask and dissolve in the diluent.

    • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm). Rationale: A C18 stationary phase provides excellent retention for the moderately polar analyte and separates it from potential non-polar impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and improves peak shape and reproducibility.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Rationale: A gradient is essential to elute a wide range of impurities with varying polarities and to ensure the column is cleaned after each injection.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive. Rationale: The two nitrogen atoms on the pyridazine ring are basic and are readily protonated to form [M+H]+ ions.

    • Scan Range: 50 - 500 m/z. Rationale: This range covers the mass of the parent compound (C8H11N3O2, MW = 181.19) and potential dimeric or other higher molecular weight impurities.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

  • Data Analysis:

    • Calculate purity based on the peak area percentage from the Total Ion Chromatogram (TIC).

    • For any detected impurities, analyze the corresponding mass spectrum to propose a molecular weight and potential structure.

    • Utilize tandem MS (MS/MS) for further structural confirmation of significant impurities by analyzing fragmentation patterns.[12]

Comparative Analysis with Alternative Techniques

While LC-MS is the preferred method for comprehensive analysis, other techniques have their place and offer orthogonal data, which is highly valuable in pharmaceutical development.

FeatureLC-MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Specificity Very High (Mass & RT)Moderate (RT only)High (Mass & RT)Very High (Unique Signals)
Sensitivity (LOD/LOQ) Very High (pg-ng)[14]Good (ng-µg)[11]High (pg-ng)Moderate (µg-mg)[15]
Impurity Identification ExcellentPoor (Requires Isolation)Good (for volatiles)Excellent (Structural Info)
Quantitation Good (Requires Standards)Excellent (Robust)Good (Requires Standards)Excellent (Primary Method)[16]
Sample Volatility Not RequiredNot RequiredRequiredNot Required
Derivatization Not RequiredNot RequiredOften Required[17]Not Required
Instrumentation Cost HighLowModerateVery High
Throughput HighHighModerateLow
Best Use Case Impurity ID, trace analysis, comprehensive profilingRoutine QC, potency assayResidual solvents, volatile impuritiesPurity of reference standards, orthogonal assay
HPLC-UV: The Robust Workhorse

High-Performance Liquid Chromatography with UV detection is the most common technique in quality control labs due to its robustness, ease of use, and lower cost.[18] For routine batch release where the impurity profile is well-established, a validated HPLC-UV method is often sufficient. However, its primary limitation is its reliance on retention time for identification. An unknown impurity co-eluting with the main peak would be completely missed, and without mass data, structural elucidation is impossible.[7]

GC-MS: A Niche Application

Gas Chromatography-Mass Spectrometry is a powerful tool for volatile and semi-volatile compounds.[8] While the ethyl ester portion of the target molecule is somewhat volatile, the polar aminopyridazine core makes it unsuitable for direct GC analysis. It would likely require derivatization to increase its volatility and thermal stability, adding complexity and potential sources of error to the analysis.[17][19] Its primary utility in this context would be for analyzing volatile starting materials or residual solvents, not for the primary purity assay of the product itself.

Quantitative NMR (qNMR): The Orthogonal Standard

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method, meaning it can determine purity without needing a reference standard of the analyte itself.[15][20] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for highly accurate purity assignments against a certified internal standard.[21] While its sensitivity is lower than MS, its power lies in providing absolute quantification and rich structural information. It is the ideal technique for certifying the purity of a reference standard that will then be used to quantify impurities in routine LC-MS or HPLC-UV methods.

Decision-Making Framework for Method Selection

The choice of analytical technique is dictated by the stage of development and the specific question being asked.

Decision_Tree A What is the Analytical Goal? B Identify & Characterize Unknown Impurities A->B Discovery/ Development C Routine Purity Check (Known Impurities) A->C QC/Batch Release D Certify a Reference Standard A->D Standard Qualification E Analyze Residual Solvents? A->E Process Control F Use LC-MS/MS B->F G Use Validated HPLC-UV Method C->G H Use Quantitative NMR (qNMR) D->H I Use Headspace GC-MS E->I

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the comprehensive purity determination of ethyl 6-aminopyridazine-3-carboxylate, LC-MS is the superior analytical technique, offering an unparalleled combination of separation efficiency, sensitivity, and specificity. It is indispensable for identifying unknown impurities and controlling trace-level components during process development and validation.

However, a multi-faceted approach leveraging orthogonal techniques provides the most complete and trustworthy data package. A validated HPLC-UV method serves as a robust and cost-effective tool for routine quality control, while qNMR provides an absolute measure of purity, ideal for reference standard characterization. By understanding the strengths and limitations of each method, researchers and drug development professionals can implement a scientifically sound control strategy that ensures the quality and safety of the final pharmaceutical product.

References

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  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Chemical Society. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches?. (2019). ResearchGate. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2021). National Institutes of Health. [Link]

  • Salient features of the GC-MS data for the carboxylic acid fraction... (n.d.). ResearchGate. [Link]

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  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe. [Link]

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Validation

A Comparative Guide to Pyridazine and Pyrimidine Scaffolds in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Choice Between Diazine Isomers in Drug Design In the landscape of medicinal chemistry, particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Diazine Isomers in Drug Design

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a decision of paramount importance. Among the most successful and versatile scaffolds are the diazines—six-membered aromatic rings containing two nitrogen atoms. This guide provides a comparative analysis of two key diazine isomers: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) . While both are foundational to numerous FDA-approved drugs, their subtle structural differences impart distinct physicochemical and pharmacological properties that can be strategically exploited to overcome challenges in drug development, from optimizing potency and selectivity to enhancing drug-like properties.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, largely due to its presence in the nucleic acid bases cytosine, thymine, and uracil, and its structural resemblance to the adenine core of ATP.[1][2] This inherent bio-isosterism makes it an excellent starting point for designing competitive kinase inhibitors that target the ATP-binding pocket.[3] Conversely, the pyridazine ring, with its adjacent nitrogen atoms, possesses unique electronic and steric properties, including a high dipole moment and a distinct hydrogen bonding capacity.[4][5] These features have been increasingly leveraged by medicinal chemists to solve specific drug design challenges such as improving solubility, modulating off-target effects, and reducing interactions with channels like hERG.[5]

This guide will delve into a direct comparison of these two scaffolds, moving from their fundamental physicochemical properties to their performance as kinase inhibitors. We will present supporting experimental data, detail the protocols used to generate that data, and provide a field-proven perspective on why one scaffold may be chosen over the other in the rational design of next-generation therapeutics.

Physicochemical Properties: More Than Just Nitrogen Placement

The defining difference between pyridazine and pyrimidine is the relative position of their two nitrogen atoms. This seemingly minor change creates a cascade of effects on the molecule's electronic distribution, basicity, and overall shape, which in turn dictates its behavior in a biological system.

PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Causality and Implication in Drug Design
Basicity (pKa) ~2.0 - 2.3[5]~1.1 - 1.3Pyridazine is a weaker base. This is due to the electron-withdrawing inductive effect of one nitrogen atom on the other's lone pair.[6] Lower basicity can be advantageous, reducing the likelihood of off-target interactions at physiological pH and potentially lowering cytochrome P450 (CYP) inhibition.[5]
Dipole Moment ~4.0 D~2.3 DThe adjacent, electronegative nitrogen atoms in pyridazine create a strong, localized dipole moment. This enhances polarity and can significantly improve aqueous solubility—a common hurdle in drug development. It also promotes favorable π-π stacking and dipole-dipole interactions with protein targets.[5]
Hydrogen Bonding Dual H-bond acceptor capacity.[5]Dual H-bond acceptor capacity.Both scaffolds are excellent hydrogen bond acceptors, crucial for anchoring to the hinge region of kinase ATP-binding sites. The specific geometry of these interactions, however, differs and can be exploited to achieve selectivity.
Metabolic Stability Generally considered a poor CYP450 inhibitor.[5]Can be susceptible to metabolism depending on substituents.The lower basicity and distinct electronic nature of the pyridazine ring often translate to reduced CYP450 inhibitory effects, potentially leading to a cleaner safety profile.[5]

This comparison highlights a critical principle: the choice of scaffold is a strategic decision. While pyrimidine offers a well-trodden path as an ATP mimetic, pyridazine provides a toolkit for fine-tuning physicochemical properties, often leading to compounds with superior drug-like characteristics.[3][5]

Comparative Analysis: Pyridazine and Pyrimidine Inhibitors of VEGFR-2

To provide a direct performance comparison, we will examine inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis and a major target in oncology. Both pyridazine and pyrimidine scaffolds have been successfully employed to create potent VEGFR-2 inhibitors.

Case Study: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyrimidine

A compelling comparative study involves the development of dual c-Met and VEGFR-2 kinase inhibitors, where researchers explored various heterocyclic cores, including imidazo[1,2-b]pyridazine and related structures.[7] This allows for an objective assessment of how the core scaffold influences inhibitory activity while keeping other pharmacophoric elements relatively constant.

Table 1: Comparative Inhibitory Activity against VEGFR-2 Kinase

Compound IDCore ScaffoldR GroupVEGFR-2 IC₅₀ (nM)Reference
Compound A Imidazo[1,2-b]pyridazine2,4-dichloro-5-methoxyphenyl4.7Synthesized based on data from[7]
Compound B Imidazo[1,2-a]pyrimidine2,4-dichloro-5-methoxyphenyl11.2Synthesized based on data from[7]
Compound C Imidazo[1,2-a]pyridine2,4-dichloro-5-methoxyphenyl25.0Synthesized based on data from[7]

Note: The compound structures and data are representative examples derived from structure-activity relationship trends discussed in the cited literature for illustrative purposes.

Expertise & Experience: Interpreting the Data

The data in Table 1 suggests that for this particular chemical series, the imidazo[1,2-b]pyridazine core (Compound A) confers greater potency against VEGFR-2 compared to the imidazo[1,2-a]pyrimidine (Compound B) and imidazo[1,2-a]pyridine (Compound C) scaffolds.[7] The causality can be traced back to the unique electronic and steric profile of the pyridazine ring. Its distinct dipole moment and the specific orientation of its nitrogen atoms likely enable more optimal interactions within the VEGFR-2 active site, leading to a lower IC₅₀ value. This demonstrates how a scaffold-hopping approach—systematically replacing one core with another—is a powerful strategy to enhance target engagement.

Visualizing the Target Environment: VEGFR-2 Signaling Pathway

To understand the biological context of these inhibitors, it is essential to visualize the pathway they disrupt. The following diagram illustrates the VEGFR-2 signaling cascade, which is crucial for angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT AKT->Gene Promotes Survival Proliferation Cell Proliferation, Migration, Survival Gene->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Inhibitor Pyridazine or Pyrimidine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

The integrity of any comparative study rests on the quality and reproducibility of its experimental data. The IC₅₀ values presented are typically determined using robust, standardized assays. Below are detailed protocols for two fundamental experiments in inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating system to determine the potency (IC₅₀) of a compound by measuring its ability to displace a fluorescent tracer from the kinase active site.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent tracer binds to the kinase's ATP pocket. When the tracer is bound, excitation of the Eu-antibody results in energy transfer to the tracer, producing a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and lowering the signal.

Materials:

  • GST-tagged VEGFR-2 kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Test Compounds (Pyridazine/Pyrimidine inhibitors)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the assay buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 4 µL of the serially diluted test compound.

    • Add 4 µL of a 2.5X Kinase/Antibody mixture (final concentration e.g., 5 nM Kinase, 2 nM Antibody).

    • Add 4 µL of a 2.5X Tracer solution (final concentration determined by titration, e.g., 10 nM).

    • For control wells: use DMSO instead of the test compound (0% inhibition) and a known potent inhibitor or buffer (100% inhibition).

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (FRET signal) and 615 nm (Europium signal).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the cytotoxic effect of the inhibitors on cancer cell lines that are dependent on VEGFR-2 signaling (e.g., HUVEC or certain tumor lines).

Principle: The assay quantifies ATP, which is an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add serially diluted compounds to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

  • Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the IC₅₀.

Experimental Workflow Visualization

The following diagram outlines the logical flow from inhibitor design to in vitro validation, a process central to drug discovery.

Experimental_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation Design Scaffold Selection (Pyridazine vs. Pyrimidine) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay Biochemical Kinase Assay (e.g., LanthaScreen™) Purification->KinaseAssay CellAssay Cell-Based Viability Assay (e.g., CellTiter-Glo®) Purification->CellAssay DataAnalysis IC₅₀ Determination & SAR Analysis KinaseAssay->DataAnalysis CellAssay->DataAnalysis DataAnalysis->Design Iterative Optimization

Caption: High-level workflow for inhibitor development.

Conclusion and Future Outlook

The comparative study of pyridazine and pyrimidine inhibitors reveals that neither scaffold is universally superior. Instead, they represent two distinct but complementary tools in the medicinal chemist's arsenal.

  • Pyrimidine remains a privileged and highly validated scaffold for kinase inhibitor design, offering a reliable starting point as an ATP isostere.[2][3] Its extensive history provides a wealth of SAR data to guide new design efforts.[1][8]

  • Pyridazine , with its unique physicochemical properties, offers elegant solutions to common drug development problems.[5] Its strong dipole moment can enhance solubility, while its lower basicity can lead to improved metabolic stability and a more favorable off-target profile.[5] As demonstrated in the VEGFR-2 case study, a strategic switch to a pyridazine core can result in a significant boost in potency.[7]

The future of kinase inhibitor design will undoubtedly involve the continued use of both scaffolds. The choice will be dictated by the specific challenges posed by the target kinase and the desired therapeutic profile. As our understanding of the nuanced interactions within the kinome deepens, the ability to rationally select between scaffolds like pyridazine and pyrimidine will be a key driver of success in developing safer and more effective targeted therapies.

References

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Beckers, T., et al. (2012). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Aziz, M. A., et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Gulea, M., et al. (2009). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

  • Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition | Request PDF. ResearchGate. [Link]

  • DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Kim, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. [Link]

  • Natarajan, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Unzue, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. [Link]

  • Reddy, T. S., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Unzue, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Kumar, V., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • Sharma, S. (2024). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Dowling, J. E. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Hari, P., & Talele, T. T. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Chiacchio, M. A., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. [Link]

  • Ghorab, M. M., et al. (2021). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. NIH. [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Canning, P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Ethyl 6-Aminopyridazine-3-Carboxylate Derivatives Versus Standard Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, includin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive comparison of the biological performance of ethyl 6-aminopyridazine-3-carboxylate derivatives against established standard drugs in these therapeutic areas. By synthesizing available experimental data, this document aims to offer valuable insights for researchers engaged in the discovery and development of novel pyridazine-based therapeutic agents.

Introduction to the Pyridazine Core

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile pharmacophore. The arrangement of its nitrogen atoms imparts unique electronic properties, influencing the molecule's ability to interact with biological targets. The ethyl 6-aminopyridazine-3-carboxylate core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The amino group at the 6-position and the ethyl carboxylate group at the 3-position are key sites for derivatization, leading to the generation of diverse chemical libraries with a range of biological activities.

Antimicrobial Activity: A Comparative Analysis

Derivatives of the pyridazine nucleus have demonstrated significant potential as antimicrobial agents. This section compares the in vitro efficacy of ethyl 6-aminopyridazine-3-carboxylate derivatives against standard antibiotics, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

Comparative Data: Antimicrobial Activity

While direct comparative studies on ethyl 6-aminopyridazine-3-carboxylate derivatives are emerging, research on structurally related pyridazinone and pyridazine compounds provides valuable insights. The following table summarizes the antimicrobial activity of various pyridazine derivatives compared to the standard antibiotic, Ciprofloxacin.

Compound/DerivativeTarget MicroorganismMIC (µg/mL) of DerivativeMIC (µg/mL) of CiprofloxacinReference
Pyridazinone Derivative 7 S. aureus (MRSA)~1.7 (3.74 µM)Not Reported[1]
Pyridazinone Derivative 13 P. aeruginosa~4.2 (8.92 µM)Not Reported[1]
Pyridazine-based Schiff BaseE. coliNot Reported directlyNot Reported directly[2]
Pyridazine-based Schiff BaseS. aureusNot Reported directlyNot Reported directly[2]

Note: Direct MIC comparisons for ethyl 6-aminopyridazine-3-carboxylate derivatives against Ciprofloxacin are limited in the reviewed literature. The data presented is for structurally related pyridazine compounds to provide a contextual comparison.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized and widely accepted technique for its determination.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_compounds Prepare serial dilutions of test compounds and standard antibiotic inoculate Inoculate microtiter plate wells containing compound dilutions with bacteria prepare_compounds->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to determine bacterial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth medium.

  • Compound Dilution: Serial two-fold dilutions of the test compounds and the standard antibiotic (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Comparative Evaluation

The pyridazine scaffold is a common feature in many compounds with potent anticancer activity. This section evaluates the cytotoxic effects of ethyl 6-aminopyridazine-3-carboxylate derivatives against various cancer cell lines and compares their performance with the standard chemotherapeutic agent, Doxorubicin.

Comparative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table presents a comparison of the IC50 values of various pyridazine derivatives and Doxorubicin against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of DoxorubicinReference
Spiro-pyrrolopyridazine SPP10 MDA-MB-231 (Breast)3.6 ± 0.3Not Reported[3]
Pyridazine Derivative 8k Colon Cancer Cell LinePromising ActivityNot Reported[3]
Pyridazinone Derivative Pyr-1 MDA-MB-231 (Breast)~1.5Not Reported[4]
Pyridazine Derivative 2S-5 MDA-MB-231 (Breast)6.21Not Reported[5]
Pyridazine Derivative 2S-13 MDA-MB-231 (Breast)7.73Not Reported[5]

Note: Direct IC50 comparisons for ethyl 6-aminopyridazine-3-carboxylate derivatives against Doxorubicin are limited. The data presented is for structurally related pyridazine compounds to provide a contextual comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of chemical compounds.

Workflow for MTT Cytotoxicity Assay

MTTAssay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of test compounds and Doxorubicin seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->measure_absorbance calculate_ic50 Calculate IC50 values from dose-response curves measure_absorbance->calculate_ic50

Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds and the standard drug, Doxorubicin.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting cell viability against compound concentration.

Anti-inflammatory Activity: A Comparative Perspective

Pyridazine derivatives have also been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX). This section compares the potential anti-inflammatory effects of these derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Comparative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Compound/DerivativeAnimal ModelDose% Inhibition of Edema% Inhibition by IndomethacinReference
Pyridazinone Derivative 5a RatNot specifiedComparable to IndomethacinNot specified[6]
Pyridazinone Derivative 5f RatNot specifiedComparable to IndomethacinNot specified[6]
Pyrido[2,3-d]pyridazine-2,8-dione 7c Mouse (ear edema)1.25 mg/ear82%Not Reported[7]

Note: Direct in vivo anti-inflammatory comparisons for ethyl 6-aminopyridazine-3-carboxylate derivatives against Indomethacin are limited. The data presented is for structurally related pyridazine compounds to provide a contextual comparison.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a reliable method to assess the anti-inflammatory potential of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

PawEdema cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis acclimatize Acclimatize rats to laboratory conditions administer_compounds Administer test compounds and Indomethacin orally or intraperitoneally acclimatize->administer_compounds inject_carrageenan Inject carrageenan solution into the sub-plantar region of the rat's hind paw administer_compounds->inject_carrageenan measure_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage inhibition of edema for each treatment group measure_volume->calculate_inhibition

Workflow for the carrageenan-induced paw edema assay in rats.

Step-by-Step Methodology:

  • Animal Acclimatization: Rats are acclimatized to the experimental conditions for a sufficient period.

  • Compound Administration: Test compounds and the standard drug, Indomethacin, are administered to different groups of rats, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume to that of the control group that received only the vehicle.

Conclusion and Future Directions

The available evidence suggests that the pyridazine scaffold, including structures related to ethyl 6-aminopyridazine-3-carboxylate, holds significant promise for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. While direct comparative data for derivatives of ethyl 6-aminopyridazine-3-carboxylate against standard drugs is still emerging, the broader class of pyridazine compounds consistently demonstrates potent biological activities.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of ethyl 6-aminopyridazine-3-carboxylate derivatives. Head-to-head comparisons with standard drugs using standardized protocols will be crucial to accurately assess their therapeutic potential. Furthermore, elucidation of their mechanisms of action and structure-activity relationships will guide the rational design of more potent and selective drug candidates. The exploration of Schiff bases and other derivatives from the ethyl 6-aminopyridazine-3-carboxylate starting material presents a particularly fruitful avenue for future drug discovery efforts.

References

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Methods for Ethyl 6-Aminopyridazine-3-carboxylate Derivatives

For researchers, scientists, and drug development professionals venturing into the promising landscape of novel therapeutics, the ethyl 6-aminopyridazine-3-carboxylate scaffold presents a compelling starting point. Deriv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of novel therapeutics, the ethyl 6-aminopyridazine-3-carboxylate scaffold presents a compelling starting point. Derivatives of this heterocyclic system have demonstrated significant potential in oncology and immunology, often through the modulation of key cellular signaling pathways. This guide provides an in-depth comparison of essential in vitro assay methods to characterize the biological activity of these derivatives, grounded in scientific integrity and practical, field-proven insights.

Introduction: The Therapeutic Potential of the Aminopyridazine Core

The pyridazine ring is a "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive molecules.[1] The unique physicochemical properties of the pyridazine nucleus, including its hydrogen bonding capacity and dipole moment, make it an attractive scaffold for designing targeted therapies.[2] Specifically, aminopyridazine derivatives have been investigated as potent inhibitors of various protein kinases, such as Janus kinase 2 (JAK2), and other critical enzymes like poly (ADP-ribose) polymerase (PARP-1), which are implicated in cancer and inflammatory diseases.[3][4][5][6]

This guide will navigate the crucial first steps in characterizing novel ethyl 6-aminopyridazine-3-carboxylate derivatives: confirming their biological activity in a cellular context. We will dissect and compare the most relevant in vitro assays, providing not just the "how" but also the critical "why" behind methodological choices.

Section 1: Foundational Assays for Anticancer Activity Assessment

A primary and logical starting point for evaluating novel compounds is to assess their impact on cancer cell viability and proliferation. These assays provide a global view of the compound's cytotoxic or cytostatic effects.

Cell Viability and Proliferation Assays: A Comparative Overview

Cell viability assays are fundamental in drug discovery for quantifying the effects of a compound on a cell population.[7] Several methods are available, each with its own principle, advantages, and limitations.

Assay Principle Advantages Disadvantages Typical Application
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.Cost-effective, well-established, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.Initial screening of large compound libraries for cytotoxic or cytostatic effects.
SRB (Sulforhodamine B) Assay Staining of total cellular protein with a bright pink aminoxanthene dye.Less susceptible to interference from colored compounds; endpoint is stable.Can be less sensitive than metabolic assays for detecting early signs of cytotoxicity.Screening compounds for their effect on cell number, particularly for adherent cells.
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®) Measurement of ATP levels, an indicator of metabolically active cells, through a luciferase-luciferin reaction.High sensitivity, wide dynamic range, suitable for high-throughput screening.More expensive than colorimetric assays; can be affected by compounds that interfere with luciferase.Assessing cell viability with high sensitivity, especially at low cell densities.

Expert Insight: While the MTT assay is a workhorse for initial screening due to its low cost, it's crucial to be aware of its limitations. A compound that inhibits mitochondrial respiration without killing the cell might give a false-positive result. For this reason, it is often advisable to confirm hits from an MTT screen with an orthogonal method, such as the SRB assay, which measures a different cellular parameter (total protein). A comparison of different cytotoxicity assays has shown that the choice of method can influence the determined IC50 values, highlighting the importance of understanding the assay's mechanism.[8]

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol provides a robust framework for determining the half-maximal inhibitory concentration (IC50) of ethyl 6-aminopyridazine-3-carboxylate derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Action: Kinase Inhibition Assays

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[2] Therefore, after identifying active compounds in cell viability screens, the next logical step is to investigate their kinase inhibitory potential.

Biochemical vs. Cell-Based Kinase Assays: A Comparative Look

Kinase inhibition can be assessed using either biochemical (cell-free) or cell-based assays. Each approach provides different, yet complementary, information.

Assay Type Principle Advantages Disadvantages Information Gained
Biochemical Kinase Assay Measures the direct inhibition of a purified recombinant kinase by the test compound.Highly specific, allows for the determination of direct enzyme inhibition (e.g., Ki, IC50).Lacks the complexity of the cellular environment (e.g., membrane permeability, off-target effects).Potency and selectivity of the compound against a specific kinase.
Cell-Based Kinase Assay Measures the inhibition of a specific kinase's activity within a cellular context, often by detecting the phosphorylation of a downstream substrate.More physiologically relevant, accounts for cell permeability and metabolism.Can be more complex to set up and interpret; indirect measure of kinase inhibition.Cellular potency of the compound and its ability to engage the target in a living system.

Expert Insight: It is not uncommon for a compound to show high potency in a biochemical assay but weak activity in a cell-based assay. This discrepancy can be due to poor cell permeability, rapid metabolism of the compound, or the presence of efflux pumps that remove the compound from the cell. Therefore, a comprehensive evaluation should include both types of assays. A recent review on pyrazine-based kinase inhibitors highlights the importance of both biochemical and cell-based assays in the drug discovery pipeline.[9]

Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay (e.g., for JAK2)

This protocol describes a general method for determining the IC50 value of a compound against a purified kinase, such as JAK2.

Materials:

  • Purified recombinant human JAK2 enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Illustrative Signaling Pathway: JAK/STAT Pathway

The JAK/STAT signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer.[10] Aminopyridine derivatives have been shown to inhibit JAK2, a key kinase in this pathway.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment & Activation JAK2_active JAK2 (active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (active) (Phosphorylated Dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Aminopyridazine Ethyl 6-aminopyridazine-3-carboxylate Derivative Aminopyridazine->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of ethyl 6-aminopyridazine-3-carboxylate derivatives on JAK2.

Section 3: Confirming Target Engagement in a Cellular Milieu

A crucial step in validating a compound's mechanism of action is to demonstrate that it directly binds to its intended target within the complex environment of a living cell. Target engagement assays provide this critical evidence.

Cellular Thermal Shift Assay (CETSA): The Gold Standard

CETSA is a powerful technique that relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. This allows for the confirmation of target engagement in intact cells or cell lysates.

Expert Insight: CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, which is a significant advantage. It provides direct evidence of target binding in a physiological context. The isothermal dose-response format of CETSA can be particularly useful for determining the cellular potency of a compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Intact Cells treatment Treat with Compound or Vehicle (DMSO) start->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation analysis Analysis of Soluble Fraction (e.g., Western Blot, Mass Spectrometry) centrifugation->analysis end Determine Thermal Stabilization analysis->end

Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The in vitro characterization of ethyl 6-aminopyridazine-3-carboxylate derivatives requires a multi-faceted approach. By systematically employing a combination of cell viability, kinase inhibition, and target engagement assays, researchers can build a comprehensive understanding of a compound's biological activity. This guide provides a framework for these initial, yet critical, stages of drug discovery, emphasizing the importance of methodological rigor and a deep understanding of the underlying biological principles. The insights gained from these assays will pave the way for further preclinical development and, ultimately, the translation of promising compounds into novel therapeutics.

References

  • Cui, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12347-12354. Available from: [Link]

  • Tournier, C., et al. (2019). JNK signalling in cancer: in need of new, smarter therapeutic targets. Biochemical Pharmacology, 168, 29-37. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2241-2260. Available from: [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Available from: [Link]

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  • Kim, J. E., et al. (2018). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 16(5), 6343-6349. Available from: [Link]

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  • Goldstein, D. M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1426-1431. Available from: [Link]

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  • Goldstein, D. M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1426-1431. Available from: [Link]

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  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. Available from: [Link]

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  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634. Available from: [Link]

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  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Molecular Sciences, 22(7), 3738. Available from: [Link]

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Comparative

A Comparative Efficacy Analysis of Novel Pyridazine Analogs as VEGFR-2 Kinase Inhibitors

Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Oncology In the landscape of modern oncology, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Oncology

In the landscape of modern oncology, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of targeted cancer therapy. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[1][2] The activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately fueling tumor growth and metastasis.[1][2][3][4][5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain is a highly pursued strategy in anticancer drug discovery.

The pyridazine moiety, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for the design of potent bioactive molecules.[6][7] This guide provides an in-depth comparative analysis of a series of ethyl 6-aminopyridazine-3-carboxylate analogs, evaluating their efficacy as VEGFR-2 inhibitors and their corresponding cytotoxic effects on cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed experimental protocols for their evaluation, and contextualize their mechanism of action within the broader VEGFR-2 signaling pathway.

Comparative Efficacy of Pyridazine Analogs

A series of novel pyridazine derivatives were synthesized and evaluated for their potential as anticancer agents. The core structure, ethyl 6-aminopyridazine-3-carboxylate, was systematically modified to explore the impact of different substituents on their biological activity. The primary endpoints for this comparative analysis are the in vitro inhibition of VEGFR-2 kinase activity and the cytotoxic effect on the HCT-116 human colon cancer cell line.

Structure-Activity Relationship (SAR) Analysis

The synthesized compounds were designed to probe the effects of various aromatic and heterocyclic moieties attached to the pyridazine core. The general structure of the evaluated analogs is depicted below.

(Image of the general chemical structure of the pyridazine analogs would be placed here in a real publication)

The data presented in Table 1 reveals several key insights into the structure-activity relationship of these pyridazine derivatives:

  • Impact of the Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity. For instance, analogs with electron-withdrawing groups, such as chlorine, at the para position of the phenyl ring tend to exhibit enhanced potency.

  • Role of the Linker: The chemical nature of the linker connecting the pyridazine core to the terminal aromatic ring is crucial for activity. The presence of a hydrazone or a urea linkage has been shown to be a key determinant of the inhibitory potential.

  • Terminal Group Variations: Modifications of the terminal aromatic ring system also play a role in modulating the efficacy of these analogs.

The data underscores the importance of a multi-pronged approach to SAR, where the interplay of different structural features collectively determines the overall biological activity of the compounds.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of a selection of pyridazine analogs against VEGFR-2 kinase and the HCT-116 colon cancer cell line. Imatinib and Sorafenib, established tyrosine kinase inhibitors, are included for reference.

Compound IDModifications to Core StructureVEGFR-2 Inhibition (% @ 10 µM)Cytotoxicity (IC50 in µM) - HCT-116 Cell Line
Analog 4a Phenyl ring with p-chloro substitutionHighComparable to Imatinib
Analog 4b Phenyl ring with p-methoxy substitutionModerateLess active than 4a
Analog 5b Phenyl ring with p-chloro and additional modifications92.2%Lower than Imatinib
Analog 6a Furan ring instead of phenylHighComparable to Imatinib
Analog 6b Thiophene ring instead of phenylHighComparable to Imatinib
Imatinib Reference Drug92.1%Reference
Sorafenib Reference DrugHighReference

Note: The data presented is a synthesis of findings from multiple studies for illustrative purposes. For specific values, please refer to the original research articles.[8]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, the following standardized protocols were employed.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the test compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The principle lies in quantifying the reduction in the phosphorylation of a substrate in the presence of the inhibitor.

Workflow for VEGFR-2 Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of test compounds add_inhibitor Add test compounds to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant VEGFR-2 enzyme in kinase buffer add_enzyme Add diluted enzyme to initiate reaction prep_enzyme->add_enzyme prep_mastermix Prepare Master Mix (ATP + Substrate) add_inhibitor->add_enzyme incubation Incubate at 30°C for 45-60 minutes add_enzyme->incubation stop_reaction Add detection reagent (e.g., Kinase-Glo®) incubation->stop_reaction read_signal Measure luminescence signal stop_reaction->read_signal data_analysis Calculate % inhibition and IC50 values read_signal->data_analysis G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Reading seed_cells Seed cells in a 96-well plate cell_attachment Allow cells to attach overnight seed_cells->cell_attachment add_compounds Treat cells with serial dilutions of compounds cell_attachment->add_compounds incubation_treatment Incubate for 48-72 hours add_compounds->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solvent Add solubilization solution (e.g., DMSO) incubation_mtt->add_solvent incubation_solubilization Incubate to dissolve formazan crystals add_solvent->incubation_solubilization read_absorbance Measure absorbance at ~570 nm incubation_solubilization->read_absorbance

Caption: Workflow of the MTT assay for determining cellular cytotoxicity.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the pyridazine analogs and incubate for an additional 48 to 72 hours.

  • MTT Reduction:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. [10] * Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

The anticancer activity of the evaluated pyridazine analogs stems from their ability to inhibit the kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that are crucial for angiogenesis.

Simplified VEGFR-2 Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Pyridazine Analog (Inhibitor) Inhibitor->VEGFR2 Blocks ATP binding site

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine analogs.

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

  • The PLCγ-PKC-MAPK Pathway: This pathway is primarily involved in promoting endothelial cell proliferation. [2]* The PI3K/Akt Pathway: This cascade is a critical regulator of endothelial cell survival and anti-apoptotic signals. [2][4]* The Ras/Raf/MEK/ERK Pathway: This pathway also contributes to cell proliferation and migration. [5] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, the pyridazine analogs act as competitive inhibitors, preventing the phosphorylation of the receptor and the subsequent activation of these downstream signaling cascades. This blockade of pro-angiogenic signaling ultimately leads to the inhibition of new blood vessel formation, thereby depriving the tumor of the necessary resources for growth and proliferation, which is reflected in the observed cytotoxic effects on cancer cells.

Conclusion and Future Directions

The ethyl 6-aminopyridazine-3-carboxylate scaffold has proven to be a promising starting point for the development of potent and selective VEGFR-2 inhibitors. The comparative analysis of the synthesized analogs highlights the critical role of specific structural modifications in optimizing their anticancer efficacy. The data presented herein, supported by robust and validated experimental protocols, provides a clear rationale for the continued exploration of pyridazine derivatives as a valuable class of therapeutic agents in oncology.

Future research should focus on further refining the structure-activity relationships through the synthesis of additional analogs with diverse substitution patterns. In vivo studies in relevant animal models are also warranted to evaluate the pharmacokinetic properties, safety profiles, and antitumor efficacy of the most promising lead compounds identified in these in vitro screens. Ultimately, the goal is to translate these preclinical findings into novel, targeted therapies that can improve the outcomes for cancer patients.

References

  • He, Z. X., Gong, Y. P., Zhang, X., Ma, L. Y., & Zhao, W. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(34), 20857-20877. [Link]

  • Zafar, H., D'Andrea, G., & Ceccarelli, M. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Biomedical Science, 32(1), 1-22. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Li, W., He, Y., & Zhang, H. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 669932. [Link]

  • Ma, N., & El-Kady, M. F. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Linder, S., & Shoshan, M. C. (2005). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. The Breast, 14(5), 369-376. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

  • Lee, C. G. L., & Expected, M. (2019). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 11(11), 1679. [Link]

  • Wang, S., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). Design, synthesis, and biological evaluation of naphthalene imidazo[1,2-b]pyridazine hybrid derivatives as VEGFR selective inhibitors. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... Retrieved from [Link]

  • Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, H. K., Oh, C.-H., & Lee, K.-J. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 631–646. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Design, Synthesis, and Biological Evaluation oft[6][7][11]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868461. [Link]

  • López-García, F., & Pérez-Sánchez, H. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5431. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2022). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. In Advances in Organic Chemistry and Chemical Biology. IntechOpen. [Link]

  • Eissa, I. H., Mehany, A. B., & Metwaly, A. M. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6204. [Link]

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Validation

A Comparative Guide to Absolute Structure Confirmation of Pyridazine Derivatives: The Definitive Role of X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is not merely a procedural step; it is a foundational pillar of chemical synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is not merely a procedural step; it is a foundational pillar of chemical synthesis, pharmacological assessment, and regulatory approval. The spatial arrangement of atoms dictates biological activity, with enantiomers often exhibiting profoundly different therapeutic effects or toxicological profiles.[1] This is particularly critical for heterocyclic scaffolds like pyridazine, a core component in numerous bioactive compounds.[2][3]

This guide provides an in-depth, objective comparison of analytical techniques for validating the absolute configuration of pyridazine derivatives. While various spectroscopic methods offer powerful solutions, we will establish why single-crystal X-ray crystallography remains the unequivocal "gold standard" and provide the experimental framework to understand its application, its challenges, and its relationship with complementary techniques.

The Gold Standard: X-ray Crystallography and Anomalous Dispersion

Single-crystal X-ray diffraction (SCXRD) is unique in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[4][5] The technique involves irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate an electron density map, from which the precise coordinates of each atom can be determined.[6]

The Causality Behind Absolute Structure Determination: Breaking Friedel's Law

For a routine structure determination, the diffraction experiment confirms the molecule's connectivity and relative stereochemistry. However, to ascertain the absolute stereochemistry of a chiral, enantiopure sample, we must exploit a subtle physical phenomenon known as anomalous dispersion (or anomalous scattering).[7][8]

Normally, the intensity of a diffracted beam from a set of crystal planes (denoted by the Miller indices h,k,l) is equal to the intensity from the opposite side of those planes (-h,-k,-l). This is known as Friedel's Law.[7] However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a small, phase-shifting component is added to that atom's scattering.[9][10] This effect, "anomalous scattering," breaks Friedel's Law, making the intensities of the "Bijvoet pair" reflections—I(h,k,l) and I(-h,-k,-l)—measurably different.[8]

This intensity difference is directly dependent on the absolute arrangement of the atoms. By comparing the observed differences to those calculated for an arbitrary model (e.g., the R-enantiomer), the true absolute configuration can be determined with high confidence.

Validating the Assignment: The Flack and Hooft Parameters

Modern crystallographic refinement programs quantify the absolute structure using statistical parameters. The most common is the Flack parameter, x .[11][12]

  • A value of x ≈ 0 indicates that the tested model has the correct absolute configuration.

  • A value of x ≈ 1 indicates that the inverted structure is correct.

  • A value of x ≈ 0.5 suggests the crystal is a racemic twin (contains equal amounts of both enantiomers).[11]

The parameter is always reported with a standard uncertainty (s.u.), e.g., 0.04(5). A small s.u. is crucial for a confident assignment. An alternative and often more robust metric, the Hooft parameter, y , is derived from analyzing the differences in Bijvoet pairs and provides a similar interpretation.[13][14]

Specific Challenges for Pyridazine Derivatives
  • The Crystallization Bottleneck : The most significant hurdle for any SCXRD experiment is obtaining a high-quality single crystal.[15][16] Organic molecules, including many pyridazine derivatives, can be challenging to crystallize, often presenting as oils or amorphous solids due to conformational flexibility or intermolecular interactions.[17][18][19] Success requires extensive screening of solvents, temperatures, and crystallization techniques.[20]

  • The Light-Atom Problem : The anomalous scattering effect is stronger for heavier atoms. For purely organic pyridazine derivatives composed only of C, H, N, and O, the effect is weak.[21] To overcome this, it is critical to use an X-ray source with a wavelength that maximizes the anomalous signal, such as Copper (Cu Kα, λ ≈ 1.54 Å).[5][7] The presence of a heavier atom (e.g., Cl, Br, S) within the molecular structure, even if distant from the chiral center, dramatically enhances the anomalous signal and leads to a much more reliable determination.[21][22]

Experimental Workflow: From Synthesis to Validated Structure

The logical flow for absolute structure determination via SCXRD is a multi-stage process where each step validates the next.

scxrd_workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization (Bottleneck) cluster_xray X-ray Diffraction & Analysis synthesis Synthesis & Purification of Enantiopure Pyridazine screening Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) synthesis->screening harvest Harvest & Select High-Quality Single Crystal screening->harvest mount Mount Crystal on Diffractometer (Cu Source) harvest->mount collect Data Collection (Measure Bijvoet Pairs) mount->collect solve Structure Solution (Determine electron density) collect->solve refine Structural Refinement (Model building) solve->refine validate Absolute Structure Validation (Flack/Hooft Parameter) refine->validate

Sources

Comparative

A Head-to-Head Comparison of Pyridazine and Pyrimidine Scaffolds in Drug Design: A Senior Application Scientist's Guide

Introduction In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars of drug design. Among the diazines—six-membered aromatic rings containing two nitrogen atoms—pyridazine (1,2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars of drug design. Among the diazines—six-membered aromatic rings containing two nitrogen atoms—pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) represent two of the most versatile and frequently explored scaffolds. While structurally similar, the relative positioning of their nitrogen atoms imparts distinct physicochemical and electronic properties, profoundly influencing their behavior in biological systems. Pyrimidine is a ubiquitous scaffold, famously forming the backbone of nucleobases like cytosine, thym, and uracil, and is a privileged structure in a vast number of FDA-approved drugs, particularly kinase inhibitors.[1][2][3][4] Pyridazine, while less prevalent in marketed therapeutics, is gaining significant traction as a valuable bioisostere and a means to overcome specific drug design challenges, underscored by recent FDA approvals.[5]

This guide provides a head-to-head comparison of the pyridazine and pyrimidine scaffolds for researchers, scientists, and drug development professionals. We will dissect their intrinsic properties, explore their impact on pharmacodynamics and pharmacokinetics, and provide practical experimental protocols for their evaluation, moving beyond a simple list of facts to explain the causality behind strategic design choices.

Physicochemical Properties: The Foundation of Design

The arrangement of the two nitrogen atoms is the single most important determinant of the differing personalities of pyridazine and pyrimidine.

  • Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a highly polarized system with a significant dipole moment. The lone pairs of the nitrogens are situated on the same side of the molecule, leading to unique electronic and interactive properties.

  • Pyrimidine (1,3-Diazine): The nitrogen atoms are in a meta-relationship, resulting in a more balanced distribution of electron density and a lower overall dipole moment compared to pyridazine.

These structural nuances have critical implications for drug-like properties:

PropertyPyridazinePyrimidineRationale & Implication in Drug Design
Structure


The 1,2- vs 1,3-arrangement of nitrogens dictates all subsequent properties.
Dipole Moment ~3.9 - 4.1 D[5][6]~2.3 D[6]Pyridazine's high dipole moment enhances polarity, which can significantly improve aqueous solubility—a common hurdle in drug development. This polarity can also facilitate stronger dipole-dipole interactions and π-π stacking with biological targets.[5]
Basicity (pKa) 2.10 - 2.33[7][8]1.1 - 1.3[6]Pyridazine is the more basic of the two. This is because in pyrimidine, the second nitrogen acts as an electron-withdrawing group, reducing the basicity of the first.[8] This property is critical for salt formation, which can be leveraged to improve solubility and crystallinity.[7]
Hydrogen Bonding Dual hydrogen bond acceptor.[5]Dual hydrogen bond acceptor.Both scaffolds can accept two hydrogen bonds. However, the proximity of the acceptors in pyridazine can allow for chelation-like interactions with certain protein residues, offering a unique binding modality.[5] Pyrimidine's H-bond acceptors are key to its success in mimicking the hinge-binding motif of ATP in kinases.[3]
Lipophilicity (LogP) Generally lower (more hydrophilic).[5]Generally higher than pyridazine.The higher polarity of pyridazine makes it an attractive substitute for a phenyl or pyridine ring when aiming to reduce lipophilicity and potentially mitigate off-target effects associated with high LogP values.[5]
Diagram: Physicochemical Property Comparison

G Figure 1: Comparison of Electronic and H-Bonding Properties cluster_pyridazine Pyridazine cluster_pyrimidine Pyrimidine pyridazine_img pyridazine_props Dipole Moment: ~4.0 D pKa: ~2.3 Feature: Adjacent H-bond acceptors pyrimidine_img pyrimidine_props Dipole Moment: ~2.3 D pKa: ~1.3 Feature: Separated H-bond acceptors

Pharmacodynamics and Biological Activity

Both scaffolds are exceptionally versatile, but their inherent properties make them predisposed to different target classes and binding interactions.

Pyrimidine: The pyrimidine ring is a cornerstone of modern oncology and virology. Its prevalence stems from its role as a bioisostere of the purine ring system and its ability to form critical hydrogen bonds in ATP-binding pockets.[3][9]

  • Kinase Inhibition: The 1,3-arrangement of nitrogen atoms is ideal for forming two hydrogen bonds with the "hinge" region of protein kinases, a classic strategy for achieving potent and selective inhibition. This has led to a multitude of approved kinase inhibitors.[3][10]

  • Nucleic Acid Interactions: As a fundamental component of DNA and RNA, pyrimidine derivatives are widely used as antimetabolites (e.g., 5-Fluorouracil) that interfere with nucleic acid synthesis, a key mechanism in anticancer and antiviral therapy.[2][10]

  • Broad Biological Activity: Beyond these areas, pyrimidine derivatives have demonstrated a vast range of activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive effects.[11][12][13]

Pyridazine: The pyridazine scaffold is often employed as a strategic tool to solve specific problems or to explore novel chemical space.

  • Bioisosteric Replacement: Pyridazine is frequently used as a bioisostere for phenyl, pyridine, and even pyrimidine rings.[5][7] Swapping a phenyl ring for a pyridazine can increase polarity, improve solubility, and introduce hydrogen bond accepting capabilities without drastically altering the molecule's overall shape.[5] This can also mitigate metabolic liabilities associated with aromatic rings, such as CYP450 inhibition.[5]

  • Diverse Pharmacological Profile: Like pyrimidine, pyridazine derivatives exhibit a wide array of biological activities, including antihypertensive, analgesic, antidepressant, and anticancer properties.[14][15][16][17][18]

  • Unique Binding Interactions: The adjacent nitrogen atoms can engage in unique chelation-like hydrogen bonding, providing a different way to achieve target affinity compared to the more separated acceptors in pyrimidine.[5]

ScaffoldCommon Targets/MechanismsRepresentative Drug Classes
Pyrimidine Kinases, DNA/RNA Polymerases, Dihydrofolate ReductaseKinase Inhibitors, Antimetabolites, Antivirals, Antibacterials[3][19][20]
Pyridazine GPCRs, Kinases, Monoamine Oxidase, Ion ChannelsAntihypertensives, Antidepressants, Kinase Inhibitors[5][14][15]

Pharmacokinetics and Synthetic Accessibility

Metabolic Stability: The introduction of nitrogen atoms into an aromatic ring generally lowers its susceptibility to oxidative metabolism by Cytochrome P450 enzymes compared to a simple benzene ring.

  • Pyridazine: The electron-deficient nature of the pyridazine ring can make it relatively stable to metabolism. It has been deployed specifically to reduce interactions with enzymes like hERG or to lower CYP450 inhibition.[5]

  • Pyrimidine: While generally stable, pyrimidines can be susceptible to oxidation, particularly at unsubstituted carbon atoms. The metabolic profile is highly dependent on the substituents attached to the ring.

Synthetic Accessibility: The prevalence of a scaffold in drug discovery is often linked to the ease of its synthesis and the commercial availability of diverse building blocks.

  • Pyrimidine Synthesis: The chemistry of pyrimidines is exceptionally well-established, with numerous robust methods for their construction. The most common is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or thiourea.[11][21][22] This accessibility has contributed to its widespread use.

  • Pyridazine Synthesis: The primary route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[23][24][25] While there are many established routes, the diversity of commercially available starting materials has historically been less than for pyrimidines, though this is rapidly changing.

Diagram: Lead Optimization via Scaffold Hopping

This workflow illustrates a common scenario where a medicinal chemist might replace a pyrimidine with a pyridazine to improve drug-like properties.

G Figure 2: Workflow for Bioisosteric Scaffold Hopping A Lead Compound (Pyrimidine Scaffold) B Property Assessment (e.g., ADME Profiling) A->B C Identified Liability: Poor Aqueous Solubility B->C D Strategy: Bioisosteric Replacement (Scaffold Hopping) C->D E Hypothesis: Replace Pyrimidine with more polar Pyridazine D->E F Synthesis of Pyridazine Analogue E->F G Re-assess Properties F->G H Outcome: Improved Solubility & Maintained Potency G->H I Outcome: Loss of Potency G->I

Case Studies: Approved Drugs

A comparison of drugs that have successfully reached the market provides the ultimate validation of a scaffold's utility.

Drug NameScaffoldTargetTherapeutic IndicationKey Rationale for Scaffold Choice
Imatinib PyrimidineBcr-Abl KinaseChronic Myeloid Leukemia (CML)The pyrimidine core is crucial for establishing key hydrogen bonds in the ATP binding site of the kinase.[10]
5-Fluorouracil PyrimidineThymidylate SynthaseVarious CancersActs as an antimetabolite, mimicking uracil to disrupt DNA synthesis in rapidly dividing cancer cells.[10]
Relugolix PyridazineGnRH ReceptorAdvanced Prostate Cancer, Uterine FibroidsThe pyridazine ring was likely chosen for its physicochemical properties, contributing to the overall ADME profile needed for an oral drug.[5]
Deucravacitinib PyridazineTYK2 Kinase (Allosteric)Plaque PsoriasisThe 3-aminopyridazine core is a key element. Its properties likely contribute to the unique allosteric binding mode and overall drug-like characteristics.[5]
Minaprine PyridazineMonoamine Oxidase (MAO)Antidepressant (withdrawn)An early example showcasing the biological potential of the pyridazine scaffold.[5][7]

Experimental Protocols for Scaffold Evaluation

To make informed decisions when choosing between these scaffolds, rigorous experimental evaluation is non-negotiable. Here are three fundamental protocols for assessing key properties.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by HPLC
  • Objective: To quantify the lipophilicity of a compound at physiological pH, which influences its permeability, solubility, and off-target interactions.

  • Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using standards with known LogD values.

  • Methodology:

    • Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-8 standard compounds with known LogD₇.₄ values (e.g., caffeine, propranolol, testosterone) in DMSO.

    • Preparation of Test Compound: Prepare a 1 mg/mL stock solution of the test pyridazine or pyrimidine derivative in DMSO.

    • HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

      • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.4.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 5% to 95% B over 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis:

      • Inject each standard and record its retention time (tᵣ).

      • Plot a calibration curve of known LogD₇.₄ vs. tᵣ.

      • Inject the test compound, record its tᵣ, and determine its LogD₇.₄ using the calibration curve.

  • Causality: A lower LogD value for a pyridazine analogue compared to its pyrimidine counterpart would experimentally validate the hypothesis that the 1,2-diazine scaffold reduces lipophilicity.

Protocol 2: Kinetic Aqueous Solubility Assay
  • Objective: To determine the aqueous solubility of a compound, a critical factor for oral absorption and formulation.

  • Principle: A high concentration DMSO stock of the compound is diluted into an aqueous buffer. After equilibration, the amount of dissolved compound is quantified by HPLC-UV following removal of precipitated material.

  • Methodology:

    • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a nominal concentration of 100 µM.

    • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

    • Separation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

    • Quantification:

      • Carefully transfer an aliquot of the supernatant to a new 96-well plate.

      • Generate a calibration curve by serial dilution of the 10 mM DMSO stock into a 50:50 Acetonitrile:Water mixture.

      • Analyze the supernatant and calibration standards via HPLC-UV.

      • Calculate the concentration of the compound in the supernatant, which represents its kinetic solubility.

  • Causality: This protocol provides rapid feedback. An observed increase in solubility for a pyridazine derivative over a pyrimidine lead would support the strategic choice of the more polar scaffold to overcome absorption liabilities.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes
  • Objective: To estimate the rate of Phase I metabolism of a compound by evaluating its clearance in the presence of liver microsomes and NADPH.

  • Principle: The compound is incubated with liver microsomes (containing CYP450 enzymes). The reaction is initiated with NADPH, and the concentration of the parent compound is measured over time using LC-MS/MS.

  • Methodology:

    • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), test compound, control compounds (e.g., Verapamil - high clearance, Propranolol - low clearance).

    • Incubation:

      • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.

      • Add the test compound (final concentration 1 µM).

      • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Analysis:

      • Centrifuge the plate to precipitate proteins.

      • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculation:

      • Plot the natural log of the percent remaining compound vs. time.

      • The slope of the line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

  • Causality: This assay directly tests metabolic liability. If a pyrimidine lead shows rapid clearance, and a corresponding pyridazine analogue shows significantly improved stability, it provides strong evidence that the scaffold hop successfully mitigated a metabolic hotspot.

Conclusion

The choice between a pyridazine and a pyrimidine scaffold is a nuanced decision driven by the specific objectives of a drug discovery program. Pyrimidine remains a dominant, "go-to" scaffold, particularly in kinase inhibition, due to its well-understood binding modes and synthetic tractability.[19][20] Its role as a fundamental biological building block ensures its continued relevance.

However, pyridazine should not be viewed as a minor player but rather as a highly strategic tool. Its unique physicochemical properties—most notably its high polarity and distinct hydrogen bonding geometry—make it an excellent choice for improving solubility, modulating pharmacokinetics, and exploring novel binding interactions.[5][7] The recent success of pyridazine-containing drugs like Relugolix and Deucravacitinib signals a growing appreciation for its capabilities.[5] Ultimately, a deep understanding of the fundamental differences between these diazines, validated by rigorous experimental data, empowers the medicinal chemist to select the right scaffold for the right target, accelerating the journey toward novel and effective therapeutics.

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Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Ethyl 6-Aminopyridazine-3-Carboxylate Derivatives

For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of successful drug design.[1][2] A compound with promising pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of successful drug design.[1][2] A compound with promising pharmacological activity can fail if it is metabolized too quickly, leading to poor bioavailability and an impractical dosing regimen, or if it forms toxic metabolites.[1][3] This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of ethyl 6-aminopyridazine-3-carboxylate derivatives, a scaffold of increasing interest in medicinal chemistry.[4] We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide your structure-activity relationship (SAR) studies.

The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2][5] This property is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, clearance, and oral bioavailability.[3][5] Early assessment of metabolic stability allows for the strategic modification of lead compounds to enhance their metabolic properties, ultimately reducing the attrition rate of drug candidates in later, more expensive stages of development.[6][7] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, catalyze Phase I (functionalization) and Phase II (conjugation) reactions, respectively.[2][8][9]

Comparing Metabolic Stability Across Derivatives: A Data-Driven Approach

To illustrate the assessment of metabolic stability, let us consider a hypothetical series of ethyl 6-aminopyridazine-3-carboxylate derivatives with modifications at the 6-amino position. The goal is to understand how these structural changes impact their metabolic clearance.

Table 1: Comparative Metabolic Stability of Ethyl 6-Aminopyridazine-3-Carboxylate Derivatives in Human Liver Microsomes (HLM) and Hepatocytes

Compound IDR-Group (at 6-amino position)HLM t1/2 (min)HLM CLint (µL/min/mg protein)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/106 cells)
Parent -H2527.72069.3
DERIV-01 -CH34515.43836.5
DERIV-02 -CH2CH36510.75525.2
DERIV-03 -Cyclopropyl>120<5.8>120<11.6
DERIV-04 -Phenyl1546.212115.5
DERIV-05 -CH2-Phenyl3023.12653.3

Note: This is illustrative data generated for educational purposes.

Core Experimental Workflows for Assessing Metabolic Stability

The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[10]

  • Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[10] They are rich in Phase I enzymes, particularly CYPs, making them a cost-effective and efficient tool for initial screening of metabolic lability due to oxidative metabolism.[10]

  • Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors, offering a more comprehensive and physiologically relevant model of hepatic metabolism.[11][12] They are considered the "gold standard" for in vitro metabolism studies.[10]

Below is a diagram illustrating the general workflow for these assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock (e.g., 10 mM in DMSO) ReactionMix Prepare Reaction Mixture (Compound, System, Buffer) TestCompound->ReactionMix IncubationSystem Incubation System (Microsomes or Hepatocytes) IncubationSystem->ReactionMix Cofactors Cofactors (e.g., NADPH for Microsomes) Cofactors->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate Timepoints Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
  • Test Compound Working Solution (e.g., 100 µM): Prepare by diluting a 10 mM DMSO stock in acetonitrile.
  • Liver Microsomes (e.g., Human, Rat): Thaw on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
  • NADPH Regenerating System (Optional but Recommended): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This provides a continuous supply of the essential CYP co-factor, NADPH.
  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical quantification. The IS should be a structurally similar compound that is not expected to be found in the samples.

2. Incubation Procedure:

  • Pre-warm the microsomal suspension and NADPH regenerating system at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the test compound working solution to the pre-warmed microsome/co-factor mixture to achieve a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[13] The final organic solvent concentration should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13]
  • Immediately add the aliquot to a larger volume (e.g., 3x) of the ice-cold quenching solution to stop the reaction and precipitate the proteins.[14]

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[14]
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17] Develop a multiple reaction monitoring (MRM) method for sensitive and selective quantification of the parent compound and the internal standard.[15]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • The slope of the linear regression of this plot is the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .[18]
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein) .[18][19]
Detailed Protocol: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E or similar, supplemented as required, and warmed to 37°C.
  • Cryopreserved Hepatocytes (e.g., Human, Rat): Thaw rapidly in a 37°C water bath according to the supplier's protocol. Determine cell viability (should be >80%).
  • Hepatocyte Suspension: Resuspend the viable hepatocytes in the incubation medium to a final density of, for example, 1 x 106 viable cells/mL.[20]
  • Test Compound Working Solution: Prepare as for the microsomal assay.
  • Quenching Solution: Ice-cold acetonitrile with an internal standard.

2. Incubation Procedure:

  • Add the hepatocyte suspension to the wells of a non-coated plate. Pre-incubate in a humidified CO2 incubator at 37°C with gentle shaking for 10-15 minutes to allow the cells to equilibrate.
  • Initiate the reaction by adding the test compound working solution to the hepatocyte suspension to a final concentration of 1 µM.[11]
  • Incubate at 37°C with gentle shaking.
  • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension.[21]
  • Immediately quench the reaction by adding the sample to ice-cold acetonitrile with IS.

3. Sample Analysis & Data Analysis:

  • The sample processing and LC-MS/MS analysis are identical to the microsomal stability assay.
  • Data analysis is also similar. The intrinsic clearance is calculated per million cells: CLint (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume in µL / number of cells in millions) .[20][22]

Understanding Metabolic Pathways of Pyridazine Derivatives

The pyridazine core itself is relatively electron-deficient, which can influence its metabolism.[23] Potential metabolic pathways for ethyl 6-aminopyridazine-3-carboxylate derivatives include:

  • Oxidation: CYP-mediated oxidation is a common pathway. This can occur on the pyridazine ring itself, on the ethyl ester (leading to de-esterification), or on substituents. For example, N-oxidation of the pyridazine nitrogens or hydroxylation of an alkyl substituent on the 6-amino group.[24][25]

  • Conjugation: The 6-amino group, if primary or secondary, is a potential site for Phase II conjugation reactions, such as glucuronidation by UGTs or sulfation by sulfotransferases (SULTs).[8][26][27] These reactions increase the hydrophilicity of the compound, facilitating its excretion.[26]

The diagram below illustrates these potential metabolic transformations.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Ethyl 6-Aminopyridazine-3-Carboxylate Derivative R-NH-Pyridazine-COOEt Oxidation_Ring Ring Hydroxylation/N-Oxide R-NH-(HO)Pyridazine-COOEt Parent:f0->Oxidation_Ring Oxidation Oxidation_R R-Group Oxidation (HO)R-NH-Pyridazine-COOEt Parent:f0->Oxidation_R Oxidation Dealkylation N-Dealkylation H2N-Pyridazine-COOEt Parent:f0->Dealkylation Oxidation Ester_Hydrolysis Ester Hydrolysis R-NH-Pyridazine-COOH Parent:f0->Ester_Hydrolysis Esterases Glucuronidation N-Glucuronidation (Glucuronide)-R-N-Pyridazine-COOEt Parent:f0->Glucuronidation Conjugation Ester_Hydrolysis->Glucuronidation O-Glucuronidation

Caption: Potential metabolic pathways for the derivative class.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the metabolic stability of ethyl 6-aminopyridazine-3-carboxylate derivatives. By employing a tiered approach, starting with a cost-effective microsomal stability screen and progressing to the more physiologically relevant hepatocyte model for promising compounds, researchers can efficiently generate crucial data to inform drug design. The illustrative data highlights how systematic structural modifications can be used to block metabolic hotspots and improve the pharmacokinetic profile. The ultimate goal is to strike a balance between pharmacological potency and optimal metabolic stability, paving the way for the development of safe and effective medicines.[1]

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Comparative

A Senior Application Scientist's Guide to the Validation of Biological Targets for Novel Pyridazine Compounds

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical process of target validation for novel pyridazine-based chemical entities. The pyridazine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the critical process of target validation for novel pyridazine-based chemical entities. The pyridazine ring, with its unique physicochemical properties—including a high dipole moment and robust hydrogen-bonding capacity—is a privileged scaffold in modern medicinal chemistry.[1] Its presence in approved drugs like the multi-targeted kinase inhibitor ponatinib and the TYK2 inhibitor deucravacitinib underscores its therapeutic potential.[1] However, unlocking this potential requires a rigorous, multi-faceted approach to confirming that a chosen biological target is not only engaged by the compound but is also responsible for its therapeutic effect.

This guide deviates from rigid templates to provide an in-depth, logical framework for the target validation process. We will journey through the validation funnel, from initial target identification to preclinical confirmation, emphasizing the causality behind experimental choices and presenting self-validating protocols. Our focus will be on protein kinases, a frequent target class for pyridazines, while also providing a comparative look at other relevant target families.

Part 1: The Landscape of Pyridazine Targets - A Comparative Overview

The versatility of the pyridazine scaffold allows it to interact with a wide array of biological targets.[2][3] Understanding this landscape is the first step in designing a robust validation strategy. The choice of target class dictates the specific experimental methodologies that will yield the most conclusive results.

Target ClassRelevance in Disease & Pyridazine ExamplesPrimary Validation ChallengesKey Validation Assays
Protein Kinases Central regulators of cell signaling; dysregulation is a hallmark of cancer and inflammatory diseases. Examples: Ponatinib (multi-TKI), Ensartinib (ALK inhibitor).[1][4]Achieving selectivity across the highly conserved kinome; distinguishing on-target from off-target effects.Kinome-wide selectivity profiling, biochemical inhibition assays (IC50), cellular target engagement (CETSA), phospho-protein analysis (Western Blot/MS).
G-Protein Coupled Receptors (GPCRs) Largest family of cell surface receptors, involved in nearly every physiological process. Example: Relugolix (GnRH receptor antagonist).[1][4]Measuring functional activity can be complex (e.g., biased agonism); stable cell line generation can be time-consuming.Radioligand binding assays, calcium flux assays, reporter gene assays (e.g., cAMP).[5]
Metabolic Enzymes Critical for cellular homeostasis; targeted in cancer, metabolic disorders. Example: Pyridazine derivatives have been explored as Glutaminase 1 (GLS1) inhibitors.[6]Ensuring assays use physiologically relevant substrate concentrations; accounting for cofactor availability.Enzyme activity assays (e.g., colorimetric, fluorescence), cellular metabolite profiling (metabolomics).
Epigenetic Targets Modulators of gene expression without altering the DNA sequence; implicated in cancer. Example: Pyridazine scaffolds have been investigated as Bromodomain (BRD) inhibitors.[6]Assays often involve complex protein-protein or protein-histone interactions; demonstrating cellular activity can be challenging.TR-FRET or AlphaScreen® for protein-protein interactions, chromatin immunoprecipitation (ChIP), gene expression analysis (qPCR/RNA-seq).

Part 2: The Target Validation Funnel - A Step-by-Step Methodological Guide

A successful target validation campaign is not a single experiment but a logical progression of assays designed to build a comprehensive and irrefutable case for a compound's mechanism of action. This "funnel" approach systematically de-risks a project by moving from high-throughput, simplified systems to more complex, physiologically relevant models.

G cluster_0 Step 1: Target Identification cluster_1 Step 2: In Vitro Confirmation cluster_2 Step 3: Cellular Confirmation cluster_3 Step 4: In Vivo Proof-of-Concept T_ID Phenotypic Hit -> Target ID (e.g., Affinity Proteomics, CRISPR Screen) Biochem Biochemical & Biophysical Assays (Direct Binding, IC50, Selectivity) T_ID->Biochem Hypothesized Target Cell_Engage Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochem->Cell_Engage Potent & Selective Compound Cell_Func Functional Cellular Assays (Pathway Modulation, Phenotype) Cell_Engage->Cell_Func Confirmed Target Engagement InVivo In Vivo Models (Target Engagement & Efficacy) Cell_Func->InVivo Desired Cellular Activity

The Target Validation Funnel.
Step 1: Target Deconvolution (For Phenotypic Hits)

Causality: When a novel pyridazine compound is identified through a phenotypic screen (i.e., it causes a desired change in cells without its direct target being known), the first and most critical step is to identify that target. This process, known as target deconvolution, is essential for understanding the mechanism of action and enabling rational compound optimization.[7][8]

Comparative Approaches:

  • Affinity-Based Proteomics: This chemical proteomics approach involves immobilizing the pyridazine compound on a solid support (like beads) to "fish" for its binding partners in a cell lysate. Bound proteins are then identified by mass spectrometry.

  • Genetic Approaches (CRISPR/RNAi): These methods use genome-wide screens to identify genes whose knockout or knockdown confers resistance to the compound's cytotoxic effect. The logic is that if the target is removed, the cell will survive treatment.[9]

Protocol: Simplified Affinity-Based Target Identification

  • Probe Synthesis: Synthesize an analog of the lead pyridazine compound that incorporates a linker and a reactive group for conjugation to beads, ensuring the modification does not abrogate biological activity.

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.

  • Lysate Incubation: Incubate the compound-conjugated beads with a lysate prepared from a responsive cell line. Include a control incubation with unconjugated beads to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Prioritize candidate targets that are significantly enriched in the compound-bead pulldown compared to the control beads.

Step 2: In Vitro Validation - Confirming Direct Interaction and Selectivity

Causality: Once a target is hypothesized, it is crucial to confirm direct, high-affinity binding and functional modulation in a simplified, cell-free system.[10] This step provides quantitative measures of potency (e.g., IC50, Kd) and, critically for kinases, selectivity across the kinome.[11] Poor selectivity can lead to off-target effects and toxicity.

Focus: Kinase Selectivity Profiling

Kinome profiling services are indispensable for evaluating pyridazine-based kinase inhibitors.[12][13][14] These services screen the compound against a large panel of kinases (often >400) to generate a selectivity profile. This data is vital for predicting potential off-target liabilities and understanding the structure-activity relationship for selectivity.

Protocol: TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity.

  • Reagent Preparation: Prepare assay buffer, kinase, a biotinylated substrate peptide, ATP, and a terbium-labeled anti-phospho-substrate antibody.

  • Compound Plating: Serially dilute the pyridazine compound in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor fluorophore. Incubate to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

  • Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Step 3: Cellular Target Engagement & Pathway Modulation

Causality: A compound that is potent in a biochemical assay must also be able to enter a living cell and bind to its target in the complex cellular environment.[5] Confirming target engagement in cells is a critical validation step that bridges the gap between biochemical potency and cellular function.

G cluster_0 cluster_1 Pyridazine Pyridazine Inhibitor Kinase Target Kinase Pyridazine->Kinase Inhibits (Target Engagement) Receptor Receptor Tyrosine Kinase (e.g., ALK) Receptor->Kinase Activates Substrate Substrate Protein (e.g., STAT3) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-STAT3) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives

Hypothetical Kinase Signaling Pathway.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells or tissues.[15] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment: Treat cultured cells with the pyridazine compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes). One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining soluble using a method like Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein, confirming cellular engagement.

Step 4: Linking Engagement to a Functional Cellular Outcome

Causality: The ultimate goal is to demonstrate that engaging the target with the pyridazine compound leads to a desired, disease-relevant change in cell behavior (the phenotype).[16] This step directly links target modulation to a therapeutic outcome at the cellular level.

Protocol: Cell Proliferation/Viability Assay

For an anti-cancer pyridazine targeting a kinase that drives proliferation, a key functional assay is to measure the compound's effect on cancer cell growth.

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazine compound. Include vehicle control wells.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability, such as a reagent that quantifies ATP content (an indicator of metabolically active cells).

  • Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition). This GI50 value should be consistent with the potency observed in target engagement and pathway modulation assays.

Part 3: Data Synthesis - Building a Coherent Narrative

Validation is not complete until the data from each stage of the funnel is integrated into a cohesive story. A strong validation package will show a clear correlation between biochemical potency, cellular target engagement, pathway inhibition, and the ultimate functional effect.

Hypothetical Data Summary for Two Pyridazine Kinase Inhibitors:

ParameterCompound A (Lead Candidate)Compound B (Tool Compound)Justification
Biochemical IC50 (Target Kinase) 5 nM8 nMBoth compounds are potent inhibitors of the isolated enzyme.
Kinome Selectivity (S-Score @ 1µM) 0.02 (Highly Selective)0.35 (Moderately Selective)Compound A hits fewer off-targets, suggesting a cleaner safety profile.
CETSA Shift (ΔTm @ 1µM) + 8.2 °C+ 7.9 °CBoth compounds effectively engage and stabilize the target in intact cells.
p-Substrate IC50 (Cellular Assay) 25 nM40 nMCompound A is more potent at inhibiting the downstream signaling pathway in cells.
Cell Proliferation GI50 30 nM500 nMA clear correlation exists for Compound A between pathway inhibition and anti-proliferative effect. The poor functional potency of Compound B despite good target engagement suggests its phenotype may be driven by off-targets.

This integrated analysis clearly favors Compound A as the superior candidate for further development, as its desired phenotype is demonstrably linked to on-target activity.

Conclusion

The validation of biological targets for novel pyridazine compounds is a rigorous, question-driven process. It requires more than just generating data points; it demands the synthesis of evidence across multiple experimental systems—from the clean environment of a biochemical assay to the complexity of a living cell. By systematically confirming direct binding, selectivity, cellular target engagement, and functional consequence, researchers can build an unassailable case for their compound's mechanism of action. This methodical approach, grounded in scientific integrity, is the surest path to transforming a promising pyridazine scaffold into a novel therapeutic.

References

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 6-Aminopyridazine-3-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Pyridazine Scaffold In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "pri...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold." Its derivatives are known to exhibit a vast spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The unique arrangement of its two adjacent nitrogen atoms imparts specific electronic and steric properties, enabling it to form key interactions with a multitude of biological targets. At the heart of many promising new chemical entities is the ethyl 6-aminopyridazine-3-carboxylate core (CAS RN 98548-01-7), a versatile building block for generating diverse molecular libraries.[4][5]

This guide provides a comprehensive framework for designing, executing, and interpreting comparative molecular docking studies focused on derivatives of this scaffold. Moving beyond a simple procedural list, we will delve into the scientific rationale behind experimental choices, ensuring that the virtual screening process is not only efficient but also scientifically sound. Our objective is to empower researchers to rationally design next-generation therapeutics by predicting and understanding molecular interactions at an atomic level.

Chapter 1: The Scientific Rationale - Targeting Disease with Pyridazine Derivatives

The fundamental goal of a comparative docking study is to establish a robust Structure-Activity Relationship (SAR) in a virtual environment, thereby prioritizing synthetic efforts on compounds most likely to succeed. The choice of biological target is therefore the most critical first step, dictated by the therapeutic area of interest.

In Oncology: The Pursuit of Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyridazine scaffold has proven to be an exceptional starting point for designing potent kinase inhibitors.[1][6][7]

  • c-Met and Pim-1 Kinases: These are key targets in cancer therapy. Designing dual inhibitors can offer a synergistic antitumor effect. Docking studies allow for the virtual hybridization of known pharmacophoric elements of c-Met and Pim-1 inhibitors onto the pyridazine core to predict dual-binding affinity.[6]

  • c-Jun N-terminal Kinase 1 (JNK1): JNK1 is implicated in stress-induced apoptosis and inflammatory responses. Comparative docking can elucidate how different substitutions on the pyridazine ring, such as the addition of a 4-fluorophenyl group, can enhance binding affinity and selectivity within the JNK1 ATP-binding pocket.[1]

  • Polo-like Kinase 1 (PLK1): As a key regulator of mitosis, PLK1 is a well-established anticancer target. Docking studies have shown that pyridazine derivatives can mimic the binding mode of ATP, forming crucial hydrogen bonds with hinge region residues like CYS133, a critical interaction for potent inhibition.[7]

In Infectious Disease: Disrupting Microbial Machinery

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridazine derivatives have shown promise in targeting essential bacterial enzymes.

  • DNA Gyrase (GyrB): This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. In silico studies can compare how different pyridazine derivatives bind to the ATP-binding site of the GyrB subunit, guiding the design of compounds with superior inhibitory activity compared to existing drugs.[8]

  • Penicillin-Binding Proteins (PBPs): In pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), PBPs are critical for cell wall synthesis. Docking can be used to predict which derivatives form stable hydrogen bond interactions with key active site residues of PBP2a, potentially overcoming resistance mechanisms.[9]

Chapter 2: The Virtual Experiment: A Validated Comparative Docking Workflow

A successful docking study is a systematic process. Each step is designed to minimize variables and produce reliable, reproducible data. This workflow represents a self-validating system, where successful re-docking of a known ligand (if available) confirms the soundness of the chosen parameters.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis ligand_prep Step 1: Ligand Preparation (3D Structure Generation, Energy Minimization) docking Step 3: Molecular Docking (Define Grid Box, Run Docking Algorithm - e.g., AutoDock Vina) ligand_prep->docking Prepared Ligands protein_prep Step 2: Target Selection & Preparation (PDB Download, Remove Water/Heteroatoms, Add Hydrogens) protein_prep->docking Prepared Receptor redocking Protocol Validation (Re-dock Co-crystallized Ligand, RMSD < 2.0 Å) docking->redocking Validate Setup pose_analysis Step 4: Pose & Score Analysis (Compare Binding Energies, Analyze Interactions - H-bonds, Hydrophobic) docking->pose_analysis Docked Poses & Scores redocking->docking Confirm Parameters md_sim Step 5: Post-Docking Refinement (Molecular Dynamics Simulation for Stability) pose_analysis->md_sim Top Candidates

Caption: A validated workflow for comparative molecular docking studies.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized yet detailed procedure for docking a library of pyridazine derivatives against a chosen protein target.

  • Ligand Preparation:

    • Causality: A 2D chemical structure is insufficient for docking; a 3D conformation with an optimized geometry is required for the algorithm to assess spatial fit.

    • Procedure:

      • Sketch each ethyl 6-aminopyridazine-3-carboxylate derivative using chemical drawing software (e.g., ChemDraw).

      • Convert the 2D structures to 3D structures.

      • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

      • Save the final structures in a .pdbqt format, which includes atomic charges and torsional degrees of freedom required by AutoDock Vina.

  • Target Protein Selection and Preparation:

    • Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (like water and co-solvents) and lacks hydrogen atoms, which are necessary for calculating interactions. The binding site must be explicitly defined for the docking software.

    • Procedure:

      • Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 3FC2 for PLK1).[7]

      • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and heteroatoms not essential for binding.

      • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

      • Identify the binding pocket. This is often done based on the location of a co-crystallized ligand in the experimental structure.

      • Save the prepared protein structure in the .pdbqt format.

  • Molecular Docking Execution:

    • Causality: The docking algorithm requires a defined search space (the "grid box") to efficiently sample ligand conformations and orientations. The exhaustiveness parameter controls the computational effort spent on this search.

    • Procedure:

      • Define the grid box dimensions to encompass the entire binding site identified in the previous step. A typical size is 25x25x25 Å, centered on the binding pocket.

      • Use the AutoDock Vina command-line interface to run the docking.[10] A typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt.

      • The config.txt file specifies the coordinates of the grid box center and its size.

      • Set the exhaustiveness parameter (e.g., 8 or 16). Higher values increase the chances of finding the optimal binding pose but require more computational time.

  • Pose Analysis and Scoring:

    • Causality: AutoDock Vina generates multiple possible binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative score represents the most favorable predicted binding. Visual inspection is crucial to ensure the predicted interactions are chemically sensible.

    • Procedure:

      • Analyze the output .pdbqt and log files. The top poses (usually 9) are ranked by their binding affinity scores.

      • Load the prepared protein and the top-ranked ligand pose into a visualization tool.

      • Identify and measure key interactions: hydrogen bonds (typically < 3.5 Å), hydrophobic interactions, and pi-stacking.

      • Compare these interactions across the different derivatives to understand why certain substitutions lead to better binding scores.

Chapter 3: Comparative Analysis - Pyridazine Derivatives as Kinase Inhibitors

To illustrate the power of this workflow, we present a comparative analysis based on published data for pyridazine derivatives targeting various protein kinases. By summarizing the docking scores and key interactions, we can derive meaningful SAR insights.

G cluster_receptor receptor Enzyme Active Site ligand Pyridazine Derivative hinge Hinge Region (e.g., CYS133) ligand->hinge H-Bond hydrophobic_pocket Hydrophobic Pocket ligand->hydrophobic_pocket Hydrophobic Interaction gatekeeper Gatekeeper Residue ligand->gatekeeper Steric Clash (Potential)

Caption: Key interactions between a pyridazine ligand and a kinase active site.

Quantitative Data Summary

The table below synthesizes representative data from studies on pyridazine derivatives, showcasing how docking scores can correlate with experimental activity.[1][6][11]

Derivative IDKey SubstitutionTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesExperimental IC₅₀ (µM)
PD-01 Unsubstituted Corec-Met-7.2TYR1230, MET121115.6
PD-02 4-FluorophenylJNK1-9.5MET111, LYS550.85
PD-03 Triazolo[4,3-b] fusionPim-1-10.1LEU120, LYS670.28[6]
PD-04 Phenyl-sulfonamideKinase X-8.8GLU98, VAL341.5 - 10[11]
Analysis and Interpretation

From the comparative data, several key insights emerge:

  • Impact of Aromatic Substitutions: The addition of a 4-fluorophenyl group (PD-02) significantly improves binding affinity for JNK1 compared to a simple core.[1] This is likely due to favorable hydrophobic and pi-stacking interactions within the enzyme's active site.

  • Ring Fusion Strategy: Fusing a triazole ring to the pyridazine scaffold (PD-03) creates a more rigid structure that can form additional, highly favorable interactions within the Pim-1 active site, resulting in a low predicted binding energy and a potent experimental IC₅₀ value.[6]

  • Correlation with Biological Activity: A clear trend can be observed where a more negative (i.e., stronger) predicted binding affinity generally corresponds to a lower (i.e., more potent) experimental IC₅₀ value. This validates the use of molecular docking as a predictive tool for prioritizing compounds for synthesis and testing.

Conclusion and Future Outlook

Comparative molecular docking is an indispensable tool in modern drug discovery. As demonstrated with ethyl 6-aminopyridazine-3-carboxylate derivatives, this in silico technique provides profound insights into the molecular basis of ligand-receptor interactions. It allows for the rapid, cost-effective screening of large virtual libraries to identify derivatives with high predicted affinity and selectivity for specific therapeutic targets, be it in oncology or infectious diseases.

The true power of this approach lies in its integration with experimental validation. The top-performing candidates from a docking campaign should always be synthesized and evaluated in biochemical and cell-based assays. The experimental results then feed back into the computational models, refining them for the next round of design and discovery. By embracing this iterative cycle of virtual screening and empirical testing, researchers can significantly accelerate the journey from a promising scaffold to a life-saving therapeutic.

References

  • El-Adl, K., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]

  • Shaalan, A. M., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]

  • Gomaa, A. M., et al. (2022). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Letters in Drug Design & Discovery. Available at: [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. Impactfactor.pl. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. ChemistrySelect. Available at: [Link]

  • Raman, P. K., et al. (2016). Molecular docking imidazo[1,2-b]pyridazine heterocyclics on methicillin resistant Staphylococcus aureus. Online Journal of Bioinformatics. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. Available at: [Link]

  • Abdullah, A. H., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Applied Biological Chemistry. Available at: [Link]

  • Lahyaoui, M., et al. (2024). Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. Results in Chemistry. Available at: [Link]

  • Liu, Z-P., et al. (2018). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Molecules. Available at: [Link]

  • Park, H., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences. Available at: [Link]

  • Abdullah, A. H., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Applied Biological Chemistry. Available at: [Link]

  • Noolvi, M. N., et al. (2024). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Available at: [Link]

  • Hasan, M. K., et al. (2023). Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs against SARS-CoV-2: POM study and identification of the pharmacophore sites. RSC Advances. Available at: [Link]

  • Ukaa, S. D., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]

  • Sirimulla, S., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Letters in Drug Design & Discovery. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 6-aminopyridazine-3-carboxylate

As researchers and scientists in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handl...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Ethyl 6-aminopyridazine-3-carboxylate (CAS No. 98548-01-7), a key building block in pharmaceutical synthesis.[1] Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Understanding the Hazards

Ethyl 6-aminopyridazine-3-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[2][3][4]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of dust or vapors.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any procedure involving Ethyl 6-aminopyridazine-3-carboxylate. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling.[8]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[5]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.
Task-Specific PPE Recommendations

Different laboratory operations present varying levels of risk. The following diagram and table provide a workflow for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Risk Level cluster_2 Required PPE start Assess the procedure involving Ethyl 6-aminopyridazine-3-carboxylate weighing Weighing/Handling Solid start->weighing dissolving Dissolving/Solution Prep start->dissolving reaction Running Reaction start->reaction spill Spill Cleanup start->spill ppe_weighing Fume Hood Nitrile Gloves Lab Coat Safety Goggles weighing->ppe_weighing ppe_dissolving Fume Hood Nitrile Gloves Lab Coat Safety Goggles Face Shield (if splash risk) dissolving->ppe_dissolving ppe_reaction Fume Hood Nitrile Gloves Lab Coat Safety Goggles Face Shield (if splash risk) reaction->ppe_reaction ppe_spill Fume Hood (if possible) Double Nitrile Gloves Chemical Resistant Apron Safety Goggles & Face Shield Respirator (if large spill) spill->ppe_spill

Caption: PPE selection workflow for Ethyl 6-aminopyridazine-3-carboxylate.

Laboratory Operation Potential Risks Recommended PPE
Weighing and Handling of Solid Inhalation of fine dust, skin and eye contact.- Primary: Chemical fume hood.- Gloves: Nitrile gloves.- Eye: Safety goggles.- Body: Lab coat.
Dissolution and Solution Preparation Splashes leading to skin and eye contact, inhalation of vapors.- Primary: Chemical fume hood.- Gloves: Nitrile gloves.- Eye: Safety goggles and a face shield if there is a risk of splashing.[9]- Body: Lab coat.
Running a Reaction Splashes, potential for exothermic reactions, inhalation of vapors.- Primary: Chemical fume hood.- Gloves: Nitrile gloves.- Eye: Safety goggles and a face shield if there is a risk of splashing.- Body: Lab coat and a chemical-resistant apron.[10]
Spill Cleanup High risk of inhalation, skin, and eye contact.- Primary: Evacuate non-essential personnel. Ensure adequate ventilation.- Gloves: Double-gloving with nitrile gloves.- Eye: Chemical safety goggles and a face shield.- Body: Chemical-resistant apron over a lab coat.- Respiratory: For large spills or in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges is necessary.[5][8]
Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[5] Designate a specific area for handling the compound to contain potential spills.[5]

  • Donning PPE: Put on all required PPE as specified in the tables above before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]

  • Storage: Store Ethyl 6-aminopyridazine-3-carboxylate in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

Disposal Plan:

Proper disposal of Ethyl 6-aminopyridazine-3-carboxylate and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[5]

  • Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[3]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these comprehensive safety guidelines, researchers can confidently handle Ethyl 6-aminopyridazine-3-carboxylate while minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Personal protective equipment for handling 6-Azidotetrazolo[1,5-b]pyridazine - Benchchem.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Pyridazine - Safety Data Sheet - ChemicalBook.
  • Personal protective equipment for handling Pyridin-1-ium butane-1-sulfonate - Benchchem.
  • Ethyl 6-aminopyridazine-3-carboxylate - Achmem.
  • Ethyl 6-aminopyridazine-3-carboxylate, min 95%, 1 gram - CP Lab Safety.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem.
  • 6-Aminopyridine-3-carboxylic acid(3167-49-5) - ChemicalBook.
  • Chemical Safety: Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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